2,3,4,6,7,9a-hexahydro-1H-quinolizine
Description
Properties
CAS No. |
1004-90-6 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
InChI Key |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
Canonical SMILES |
C1CCN2CCC=CC2C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Stability of 2,3,4,6,7,9a-Hexahydro-1H-Quinolizine
[1][2][3]
Executive Summary
2,3,4,6,7,9a-hexahydro-1H-quinolizine (C
Based on IUPAC nomenclature and the specific "9a-hexahydro" designation, this molecule is identified as
Key Distinction: Researchers must differentiate this stable alkene isomer from the reactive enamine isomer (
Structural Identification & Stereochemistry[1][2][3]
The core structure consists of two fused rings sharing a nitrogen atom (bridgehead N) and a carbon atom (bridgehead C9a).[1][2][3]
| Property | Specification |
| CAS Registry Number | 1004-90-6 |
| Molecular Formula | C |
| Molecular Weight | 137.22 g/mol |
| IUPAC Name | 2,3,4,6,7,9a-hexahydro-1H-quinolizine |
| Common Synonyms | |
| SMILES | C1CCN2CCC=CC2C1 (Indicates unsaturation in one ring) |
Stereochemical Configuration
The stability and spectral properties of hexahydroquinolizines are governed by the ring fusion stereochemistry (cis vs. trans).[1][2][3]
-
Trans-Fusion: Thermodynamically preferred.[1][2][3] The bridgehead hydrogen (H-9a) and the nitrogen lone pair are antiperiplanar.[1][2][3]
-
Bohlmann Bands: The trans-fused conformer exhibits characteristic C-H stretching bands in the IR spectrum at 2700–2800 cm⁻¹ .[1][2][3] These bands are diagnostic for the presence of at least two
-C-H bonds antiperiplanar to the nitrogen lone pair.[1][2][3] -
Conformational Locking: The presence of the
double bond flattens the B-ring, reducing the conformational flexibility compared to saturated quinolizidine, but the trans-fusion generally remains the dominant ground state.[1][2][3]
Chemical Properties
Basicity and Reactivity
As a tertiary amine, 2,3,4,6,7,9a-hexahydro-1H-quinolizine is basic, though slightly less so than its saturated analog due to the inductive effect of the homoallylic double bond.[1][2][3]
-
pKa (Conjugate Acid): Estimated ~9.0–9.5 (Saturated Quinolizidine is ~10.0).[1][2][3]
-
Nucleophilicity: The nitrogen lone pair remains nucleophilic, allowing for N-alkylation (quaternization) or N-oxidation.[1][2][3]
-
Alkene Reactivity: The C8=C9 double bond is isolated (non-conjugated) and undergoes typical electrophilic additions (e.g., bromination, hydrogenation) without the resonance stabilization seen in enamines.[1][2][3]
Spectral Characteristics
| Method | Diagnostic Signal | Mechanistic Insight |
| IR Spectroscopy | 2700–2800 cm⁻¹ (Bohlmann Bands) | Confirms trans-ring fusion.[1][2][3] |
| IR Spectroscopy | 1650–1660 cm⁻¹ (weak) | Isolated C=C stretching (distinguishes from enamine C=C at ~1630 cm⁻¹).[1][2][3] |
| ¹H NMR | Vinylic protons at C8 and C9.[1][2][3] | |
| ¹H NMR | Bridgehead H-9a (Shifted if cis-fused).[1][2][3] |
Stability Profile
The stability of 2,3,4,6,7,9a-hexahydro-1H-quinolizine is superior to its enamine isomers, but specific precautions are required.[1][2][3]
Hydrolytic Stability[1][2][3]
-
Status: Stable.
-
Mechanism: Unlike
-dehydroquinolizidine (an enamine), the isomer cannot hydrolyze to a ketone and secondary amine because the double bond is distal to the nitrogen.[1][2][3] It resists aqueous acidic workups that would decompose enamines.[1][2][3]
Oxidative Stability[1][2][3]
-
Status: Moderate Sensitivity.
-
Risk Factors:
-
Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow autoxidation.
Thermal Stability[1][2][3]
-
Status: Good.
-
Range: Stable up to ~150°C. Can be distilled under reduced pressure without decomposition.[1][2][3]
-
Isomerization Risk: At high temperatures (>200°C) or in the presence of catalysts (e.g., Pd/C, acid), the double bond may migrate to the thermodynamically more stable enamine position (
or ) if conjugation with the nitrogen lone pair is possible.[1][2][3]
Synthesis and Degradation Pathways[1][2][3][4]
The following Graphviz diagram illustrates the synthesis of the compound from Quinolizinium salts and its divergent stability pathways compared to the reactive enamine isomer.
Caption: Synthesis and stability logic flow. Note the stability of the target hexahydro isomer against hydrolysis compared to the reactive enamine.
Experimental Protocols
Standard Storage & Handling
To maintain chemical integrity (>98% purity) for drug development assays:
-
Atmosphere: Purge vials with dry Nitrogen or Argon.[1][2][3]
-
Container: Amber glass vials with Teflon-lined caps (prevents photochemical allylic oxidation).
-
Solvent Compatibility: Compatible with MeOH, DCM, THF.[1][2][3] Avoid acidic aqueous solutions for prolonged periods if trace enamine impurities are suspected.[1][2][3]
Quality Control: Bohlmann Band Verification
-
Purpose: To confirm the trans-fused stereochemistry essential for biological activity.
-
Method:
Isomerization Check
If the compound is subjected to acid catalysis, check for the migration of the double bond to the enamine position (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585979, 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. Retrieved from [Link]
-
SpectraBase. 2H-Quinolizine, 1,3,4,6,7,9a-hexahydro- Mass Spectrum. Wiley Science Solutions.[1][2][3] Retrieved from [Link][1][2][3][4]
- Gribble, G. W., et al. (2018).Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. (Contextual synthesis of quinolizine scaffolds).
- Bohlmann, F. (1958).Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational reference for IR Bohlmann bands in quinolizidines).
Foreword: The Architectural Complexity of Nature's Defense
An In-depth Technical Guide to the Structural Analysis of Quinolizidine Alkaloid Frameworks
For Researchers, Scientists, and Drug Development Professionals
Quinolizidine alkaloids (QAs) represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily produced by plants within the legume family (Fabaceae), most notably in Lupinus (lupin) species.[1][2] Their core structure, a 1-azabicyclo[4.4.0]decane moiety, serves as a scaffold for remarkable chemical diversification, leading to hundreds of known compounds.[3][4] These molecules are not mere metabolic curiosities; they are central to the plant's defense mechanisms against herbivores and pathogens.[3][4] For the drug development professional, this natural arsenal is a treasure trove of pharmacologically active scaffolds, with QAs demonstrating a wide spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and antiarrhythmic properties.[3][4][5]
However, harnessing this potential requires a deep and unambiguous understanding of their three-dimensional structure. The subtle interchange of a stereocenter or the addition of a single functional group can profoundly alter a molecule's biological activity and toxicity. This guide is structured to provide a comprehensive, field-proven framework for the structural elucidation of quinolizidine alkaloids. It moves beyond a simple recitation of techniques to explain the causality behind methodological choices, presenting an integrated workflow that ensures scientific integrity and trustworthiness at every stage of analysis.
Chapter 1: The Foundation - Biosynthesis and Classification
An appreciation for the structural analysis of QAs begins with understanding their origin. Nature constructs these complex frameworks from a simple building block: the amino acid L-lysine. Through the action of lysine decarboxylase (LDC), L-lysine is converted to cadaverine, which serves as the precursor for the entire class.[3][6][7] Subsequent cyclization, oxidation, and tailoring reactions give rise to the diverse QA skeletons.[6]
Sources
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. aussielupins.org.au [aussielupins.org.au]
- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
The Pharmacological Potential of Hexahydro-1H-Quinolizine Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of the hexahydro-1H-quinolizine scaffold for researchers, scientists, and drug development professionals.
The hexahydro-1H-quinolizine core, a nitrogenous bicyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of naturally occurring quinolizidine alkaloids and synthetic derivatives with significant pharmacological potential. These compounds have garnered considerable attention for their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. This technical guide provides a comprehensive overview of the pharmacological landscape of hexahydro-1H-quinolizine derivatives, detailing their synthesis, key biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Alluring Scaffold: An Introduction to Hexahydro-1H-Quinolizine
The hexahydro-1H-quinolizine ring system, also known as octahydro-2H-quinolizine, is a saturated bicyclic amine. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of functional groups, enabling precise interactions with biological targets. This structural feature is a key determinant of the diverse pharmacological profiles observed in its derivatives.
Naturally occurring quinolizidine alkaloids, found in various plant families, particularly the Fabaceae (legume family), have long been recognized for their biological effects.[1] These alkaloids are biosynthesized from the amino acid L-lysine, which undergoes enzymatic decarboxylation to form cadaverine, a key precursor that is subsequently cyclized to form the quinolizidine skeleton.[2] The structural diversity of these natural products has inspired the synthesis of numerous derivatives in the quest for novel therapeutic agents.
Synthetic Avenues to the Hexahydro-1H-Quinolizine Core
The construction of the hexahydro-1H-quinolizine scaffold and its derivatives has been a subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Key Synthetic Strategies:
-
Intramolecular Cyclization Reactions: A common and powerful approach involves the cyclization of acyclic precursors containing a nitrogen atom and a suitably positioned electrophilic or nucleophilic center. This can be achieved through various methods, including:
-
Reductive Amination: Cyclization of amino-aldehydes or amino-ketones.
-
Amide Cyclization: Intramolecular reaction of an amine with a carboxylic acid derivative.
-
Pictet-Spengler Reaction: A variation of this classic reaction can be adapted for the synthesis of certain benzo-fused quinolizine systems.[3]
-
-
Diels-Alder Reactions: The intramolecular imino Diels-Alder reaction has proven to be a valuable tool for the stereoselective synthesis of the quinolizidine core.
-
Aza-Robinson Annulation: This strategy provides access to functionalized fused bicyclic amides that can be further transformed into quinolizidine alkaloids.
-
Hantzsch Dihydropyridine Synthesis: While primarily used for the synthesis of dihydropyridines, modifications of this reaction can be employed to construct the related hexahydroquinoline scaffold, which shares some structural similarities and biological activities.[4]
Experimental Protocol: One-Pot Four-Component Synthesis of Hexahydroquinoline Derivatives
This protocol, adapted from a green chemistry approach, describes the synthesis of hexahydroquinoline derivatives, which are structurally related to the quinolizine core and often exhibit similar pharmacological profiles.[5]
Materials:
-
5,5-dimethylcyclohexane-1,3-dione (1 mmol)
-
Ammonium acetate (3.3 mmol)
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Water (10 ml)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 ml round-bottom flask, add 5,5-dimethylcyclohexane-1,3-dione (1 mmol) and ammonium acetate (3.3 mmol) in water (10 ml).
-
Stir the reaction mixture at 100°C for 35-40 minutes.
-
Add the aryl aldehyde (1 mmol) and malononitrile (1 mmol) to the reaction mixture.
-
Continue stirring at 100°C for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from ethanol to afford the pure substituted hexahydroquinoline derivative.[5]
Caption: One-Pot Synthesis of Hexahydroquinoline Derivatives.
Diverse Pharmacological Landscape
Hexahydro-1H-quinolizine derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Potential
A significant body of research has focused on the anticancer properties of quinolizidine alkaloids and their synthetic analogs.
Mechanisms of Action:
-
Induction of Apoptosis: Several quinolizidine alkaloids, such as aloperine isolated from Sophora flavescens, have been shown to induce apoptosis in cancer cells.[6] This programmed cell death is often mediated through the activation of caspase cascades and the cleavage of poly(ADP-ribose) polymerase (PARP).[6]
-
Induction of Autophagy: In addition to apoptosis, some derivatives can trigger autophagy, a cellular self-degradation process that can lead to cell death in certain contexts. Aloperine has been observed to induce the formation of acidic vacuoles, a hallmark of autophagy, in human leukemia HL-60 cells.[6]
-
Cell Cycle Arrest: Certain phenanthroindolizidine alkaloids, which contain a quinolizidine moiety, can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.[7]
-
Modulation of Signaling Pathways: The anticancer effects of these compounds are often linked to their ability to modulate key signaling pathways involved in cell survival and proliferation. For instance, some quinolizidine alkaloids may exert pro-oxidant effects, leading to elevated levels of reactive oxygen species (ROS) that can trigger apoptotic signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[8]
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Literature review of 2,3,4,6,7,9a-hexahydro-1H-quinolizine synthesis history
The following guide provides an advanced technical review of the synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine (also known as
The Quinolizidine Enamine Scaffold: From Biomimetic Origins to Catalytic Precision
Executive Summary
Target Molecule: 2,3,4,6,7,9a-Hexahydro-1H-quinolizine (
This guide analyzes the evolution of synthetic strategies for constructing this bicyclic framework, moving from classical biomimetic condensations to modern Ring-Closing Metathesis (RCM) and N-acyliminium ion cyclizations. It is designed for researchers requiring high-fidelity protocols for scaffold construction.
Historical Evolution of Synthesis
The synthesis of the hexahydroquinolizine core has evolved through three distinct eras, driven by the need for stereochemical control and atom economy.[1]
Era 1: The Biomimetic Dawn (1930s–1950s)
Early synthesis mimicked nature's pathway.[1] Schöpf and Robinson proposed that the quinolizidine skeleton arises from the dimerization of
-
Mechanism: Mannich-type condensation of two piperideine units.
-
Limitation: Poor regiocontrol and low yields due to uncontrolled polymerization.[1]
Era 2: Stereochemical Control (1960s–1980s)
With the discovery of Bohlmann bands (IR spectroscopy signals between 2700–2800 cm⁻¹ indicating trans-quinolizidine ring fusion), focus shifted to stereoselective routes.[1]
-
Key Method: Dieckmann Condensation of diesters followed by decarboxylation and reduction.[1]
-
Innovation: Introduction of Mercuric Acetate oxidation (Leonard) to generate the iminium/enamine species from saturated quinolizidines.[1]
Era 3: Modern Catalysis & Enantioselectivity (1990s–Present)
Current methods utilize transition metal catalysis to close the B-ring with high precision.
-
Dominant Strategies:
-
Ring-Closing Metathesis (RCM): Using Grubbs catalysts to close the second ring.
-
N-Acyliminium Ion Cyclization: Using silicon-assisted or acid-catalyzed closure (Speckamp/Hiemstra).
-
Imino-Diels-Alder: Enantioselective construction using chiral Lewis acids (Waldmann).
-
Core Synthetic Strategies (Technical Deep Dive)
Strategy A: The Biomimetic Mannich Route
This route remains the most atom-economical, utilizing the self-condensation of
-
Precursor: L-Lysine
Cadaverine -piperideine. -
Mechanism: One molecule of
-piperideine acts as the electrophile (iminium), the other as the nucleophile (enamine tautomer). -
Utility: Primarily used in biosynthetic studies and radiolabeling.[1]
Strategy B: Ring-Closing Metathesis (RCM)
The most robust modern method for constructing the unsaturated core (
-
Workflow: An acyclic diene precursor is synthesized from piperidine, then cyclized using a Ruthenium carbene complex.[1]
-
Advantage: Allows for the installation of substituents (e.g., ethyl, hydroxymethyl) before ring closure, avoiding regioselectivity issues later.[1]
Strategy C: N-Acyliminium Ion Cyclization
A powerful method for generating the bridgehead carbon-nitrogen bond.
-
Mechanism: An N-acyl hemiaminal is treated with a Lewis acid (
or ) to generate a reactive N-acyliminium ion, which is trapped by an internal nucleophile (alkene or silane). -
Stereocontrol: The folded transition state dictates the relative stereochemistry of the bridgehead hydrogens.[1]
Visualization of Pathways[1]
Diagram 1: Biosynthetic vs. Chemical Pathways
Caption: The biomimetic pathway from Lysine to the Hexahydroquinolizine core via Δ1-piperideine dimerization.
Detailed Experimental Protocol
Method: Ring-Closing Metathesis (RCM) Approach Source Basis: Adapted from Lhommet et al. and Agami et al.[1] (Synthesis of (-)-Lupinine precursors). Objective: Synthesis of the unsaturated bicyclic core (1,2,3,4,6,7-hexahydro-quinolizinium derivative or enamine precursor).
Reagents & Equipment[1][2]
-
Substrate: N-(4-pentenyl)-2-vinylpiperidine (or similar diene precursor).
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.[1]
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Methodology
Phase 1: Precursor Assembly[1]
-
Alkylation: React 2-vinylpiperidine with 5-bromo-1-pentene in the presence of
in acetonitrile at reflux for 12 hours. -
Workup: Filter salts, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).
-
Validation: Confirm N-alkylation via ¹H-NMR (appearance of terminal alkene protons at ~5.8 ppm and ~5.0 ppm).
Phase 2: The RCM Cyclization[1]
-
Preparation: Dissolve the diene precursor (1.0 equiv) in degassed anhydrous DCM to a dilute concentration (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%) in one portion under inert atmosphere.
-
Reflux: Heat the solution to reflux (40°C) for 2–4 hours. Monitor consumption of starting material via TLC or GC-MS.
-
Note: The solution will turn from brownish-pink to dark brown.
-
-
Quenching: Add ethyl vinyl ether (excess) and stir for 30 minutes to deactivate the ruthenium carbene.
-
Purification: Evaporate solvent. Pass the residue through a short pad of silica gel to remove metal catalyst residues.[1] Elute with DCM/MeOH.[1]
Phase 3: Isolation of the Enamine/Olefin[1]
-
The product of RCM is typically the 1,2,3,4,6,7,9a-octahydro-1H-quinolizine with a double bond at the site of metathesis (typically
or depending on the exact precursor design).[1] -
For the specific enamine target (2,3,4,6,7,9a-hexahydro), oxidative conditions or specific isomerization may be required if the RCM product is the alkene.[1]
-
Yield: Typical yields for the RCM step range from 75–90% .[1]
Diagram 2: RCM Synthetic Workflow
Caption: RCM strategy for closing the B-ring of the quinolizidine skeleton.
Comparative Analysis of Methods
| Feature | Biomimetic Condensation | N-Acyliminium Cyclization | Ring-Closing Metathesis (RCM) |
| Atom Economy | High | Moderate | Low (loss of ethylene) |
| Stereocontrol | Low | High (Transition State controlled) | Moderate (depends on substrate) |
| Scalability | Low (Polymerization risk) | High | Moderate (Catalyst cost) |
| Key Reagent | Grubbs Catalyst | ||
| Yield (Typical) | 20–40% | 70–85% | 80–95% |
References
-
Golebiewski, W. M., & Spenser, I. D. (1988).[1] Biosynthesis of the quinolizidine alkaloids. Journal of the American Chemical Society.[1]
-
Bohlmann, F. (1958).[1] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten (Bohlmann Bands). Chemische Berichte.
-
Lhommet, G., et al. (2000).[1] Enantioselective synthesis of indolizidines and quinolizidines. Journal of Organic Chemistry.
-
Reilly, L. W., Nelson, R. B., & Gribble, G. W. (2018).[1][2] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. [2]
-
Sankar, M. G., et al. (Waldmann, H.) (2015).[1][3] Stereoselective synthesis of a natural product inspired tetrahydroindolo[2,3-a]-quinolizine compound library. Bioorganic & Medicinal Chemistry.
-
Fraser, A. & Perlmutter, P. (2002).[1] Air-stable catalysts for the RCM of dienes to quinolizidines. Journal of the Chemical Society, Perkin Transactions 1.
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Stereochemical configurations of 2,3,4,6,7,9a-hexahydro-1H-quinolizine
An In-Depth Technical Guide to the Stereochemical Configurations of 2,3,4,6,7,9a-Hexahydro-1H-quinolizine
Abstract
The quinolizidine ring system is a core structural motif in a vast array of natural alkaloids, many of which exhibit significant and stereochemically dependent biological activities. This technical guide provides a comprehensive exploration of the stereochemical configurations of 2,3,4,6,7,9a-hexahydro-1H-quinolizine, a fundamental representative of this class. We will delve into the conformational analysis of the fused-ring system, strategies for stereoselective synthesis, and the critical analytical techniques employed for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of heterocyclic chemistry and natural product synthesis.
Introduction: The Quinolizine Core and Stereochemical Significance
The 1-azabicyclo[4.4.0]decane skeleton, commonly known as quinolizidine, is the foundational structure for quinolizidine alkaloids.[1] These compounds are primarily biosynthesized from L-lysine and are abundant in the plant kingdom, particularly in the Lupinus species.[1][2] The rigid, bicyclic nature of the quinolizidine framework imparts distinct three-dimensional characteristics that are pivotal for molecular recognition and biological function.
The subject of this guide, 2,3,4,6,7,9a-hexahydro-1H-quinolizine (Figure 1), represents a partially unsaturated derivative of the quinolizidine core. Its structure contains a critical stereogenic center at the C-9a bridgehead position, which dictates the overall spatial arrangement of the molecule. The absolute configuration at this center gives rise to a pair of enantiomers, (9aR)- and (9aS)-hexahydro-1H-quinolizine, each with a unique three-dimensional shape that can lead to differential interactions with chiral biological targets such as enzymes and receptors. Understanding and controlling this stereochemistry is therefore paramount in the fields of total synthesis and medicinal chemistry.
Fundamental Stereochemistry and Conformational Analysis
The stereochemistry of the quinolizine system is primarily defined by the fusion of the two six-membered rings. In the fully saturated (quinolizidine) system, this fusion can be either trans or cis. The trans-fused conformation is generally more stable due to its rigid, all-chair conformation, which minimizes steric strain. The cis-fused isomer is more flexible and can undergo ring inversion.
In 2,3,4,6,7,9a-hexahydro-1H-quinolizine, the presence of the C1=C2 double bond renders the A-ring conformationally restricted to a half-chair form. The stereochemistry is determined by the configuration at the C-9a bridgehead carbon, leading to two non-superimposable mirror-image isomers: the enantiomers.
Protocol: Stereoselective Synthesis of a C4-Substituted Benzo[a]quinolizidine
This protocol is adapted from a method developed for the synthesis of benzo[a]quinolizidines, which demonstrates a robust, three-step, redox-controlled sequence yielding a single diastereomer. [3] Step 1: Aerobic DDQ-Catalyzed Allylation
-
To a solution of N-Cbz tetrahydroisoquinoline (1.0 equiv) in acetonitrile, add NaNO₂ (20 mol %) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 10 mol %).
-
Add the corresponding allylating agent (e.g., allyltrimethylsilane, 2.0 equiv).
-
Stir the reaction mixture at room temperature under an oxygen atmosphere for 24 hours.
-
Upon completion, concentrate the mixture in vacuo and purify by flash column chromatography to yield the α-allylated product. Causality: The DDQ/NaNO₂ catalytic system facilitates the aerobic oxidation of the tetrahydroisoquinoline to an iminium intermediate, which is then attacked by the nucleophilic allylating agent.
Step 2: Cross-Metathesis
-
Dissolve the allylated product (1.0 equiv) in anhydrous dichloromethane.
-
Add the second-generation Hoveyda-Grubbs catalyst (5 mol %).
-
Add the appropriate enone or enal (2.0 equiv).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere.
-
Cool the reaction, concentrate, and purify by column chromatography to afford the cross-metathesis product. Causality: This ruthenium-catalyzed reaction efficiently and selectively forms a new C=C bond, elongating the side chain in preparation for cyclization.
Step 3: Palladium-Catalyzed Reductive Cyclization
-
Dissolve the enone product (1.0 equiv) in methanol.
-
Add palladium on carbon (10 wt. %).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify by column chromatography to yield the final benzo[a]quinolizidine as a single diastereomer. Causality: This remarkable one-pot reaction proceeds via three sequential transformations: Pd-catalyzed hydrogenation of the alkene, hydrogenolysis of the Cbz protecting group, and spontaneous intramolecular reductive amination to form the final ring system stereoselectively. [3]
Analytical Techniques for Stereochemical Determination
Assigning the absolute and relative stereochemistry of quinolizine derivatives requires a combination of advanced analytical methods. Each technique provides complementary information, and often more than one is needed for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of quinolizidines in solution. [4]* ¹H NMR: The chemical shifts and coupling constants of the ring protons are highly dependent on their spatial orientation. For example, the chemical shift of the proton at the bridgehead (H-9a) and the coupling patterns of adjacent protons can help distinguish between cis and trans isomers in saturated systems.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen (C-4, C-6), are sensitive to the conformation of the ring fusion.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is indispensable for determining relative stereochemistry. [4]It detects through-space correlations between protons that are close to each other (< 5 Å), allowing for the mapping of the molecule's 3D structure. For instance, an NOE between a substituent and a bridgehead proton can establish their relative orientation.
| NMR Signal | Stereochemical Information Provided |
| ¹H Chemical Shift | Differentiates between axial and equatorial protons. |
| ¹H-¹H Coupling (J) | Dihedral angle information (Karplus equation), helps assign chair/boat conformations. |
| ¹³C Chemical Shift | Sensitive to ring conformation and fusion stereochemistry. |
| NOESY Cross-Peak | Indicates spatial proximity, establishing relative configuration of substituents. |
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. [5][6]It is considered the gold standard for structural elucidation.
-
Relative Configuration: It directly reveals the connectivity and spatial arrangement of all atoms in the molecule.
-
Absolute Configuration: When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R/S) without ambiguity. [6]This is particularly valuable when establishing the outcome of an enantioselective synthesis.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. [7][8]* Mechanism: The CSP creates a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus separation.
-
Application: This technique is crucial for validating the success of an asymmetric synthesis and for preparing enantiomerically pure compounds for biological testing. [8]Indirect methods, involving derivatization with a chiral agent to form diastereomers, can also be used for separation on standard columns. [9][10]
Conclusion
The stereochemical configuration of 2,3,4,6,7,9a-hexahydro-1H-quinolizine and its derivatives is a critical determinant of their chemical and biological properties. A thorough understanding of the conformational landscape, coupled with the strategic application of stereoselective synthesis, allows for the precise construction of desired stereoisomers. The synergistic use of advanced analytical techniques—NMR for solution-state structure, X-ray crystallography for definitive solid-state configuration, and chiral chromatography for enantiomeric separation—provides a complete and validated picture of the molecule's three-dimensional architecture. This integrated approach is fundamental to advancing the synthesis of complex natural products and the development of novel therapeutics based on the privileged quinolizidine scaffold.
References
-
Vásquez, A. et al. (2013). Studies toward the first stereoselective total synthesis of (±)-quinolizidine 195C and other transformations. PubMed. Available at: [Link]
-
Bakunov, S. A. et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. PubMed. Available at: [Link]
-
Arambewela, L. S. R. et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. PubMed. Available at: [Link]
-
Choi, H., Hong, J., & Lee, K. (2020). A Stereoselective Formal Synthesis of Quinolizidine (–)-217A. Scholars@Duke. Available at: [Link]
-
Reddy, G. S. et al. (2018). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. Available at: [Link]
-
Kunsch, E., & Pfrengle, W. (2000). Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II. ResearchGate. Available at: [Link]
-
Golebiewski, W. M., & Spenser, I. D. (1985). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Vásquez, A. et al. (2013). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. MDPI. Available at: [Link]
-
Nikou, T. et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. MDPI. Available at: [Link]
-
Turdybekov, D. et al. (2026). Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. ResearchGate. Available at: [Link]
-
Ilisz, I. et al. (2009). Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode. PubMed. Available at: [Link]
-
LIZÁRRAGA-GUERRERO, R. et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC. Available at: [Link]
-
Bhushan, R., & Kumar, V. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Biomedical Chromatography. Available at: [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. PubChem. Retrieved from: [Link]
-
University of California, Irvine (n.d.). Conformational Analysis. UCI Course Material. Available at: [Link]
-
Alshennawi, A. E. et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]
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Strategic Bioactivity Profiling of Quinolizine Scaffolds: From Library Design to Lead Optimization
Introduction: The Quinolizine Advantage
In the crowded landscape of nitrogen-heterocycle drug discovery, the quinolizine scaffold (specifically the 9aH-quinolizine and its benzo-fused analogues like benzo[a]quinolizine) represents a privileged yet under-exploited chemical space. Unlike their ubiquitous cousins, the quinolines and isoquinolines, quinolizines feature a bridgehead nitrogen atom that imparts unique electronic properties and 3D-conformational rigidity.
This structural distinctiveness allows quinolizine derivatives to act as potent bioisosteres for alkaloids (e.g., berberine, emetine) and synthetic fluoroquinolones. Their therapeutic utility spans from DNA gyrase inhibition (antimicrobial) to Topoisomerase I poisoning (anticancer), driven by their ability to intercalate into DNA or bind at the enzyme-DNA interface.
This guide details the technical architecture for screening quinolizine libraries, moving beyond generic assays to scaffold-specific validation protocols.
Structural Logic & Library Design
Before screening, one must understand the Structure-Activity Relationship (SAR) drivers. The quinolizine core is often modified at two critical vectors:
-
The C-2/C-3 Positions: Critical for modulating lipophilicity and metabolic stability.
-
The Bridgehead Nitrogen: Essential for hydrogen bond acceptance in the active site of topoisomerases.
Screening Workflow Architecture
The following diagram outlines a high-efficiency workflow for filtering quinolizine libraries, prioritizing mechanism-based selection over random phenotypic hits.
Caption: Figure 1. Integrated screening cascade for quinolizine derivatives, filtering from virtual docking to ADMET profiling.
Primary Screening: Phenotypic Assays
While target-based assays are precise, phenotypic screens ensure cell permeability—a common challenge for fused tricyclic quinolizines.
A. Antimicrobial Screening (The Gyrase Proxy)
Quinolizinones often mimic fluoroquinolones.
-
Assay: Microbroth Dilution (CLSI Standards).
-
Key Strains: S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).
-
Critical Control: Use Ciprofloxacin. Quinolizines lacking the C-3 carboxylic acid often fail here, serving as a negative control for specific binding.
B. Anticancer Cytotoxicity[1][2]
-
Assay: MTT or Resazurin reduction assay.
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon).
-
Data Output: GI50 (Growth Inhibition 50%).
-
Note: Quinolizines are often fluorescent. Avoid fluorescence-based readouts (like Alamar Blue) if the compound absorbs/emits in the same range; use luminescent ATP assays (CellTiter-Glo) instead to prevent false negatives.
Secondary Screening: Mechanistic Deconvolution
This is the core of the technical validation. Quinolizines are classical "Interfacial Inhibitors." They do not just inhibit the enzyme; they trap the enzyme on the DNA, creating a toxic lesion.
Detailed Protocol: Topoisomerase I DNA Relaxation Assay
This assay determines if your compound acts as a Topo I poison (stabilizing the cleavable complex) or a catalytic inhibitor.
Objective: Visualize the inhibition of supercoiled plasmid DNA relaxation by recombinant Topoisomerase I.
Reagents & Setup
-
Substrate: Supercoiled pHOT1 plasmid DNA (0.25 µ g/reaction ).
-
Enzyme: Recombinant Human Topoisomerase I (1 unit/reaction).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.
-
Positive Control: Camptothecin (CPT) at 10 µM and 100 µM.
-
Vehicle Control: DMSO (Final concentration < 1%).
Step-by-Step Methodology
-
Compound Preparation: Prepare 100x stocks of quinolizine derivatives in DMSO. Dilute to 10x in Assay Buffer.
-
Reaction Assembly (20 µL final volume):
-
Add 2 µL 10x Compound (or Control).
-
Add 16 µL Master Mix (Buffer + DNA).
-
Crucial Step: Incubate DNA + Compound for 10 mins at room temperature (allows for potential intercalation).
-
Initiate reaction by adding 2 µL Topoisomerase I enzyme.
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 4 µL of 5x Stop Buffer (3% SDS, 60 mM EDTA, 50% glycerol, bromophenol blue).
-
Note: Proteinase K (50 µg/mL) digestion for 30 mins at 37°C is recommended here to remove the enzyme from the DNA, ensuring clear bands.
-
-
Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-4 hours.
-
Staining: Post-stain with Ethidium Bromide or GelRed for 30 mins. Destain in water.
Data Interpretation
-
No Enzyme: Single band (Supercoiled DNA).
-
Enzyme + DMSO: Ladder of bands (Relaxed topoisomers).
-
Enzyme + Quinolizine (Active): Retention of Supercoiled DNA band (Inhibition of relaxation).
Mechanistic Visualization
Understanding how the quinolizine interacts is vital for optimization. The following diagram illustrates the "Interfacial Inhibition" mechanism common to bioactive benzo[a]quinolizines.
Caption: Figure 2. Mechanism of Action: Quinolizine derivatives stabilize the Topoisomerase-DNA cleavable complex, preventing religation.
ADMET & Liability Profiling
Quinolizines are lipophilic. Early assessment of "drug-likeness" is non-negotiable.
| Parameter | Assay Method | Acceptable Threshold | Quinolizine Liability |
| Solubility | Kinetic Turbidimetry | > 50 µM (PBS, pH 7.4) | High (Often < 10 µM) |
| Permeability | PAMPA or Caco-2 | Papp > 10 x 10⁻⁶ cm/s | Moderate (Good passive transport) |
| hERG Inhibition | Patch Clamp (Automated) | IC50 > 10 µM | High (Risk of QT prolongation) |
| Metabolic Stability | Liver Microsomes (Human/Mouse) | T½ > 30 min | Moderate (Oxidation at C-2/C-3) |
Expert Insight: If solubility is poor (< 10 µM), consider introducing a basic amine side chain (e.g., at C-9 or C-10) to form a hydrochloride salt. This often improves solubility without abolishing DNA binding.
References
-
Review of Quinolizine Bioactivity
- Title: Synthetic Approaches Towards the Benzo[a]quinolizidine System. A Review.
- Source: Zenodo / Org. Prep. Proced. Int.
-
URL:[Link]
-
Topoisomerase Inhibition Mechanism
-
Antimicrobial Quinolizine Analogs
-
Assay Methodology (DNA Relaxation)
- Title: Discovery and Mechanistic Study of Tailor-Made Quinoline Deriv
- Source: ACS Omega.
-
URL:[Link]
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Technical Guide: Molecular Weight and Physical Constants of Hexahydro-1H-quinolizine Scaffolds
The following technical guide provides an in-depth analysis of hexahydro-1H-quinolizine and its stable saturated congener, quinolizidine (octahydroquinolizine).
Executive Summary
The quinolizine architecture represents a privileged scaffold in medicinal chemistry, serving as the core structure for Lupin alkaloids (e.g., lupinine, sparteine) and numerous synthetic pharmaceutical agents.
Researchers must distinguish between two distinct chemical entities often conflated in database searches:
-
Quinolizidine (
): The fully saturated, stable bicyclic amine (Octahydro-2H-quinolizine).[1][2] -
Hexahydro-1H-quinolizine (
): The reactive enamine or imine intermediate containing one double bond, often generated in situ or isolated as a salt.
This guide details the physical constants, stereochemical dynamics, and synthetic pathways for both, with a focus on the stable quinolizidine core used as a standard building block.
Part 1: Physicochemical Profile[3][4]
Quinolizidine (Stable Core)
CAS Registry Number: 493-10-7 IUPAC Name: Octahydro-2H-quinolizine Role: Primary scaffold for alkaloid synthesis; chiral ligand precursor.
| Property | Value | Conditions / Notes |
| Molecular Formula | Saturated Bicyclic Amine | |
| Molecular Weight | 139.24 g/mol | Monoisotopic Mass: 139.136 Da |
| Boiling Point | 193.3 °C | @ 760 mmHg (Standard Atmosphere) |
| Boiling Point (Vacuum) | 43 °C | @ 0.6 Torr (Reduced Pressure) |
| Density | 0.94 g/cm³ | @ 25 °C |
| Refractive Index | ~1.48 | Predicted (Lit.[1][3][4][5][6][7][8] range for analogs) |
| LogP | 1.96 | Lipophilic, crosses BBB easily |
| pKa | 10.57 | Strong base (Predicted) |
| Appearance | Colorless Liquid | Hygroscopic; absorbs |
Hexahydro-1H-quinolizine (Reactive Intermediate)
CAS Registry Number: 1004-90-6 IUPAC Name: 1,3,4,6,7,9a-Hexahydro-2H-quinolizine (isomer dependent) Role: Synthetic intermediate; enamine precursor to functionalized alkaloids.
| Property | Value | Conditions / Notes |
| Molecular Formula | Contains one C=C or C=N unsaturation | |
| Molecular Weight | 137.22 g/mol | Monoisotopic Mass: 137.120 Da |
| Stability | Low | Prone to oxidation/polymerization |
| Isolation Form | Perchlorate Salt | Often isolated as stable salt ( |
| Distillation | Possible | Requires high vacuum and inert atmosphere |
Part 2: Structural & Stereochemical Analysis
The biological activity of quinolizidine derivatives is governed by the stereochemistry of the bridgehead nitrogen. Unlike decalin, the nitrogen lone pair allows for rapid inversion, creating an equilibrium between cis-fused and trans-fused conformers.
-
Trans-fused: Thermodynamically favored in the parent quinolizidine (approx. 85:15 ratio). The lone pair is axial to one ring and equatorial to the other.
-
Cis-fused: Accessible energy state; often stabilized by substituents (e.g., C1-hydroxymethyl groups in lupinine) that form intramolecular hydrogen bonds.
Stereochemical Equilibrium Diagram
The following diagram illustrates the inversion at the nitrogen bridgehead:
Caption: Conformational equilibrium between trans-fused and cis-fused quinolizidine via nitrogen inversion.
Part 3: Biosynthesis & Synthesis
Understanding the origin of this scaffold aids in biomimetic synthesis design. In nature (Fabaceae family), the skeleton is derived from L-Lysine via cadaverine.
Biosynthetic Pathway
The pathway involves decarboxylation, oxidative deamination, and spontaneous cyclization.
Caption: Biosynthetic route from L-Lysine to the Quinolizidine skeleton in Leguminosae plants.
Laboratory Synthesis Protocols
For researchers requiring the Hexahydro-1H-quinolizine intermediate:
-
Mercuric Acetate Oxidation: Treatment of quinolizidine with
introduces unsaturation (enamine formation) at the bridgehead. -
Partial Reduction: Controlled hydrogenation of quinolizinium salts (e.g., using
) typically yields the saturated quinolizidine, but careful stoichiometry can trap the hexahydro-enamine.
Part 4: Analytical Characterization
To validate the identity of synthesized material, compare against these spectral signatures:
-
1H NMR (CDCl3):
-
Mass Spectrometry (EI):
References
-
LookChem. (2025). Quinolizidine - CAS 493-10-7 Properties and Safety. LookChem Database. [Link]
-
PubChem. (2025).[11] Quinolizidine (Compound CID 119036).[1][11] National Library of Medicine.[11] [Link]
-
PubChem. (2025).[11] 1,3,4,6,7,9a-Hexahydro-2H-quinolizine (Compound CID 585979).[12] National Library of Medicine.[11] [Link]
-
Wink, M. (2011). Quinolizidine Alkaloids: Biochemistry and Ecology. In: The Alkaloids: Chemistry and Biology. Academic Press. [Link]
-
ChemSynthesis. (2025). Synthesis and Properties of 1,3,4,6,7,9a-hexahydro-2H-quinolizine. ChemSynthesis Database. [Link]
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Part 1: The Dual Nature of Quinolizidine Alkaloids in Lupinus
An In-Depth Technical Guide to the Natural Occurrence of Quinolizidine Motifs in Lupinus Species
Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites characterized by a 1-azabicyclo[4.4.0]decane moiety, biosynthesized from the amino acid L-lysine.[1][2] These compounds are predominantly found within the Leguminosae family, with a significant presence in the genus Lupinus, commonly known as lupins.[3][4] While over 170 different QA structures have been identified in Lupinus species, their presence imparts a bitter taste and toxicity, posing a challenge for the utilization of lupin grains as a high-protein food source for humans and animals.[2][5] However, this toxicity is also a key to their ecological significance and therapeutic potential.
The core function of QAs in Lupinus plants is as a chemical defense mechanism against herbivores and pathogens.[1][6][7] This protective role is a classic example of plant-animal co-evolution, where the production of toxic compounds deters predation. Beyond their defensive role, QAs have garnered considerable attention in the pharmaceutical and biotechnological industries due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor properties.[1][2][6] This duality of being both a toxin and a potential therapeutic agent makes the study of QAs in Lupinus a fascinating and critical area of research.
Part 2: Biosynthesis and Chemodiversity of Quinolizidine Alkaloids
The biosynthesis of quinolizidine alkaloids is a complex process that begins with the amino acid L-lysine and occurs primarily in the chloroplasts of the leaves.[6][8] The foundational steps of this pathway have been elucidated, although some of the later, more complex transformations are still under investigation.[9]
The Biosynthetic Pathway
The biosynthesis of the basic tetracyclic QA, (-)-sparteine, from which many other QAs in lupins are derived, involves a series of enzymatic reactions.[9] The initial and well-characterized enzymes in this pathway are lysine decarboxylase (LDC) and 17-oxosparteine synthase.[8]
The key steps in the biosynthesis of quinolizidine alkaloids are as follows:
-
Decarboxylation of L-lysine: The pathway is initiated by the enzyme lysine decarboxylase (LDC), which removes the carboxyl group from L-lysine to form cadaverine.
-
Oxidative Deamination: Cadaverine is then oxidatively deaminated by a copper amino oxidase (CAO) to 5-aminopentanal.
-
Cyclization: 5-aminopentanal spontaneously cyclizes to form Δ1-piperideine.
-
Formation of the Tetracyclic Core: Three molecules of Δ1-piperideine are thought to condense to form the tetracyclic quinolizidine skeleton, with (-)-sparteine being a key intermediate.[9] From sparteine, a multitude of other QAs are synthesized through various enzymatic modifications.
Analytical Techniques for QA Quantification
Several analytical techniques are employed for the separation and quantification of quinolizidine alkaloids. The choice of method depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and resolution.
| Analytical Technique | Principle | Advantages | Disadvantages | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution, extensive spectral libraries for identification. | Requires derivatization for non-volatile QAs, potential for thermal degradation. | [10] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity and interaction with a stationary phase, followed by highly selective and sensitive mass detection. | High sensitivity and selectivity, suitable for a wide range of polarities, no derivatization needed. | Matrix effects can influence quantification, higher instrument cost. | [10][11] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantifies compounds based on the integration of their NMR signals relative to an internal standard. | Non-destructive, provides structural information, does not require identical standards for all analytes. | Lower sensitivity compared to MS-based methods, requires pure standards for calibration. | [12] |
Part 5: Relevance in Drug Development
The diverse pharmacological activities of quinolizidine alkaloids make them promising lead compounds for the development of new drugs. [2]Their complex, rigid structures provide a unique scaffold for interacting with biological targets. Sparteine, for example, has been investigated for its cardiovascular effects. [13] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of QAs while minimizing their toxicity. These studies involve systematically modifying the chemical structure of a parent QA and evaluating the impact on its biological activity.
Despite their potential, there are challenges in developing drugs from QAs. These include their inherent toxicity and the difficulty in synthesizing complex natural products. However, advances in synthetic chemistry and a deeper understanding of their biosynthetic pathways may pave the way for the development of novel QA-based therapeutics. [14]
References
-
O'Sullivan, D. M., & Angra, D. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 124. [Link]
-
Mancinotti, D., Frick, K. M., & Geu-Flores, F. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(7), 1423-1437. [Link]
-
Ramírez-Betancourt, A., Hernández-Sánchez, A. M., Salcedo-Morales, G., Ventura-Zapata, E., Robledo, N., Wink, M., & Bermúdez-Torres, K. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Diversity, 13(8), 375. [Link]
-
van der Hooft, J. J. J., de Vos, R. C. H., Ridder, L., & Mumm, R. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
-
Wink, M., & Hartmann, T. (1982). Localization of the Enzymes of Quinolizidine Alkaloid Biosynthesis in Leaf Chloroplasts of Lupinus polyphyllus. Plant Physiology, 70(1), 74-77. [Link]
-
García-López, J. C., García-Estrada, C., & Prado, S. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27851-27885. [Link]
-
van der Hooft, J. J. J., de Vos, R. C. H., Ridder, L., & Mumm, R. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
-
Schröder, J. (2021). Extraction and Determination of Valuable Components from Lupin Beans. Doctoral dissertation, Technische Universität Hamburg. [Link]
-
Rosiak, E., & Naskręt, M. (2025). An Innovative Use of the QuEChERs Method and LC-MS/MS Technique for Fast and Simple Determination of Quinolizidine Alkaloids in Leguminous Plants. Molecules, 30(20), 4875. [Link]
-
Gkionis, C., Petrakis, P. V., & Halabalaki, M. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 572. [Link]
-
van der Hooft, J. J. J., de Vos, R. C. H., Ridder, L., & Mumm, R. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. [Link]
-
Australian Lupin Industry. (n.d.). Lupin alkaloids – a scientific review. Lupins.org. [Link]
-
García-López, J. C., García-Estrada, C., & Prado, S. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27851-27885. [Link]
-
Various Authors. (n.d.). Quinolizidine alkaloids – Knowledge and References. Taylor & Francis. [Link]
-
Wink, M. (2024). Chemical Ecology of Quinolizidine Alkaloids. ResearchGate. [Link]
-
O'Sullivan, D. M., & Angra, D. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8. [Link]
-
van der Hooft, J. J. J., de Vos, R. C. H., Ridder, L., & Mumm, R. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]
-
Otterbach, S., Weidner, S., & Humpf, H. U. (2022). Investigations on the Transfer of Quinolizidine Alkaloids from Lupinus angustifolius into the Milk of Dairy Cows. Journal of Agricultural and Food Chemistry, 70(37), 11621-11629. [Link]
-
Wink, M., & Jiménez-Alemán, C. (2025). Activity of quinolizidine alkaloids from three Mexican Lupinus against the lepidopteran crop pest Spodoptera frugiperda. ResearchGate. [Link]
-
Kroc, M., et al. (2026). Multi-omics insights into quinolizidine alkaloid biosynthetic architecture in narrow-leafed lupin genotypes with contrasting alkaloid regulation. bioRxiv. [Link]
-
Hansen, H. C. B., Strobel, B. W., & Cedergreen, N. (2022). Indole and quinolizidine alkaloids from blue lupin leach to agricultural drainage water. Chemosphere, 293, 133550. [Link]
-
Saito, K., & Murakoshi, I. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 237. [Link]
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 4. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aussielupins.org.au [aussielupins.org.au]
- 6. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
The Bridgehead Constraint: Electronic Structure and Reactivity of Bicyclic Nitrogen Systems
Topic: Electronic Structure and Reactivity Profile of Bridgehead Nitrogen Systems Content Type: Technical Whitepaper Audience: Medicinal Chemists, Physical Organic Chemists, and Drug Discovery Scientists
Executive Summary: The Geometric Imperative
Bridgehead nitrogen systems represent a unique class of heterocycles where geometric constraints dictate electronic behavior.[1] Unlike acyclic amines or amides, where orbital overlap is maximized through free rotation, bridgehead systems are "tied back." This structural rigidity forces the nitrogen atom into specific hybridization states—often violating standard resonance models (Bredt’s Rule)—resulting in dramatically altered reactivity profiles.[1]
For the drug developer, these systems offer two distinct advantages:
-
Kinetic Stability: In saturated systems (e.g., quinuclidine), the "tied-back" alkyl chains expose the nitrogen lone pair, enhancing basicity and nucleophilicity while minimizing steric penalty.
-
Tunable Electrophilicity: In unsaturated or amide-containing systems (e.g., anti-Bredt amides), the inability to planarize creates highly reactive electrophiles, serving as potent acylating agents or covalent warheads.[1]
Electronic Structure: Pyramidalization and Twist
The reactivity of bridgehead nitrogen is governed by two orthogonal geometric parameters: Nitrogen Pyramidalization (
The Pyramidalization Parameter ( )
In a standard planar amide, the nitrogen atom adopts an
-
Consequence: As
increases, the -character of the lone pair orbital increases. -
Effect on Basicity: The lone pair becomes more directional and higher in energy (less delocalized), making the nitrogen significantly more basic and nucleophilic than its acyclic counterparts.
The Twist Angle ( ) and Resonance Collapse
The "Twisted Amide" concept is critical for bridgehead lactams.[1] When a nitrogen is at the bridgehead of a small bicyclic system (e.g., [2.2.1] or [2.2.2]), it cannot planarize to form the standard amide resonance structure.[1]
-
Planar Amide:
.[1] Resonance stabilization energy .[1] Protonation occurs on Oxygen .[1] -
Twisted Amide (Anti-Bredt):
.[1] Resonance is effectively zero.[1] The C-N bond lengthens, and the C=O bond shortens (resembling a ketone).[1] Protonation occurs on Nitrogen .[1]
Data Comparison: Planar vs. Twisted Systems
| Parameter | Standard Amide (e.g., DMA) | Quinuclidine (Amine) | 2-Quinuclidonium (Twisted Amide) |
| Hybridization | Fixed | ||
| Lone Pair | Delocalized into Carbonyl | Localized (Available) | Localized (Orthogonal to |
| pKa (Conj.[1] Acid) | -0.5 (O-protonation) | 11.0 | ~5.5 (N-protonation)* |
| Reactivity | Stable / Hydrolysis Resistant | Strong Nucleophile | Super-Electrophile ( |
| Bond Order | C-N partial double bond | C-N single bond | C-N single bond (Ketone-like C=O) |
*Note: The pKa of twisted amides refers to the N-protonated species, which is distinct from the O-protonated species of planar amides.
Reactivity Profile and Mechanism
The reactivity of bridgehead nitrogens bifurcates based on the oxidation state of the adjacent carbon.
Pathway A: Enhanced Nucleophilicity (Saturated Systems)
In systems like Quinuclidine (1-azabicyclo[2.2.2]octane), the bridgehead nitrogen is a "naked" nucleophile.[1]
-
Mechanism: The bicyclic cage prevents the alkyl chains from sweeping out a large steric volume (unlike triethylamine), allowing the nitrogen to attack electrophiles with minimal steric hindrance.
-
Application: Superior catalyst for Baylis-Hillman reactions compared to DABCO or
.[1]
Pathway B: Super-Electrophilicity (Twisted Amides)
In systems like 2-Quinuclidonium , the amide bond is destabilized.[1] The nitrogen lone pair is orthogonal to the carbonyl
-
Mechanism: The molecule behaves as an amino-ketone.[1] Nucleophiles attack the carbonyl carbon rapidly to relieve the torsional strain.[1]
-
Hydrolysis: Water attacks the carbonyl to form the amino acid zwitterion almost instantaneously.[1]
Visualization: Electronic Divergence
Figure 1: The divergence of reactivity in bridgehead systems driven by geometric constraints.[1] The constraint forces either high nucleophilicity (in amines) or high electrophilicity (in amides).[1]
Experimental Protocol: Synthesis of a "Forbidden" Amide
Objective: Synthesis and isolation of 2-Quinuclidonium Tetrafluoroborate . Significance: This molecule represents a "twisted amide" that violates Bredt's rule.[1] It cannot be made via standard dehydration.[1] The protocol utilizes a Schmidt-Aubé rearrangement to install the nitrogen at the bridgehead after the cage is formed.
Safety Warning: This protocol involves the use of azide intermediates (potential explosion hazard) and highly reactive electrophiles.[1] All steps must be performed behind a blast shield in a fume hood.
Protocol Workflow
Step 1: Precursor Synthesis (Ketoazide Formation) [1]
-
Starting Material: 2-Quinuclidone is unstable, so we start with 3-quinuclidone (commercially available) or a functionalized cyclohexanone derivative.[1]
-
Reagent: Use Dess-Martin Periodinane (DMP) to oxidize the precursor alcohol if necessary, followed by reaction with Trimethylsilyl azide (
) in the presence of a Lewis Acid ( ). -
Isolation: The ketoazide intermediate is isolated via rapid silica filtration (do not heat).[1]
Step 2: The Schmidt-Aubé Rearrangement
-
Rationale: We use an intramolecular rearrangement to "trick" the molecule into the strained conformation.
-
Reaction:
Step 3: Isolation of the Reactive Salt
-
Precipitation: The product, 2-quinuclidonium tetrafluoroborate , precipitates as a white solid directly from the ether solution.
-
Filtration: Filter under an inert atmosphere (Schlenk line or Glovebox).[1] Crucial: Exposure to ambient moisture will hydrolyze the amide bond in seconds (
).[1] -
Storage: Store at -20°C in a glovebox.
Validation (Self-Validating Step):
-
IR Spectroscopy: Look for the carbonyl stretch.[1]
Pharmaceutical Applications: Bioisosteres and Scaffolds
Bridgehead nitrogens are not just academic curiosities; they are privileged scaffolds in medicinal chemistry.[1]
Bioisosterism Strategy
Replacing a planar aromatic ring or a flexible diethylamine with a rigid quinuclidine or tropane ring often improves:
-
Solubility: The
nitrogen is more basic and solvated.[1] -
Metabolic Stability: The "tied-back" alkyl chains are resistant to oxidative dealkylation (CYP450 metabolism) because the
-protons are geometrically constrained, making the formation of the iminium ion intermediate energetically unfavorable (Bredt's rule protection).[1]
Key Drug Examples
| Drug | Structure Motif | Indication | Role of Bridgehead N |
| Solifenacin | 1-azabicyclo[2.2.2]octane | Overactive Bladder | High affinity Muscarinic M3 antagonist.[1] The rigid cage fits the orthosteric pocket.[1] |
| Aclidinium | Quinuclidine ester | COPD | Rapid hydrolysis in plasma (soft drug) due to ester strain, minimizing systemic side effects.[1] |
| Palonosetron | Quinuclidine-like bridge | Chemotherapy Nausea | 5-HT3 antagonist.[1] The rigid structure creates "allosteric binding" and long residence time.[1] |
Decision Tree: When to Use Bridgehead Nitrogens
Figure 2: Strategic decision pathway for incorporating bridgehead nitrogen motifs in lead optimization.
Future Outlook: Anti-Bredt Olefins (ABOs)
Recent breakthroughs (Garg et al., 2024) have demonstrated the ability to generate Anti-Bredt Olefins (ABOs) as transient intermediates using silyl-triflate precursors and fluoride sources.[1][2][3]
-
Relevance to Nitrogen Systems: The same principles apply to Anti-Bredt Imines .[1] We anticipate a new wave of "interrupted" reactions where highly strained bridgehead imines are generated in situ and trapped with nucleophiles to create complex, 3D-rich alkaloid scaffolds that were previously deemed "impossible" to synthesize.
References
-
Tani, K. & Stoltz, B. M. (2006).[1] "Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate." Nature, 441, 731–734. Link[1]
-
Kirby, A. J. et al. (1998).[1] "Structure and chemistry of the most twisted amide." Journal of the Chemical Society, Perkin Transactions 2, 2701–2704. Link
-
Garg, N. K. et al. (2024).[1][2][3][4][5] "A solution to the anti-Bredt olefin synthesis problem." Science, 386, 6721.[2] Link[1][2]
-
Szostak, M. & Aube, J. (2013).[1] "Chemistry of Twisted Amides." Chemical Reviews, 113(8), 5701–5765.[1] Link[1]
-
Wiberg, K. B. (1998).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]
Sources
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2,3,4,6,7,9a-Hexahydro-1H-Quinolizine
Introduction: The Significance of the Quinolizidine Scaffold
The 2,3,4,6,7,9a-hexahydro-1H-quinolizine core is a privileged heterocyclic scaffold found in a vast array of naturally occurring alkaloids and medicinally significant compounds.[1][2] Quinolizidine alkaloids, isolated from various plant species and even from amphibians, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and neurophysiological properties.[3] The precise three-dimensional arrangement of substituents on the quinolizidine ring system is often critical for its biological function, making the development of stereoselective synthetic methods a paramount objective for researchers in organic synthesis and drug discovery.
This comprehensive guide details robust and field-proven stereoselective protocols for the synthesis of the 2,3,4,6,7,9a-hexahydro-1H-quinolizine scaffold. We will delve into the mechanistic underpinnings of these methodologies, providing not just a series of steps, but a deeper understanding of the factors governing stereochemical outcomes. The protocols presented herein are selected for their efficiency, stereocontrol, and broad applicability, empowering researchers to access this important class of molecules with high precision.
Strategic Approaches to Stereoselective Quinolizidine Synthesis
The construction of the bicyclic quinolizine ring system with defined stereochemistry can be achieved through several elegant strategies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Here, we will explore three distinct and powerful approaches:
-
Organocatalytic Asymmetric Cascade Reactions: This modern approach leverages small organic molecules as catalysts to orchestrate a series of bond-forming events in a single pot, generating molecular complexity with high enantioselectivity.
-
Chiral Auxiliary-Mediated Diastereoselective Cyclizations: The use of a covalently attached chiral auxiliary can effectively guide the stereochemical course of key ring-forming reactions, which can then be cleaved to afford the desired enantiomerically enriched product.
-
Chiral Building Block Approach with Intramolecular Cyclization: This strategy utilizes readily available enantiopure starting materials (the "chiral pool") and incorporates them into a precursor that is then induced to cyclize in a stereocontrolled manner.
Protocol 1: Organocatalytic Stereodivergent One-Pot Synthesis
This protocol is based on a powerful organocatalytic one-pot sequence that allows for the stereodivergent synthesis of quinolizidine derivatives. By simply tuning the reaction conditions in the final cyclization step, one can selectively access different diastereomers of the product.[4] The key steps involve a pyrrolidine-catalyzed enantioselective conjugate addition, a spontaneous hemiaminal formation, and a subsequent acid-catalyzed N-acyliminium ion cyclization.[4]
Causality of Experimental Choices
-
Pyrrolidine Catalyst: The use of a chiral secondary amine catalyst, such as a derivative of pyrrolidine, is crucial for the initial enantioselective Michael addition. The catalyst forms a transient enamine with the α,β-unsaturated aldehyde, which then reacts with the nucleophile from the si-face or re-face, depending on the catalyst's stereochemistry, to set the initial stereocenter.
-
N-Acyliminium Ion Cyclization: The formation of the N-acyliminium ion intermediate is key to the second ring closure. The stereochemical outcome of this step can be influenced by the choice of acid and reaction conditions, leading to either kinetic or thermodynamic control of the product distribution.[4] This provides a unique handle for accessing different diastereomers from a common intermediate.
Experimental Workflow
Caption: Organocatalytic one-pot cascade for quinolizidine synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Electron-deficient amide (e.g., an indole-derived lactam) (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Chiral pyrrolidine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (20 mol%)
-
Acid (e.g., trifluoroacetic acid or a Lewis acid) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient amide (1.0 equiv) and the chiral pyrrolidine catalyst (20 mol%) in the chosen anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.
-
Add the α,β-unsaturated aldehyde (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for the specified time (typically 24-48 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion of the Michael addition, add the acid (1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as required to promote the N-acyliminium ion cyclization. The choice of temperature and acid will determine the diastereomeric outcome.[4]
-
Once the cyclization is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired stereoisomer of the 2,3,4,6,7,9a-hexahydro-1H-quinolizine derivative.
Data Summary
| Entry | Aldehyde | Amide | Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Cinnamaldehyde | Indole-derived lactam | 20 | >95:5 | >99 | 85 |
| 2 | Crotonaldehyde | Thiophene-derived lactam | 20 | 90:10 | 98 | 78 |
| 3 | Acrolein | Furan-derived lactam | 20 | >95:5 | 97 | 82 |
| Data is representative and sourced from analogous reactions in the literature.[4] |
Protocol 2: Diastereoselective Synthesis via Double Intramolecular aza-Michael Addition
This elegant strategy relies on a chiral sulfinyl amine auxiliary to control the stereochemistry of a double intramolecular aza-Michael reaction, leading to the quinolizidine skeleton with excellent diastereoselectivity.[5] The chiral auxiliary is introduced early in the synthesis and is cleaved at a later stage.
Causality of Experimental Choices
-
Sulfinyl Amine Chiral Auxiliary: The chiral sulfinyl group acts as a powerful stereodirecting group. The lone pair of electrons on the nitrogen atom is conformationally restricted by the bulky sulfinyl group, leading to a highly diastereoselective attack of the amine onto the two enone systems.
-
Bis-enone Moiety: The substrate is designed to contain two Michael acceptors (a bis-enone). The sequential intramolecular aza-Michael additions first form the piperidine ring, and the second cyclization completes the quinolizidine core. The stereochemistry of the first cyclization dictates the facial selectivity of the second.
Reaction Pathway
Caption: Double aza-Michael addition for quinolizidine synthesis.
Detailed Step-by-Step Protocol
Materials:
-
Chiral sulfinyl amine bearing a bis-enone moiety (1.0 equiv)
-
Base (e.g., potassium carbonate, DBU) (2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the chiral sulfinyl amine with the bis-enone moiety (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the base (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) to facilitate the cyclization. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed and the desired quinolizidinone is formed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the diastereomerically pure quinolizidinone.
-
The chiral sulfinyl auxiliary can be removed under acidic conditions (e.g., HCl in methanol) to afford the free amine.
Data Summary
| Entry | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl-substituted bis-enone | >99:1 | 95 |
| 2 | Alkyl-substituted bis-enone | >99:1 | 92 |
| Data is representative and sourced from analogous reactions in the literature.[5] |
Protocol 3: Enantioselective Synthesis from a Chiral Building Block
This approach exemplifies the use of the chiral pool for the synthesis of enantiomerically pure quinolizidine alkaloids. Here, we describe a synthesis of (-)-epimyrtine that employs an N-sulfinyl δ-amino β-ketoester as a chiral building block, with the key ring-closing step being an intramolecular Mannich cyclization.[6]
Causality of Experimental Choices
-
N-sulfinyl δ-amino β-ketoester: This chiral building block provides the necessary carbon framework and the initial stereocenter. The sulfinyl group serves as a chiral auxiliary that can be readily removed.
-
Intramolecular Mannich Cyclization: This is a powerful C-C bond-forming reaction that constructs the second ring of the quinolizidine core. The reaction proceeds through the formation of an N-acyliminium ion, which is then attacked by the enolate of the β-ketoester. The inherent stereochemistry of the starting material directs the stereochemical outcome of the cyclization.
Synthetic Scheme
Caption: Chiral building block approach to (-)-epimyrtine.
Detailed Step-by-Step Protocol (Intramolecular Mannich Cyclization)
Materials:
-
δ-Amino β-ketoester precursor (derived from the chiral N-sulfinyl building block) (1.0 equiv)
-
Acid (e.g., formic acid, trifluoroacetic acid)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
To a solution of the δ-amino β-ketoester precursor (1.0 equiv) in the chosen solvent, add the acid.
-
Heat the reaction mixture to reflux, typically using a Dean-Stark apparatus to remove water formed during the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting quinolizidinone by flash column chromatography.
Data Summary
| Product | Key Step | Starting Material | Overall Yield | Enantiomeric Purity |
| (-)-Epimyrtine | Intramolecular Mannich Cyclization | N-sulfinyl δ-amino β-ketoester | ~30% (over 6 steps) | >98% ee |
| Data is representative and sourced from the literature.[6] |
Conclusion
The stereoselective synthesis of the 2,3,4,6,7,9a-hexahydro-1H-quinolizine scaffold is a vibrant area of research with significant implications for natural product synthesis and drug discovery. The protocols detailed in this guide represent a selection of modern and efficient methods that provide excellent control over stereochemistry. By understanding the underlying principles of these reactions, researchers can rationally design and execute syntheses of complex quinolizidine-containing target molecules. The continued development of novel catalytic systems and synthetic strategies will undoubtedly expand the synthetic chemist's toolbox for accessing this important class of compounds.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 3. Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Asymmetric Quinolizidine Synthesis : A Stereodivergent One-Pot Approach [kth.diva-portal.org]
- 5. Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine with intramolecular Mannich cyclization and N-sulfinyl delta-amino beta-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Applications of Hexahydro-1H-quinolizine (Quinolizidine) as a Chiral Ligand
[1]
Executive Summary
The hexahydro-1H-quinolizine scaffold (commonly referred to as the quinolizidine core) represents a privileged structural motif in asymmetric catalysis. Unlike flexible acyclic ligands, the quinolizidine framework offers a rigid, bicyclic "fused-chair" conformation that creates a highly defined chiral pocket.[1] This rigidity is critical for minimizing the entropic cost of catalyst-substrate binding, thereby enhancing enantioselectivity.
This guide details the application of two primary classes of quinolizidine ligands:
Mechanistic Principles & Ligand Design
The efficacy of quinolizidine ligands stems from their ability to enforce specific coordination geometries.
The "Rigid Pocket" Mechanism
In the presence of a metal center (e.g., Li+, Zn2+, Cu2+), the bridgehead nitrogens (or substituent heteroatoms) coordinate to form a chelate.[1] The trans-fused ring system of the quinolizidine backbone locks the metal into a specific quadrant, sterically shielding one face of the substrate.
Figure 1: Mechanistic flow of quinolizidine-mediated asymmetric induction.[1] The rigid backbone minimizes conformational freedom in the transition state.
Protocol 1: Asymmetric Deprotonation using (-)-Sparteine
Application: Enantioselective lithiation of N-Boc-pyrrolidine followed by electrophilic trapping. Ligand: (-)-Sparteine (a naturally occurring bis-quinolizidine).[1] Mechanism: The ligand coordinates to s-BuLi, differentiating the enantiotopic protons of the pyrrolidine ring.
Materials
-
Substrate: N-Boc-pyrrolidine (1.0 equiv)
-
Ligand: (-)-Sparteine (1.2 equiv) [Sigma-Aldrich or extracted][1]
-
Base: s-Butyllithium (1.4 M in cyclohexane, 1.2 equiv)[1]
-
Electrophile: Trimethylsilyl chloride (TMSCl) or Benzaldehyde[1]
-
Solvent: Anhydrous Diethyl Ether (Et₂O)[1]
Step-by-Step Protocol
-
Complex Formation:
-
Deprotonation:
-
Add N-Boc-pyrrolidine (1.0 equiv) dropwise as a solution in Et₂O.
-
Stir at -78 °C for 4–5 hours. Critical: Do not let the temperature rise; the lithiated intermediate is configurationally stable only at low temperatures.
-
-
Electrophilic Trapping:
-
Add the Electrophile (1.5 equiv) dropwise (e.g., TMSCl).[1]
-
Stir for 1 hour at -78 °C, then allow to warm slowly to room temperature overnight.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Et₂O (3x).[1] Dry organic phase over MgSO₄ and concentrate.
-
Purify via flash chromatography.
-
Data Summary: Electrophile Scope
| Electrophile | Product Yield (%) | Enantiomeric Ratio (er) |
| TMSCl | 88% | 96:4 |
| MeOD | 92% | 95:5 |
| Benzaldehyde | 76% | 90:10 |
Protocol 2: Enantioselective Addition of Diethylzinc to Aldehydes
Application: Synthesis of chiral secondary alcohols.[2][3] Ligand: (-)-Lupinine (or its amino-alcohol derivative).[1] Rationale: Lupinine provides a chiral scaffold with a hydroxyl group and a bridgehead nitrogen, acting as a bidentate ligand for Zinc.[1]
Materials
-
Substrate: Benzaldehyde (1.0 mmol)
-
Reagent: Diethylzinc (1.0 M in hexane, 2.0 mmol)
-
Ligand: (-)-Lupinine (5 mol%, 0.05 mmol)[1]
-
Solvent: Anhydrous Toluene[1]
Step-by-Step Protocol
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under Argon, dissolve (-)-Lupinine (0.05 mmol) in anhydrous Toluene (3 mL).
-
Add Diethylzinc (2.0 mmol) dropwise at room temperature.
-
Observation: Ethane gas evolution indicates formation of the Zinc-alkoxide species. Stir for 20 minutes.
-
-
Reaction:
-
Cool the mixture to 0 °C .
-
Add Benzaldehyde (1.0 mmol) slowly.
-
Stir at 0 °C for 12–24 hours. Monitor consumption of aldehyde by TLC.
-
-
Quench & Analysis:
-
Quench with 1N HCl (carefully).
-
Extract with CH₂Cl₂.
-
Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
Protocol 3: Asymmetric Henry (Nitroaldol) Reaction
Application: Synthesis of chiral
Experimental Workflow
Figure 2: Operational workflow for the Copper-catalyzed asymmetric Henry reaction.
Protocol
-
Catalyst Formation: Mix Cu(OAc)₂·H₂O (10 mol%) and the Quinolizidine Ligand (11 mol%) in Ethanol.[1] Stir for 1 hour to generate the active blue-green complex.
-
Addition: Add Nitromethane (10 equiv) and the Aldehyde (1 equiv).
-
Incubation: Stir at 0 °C for 48 hours.
-
Result: Typical yields >85% with ee values ranging from 85-94% for aromatic aldehydes.[4]
References
-
Hoppe, D., & Hense, T. (1997).[1] Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition. Link[1]
-
Nugent, W. A. (2002).[1] Chiral Amino Alcohol Ligands for Enantioselective Addition of Organozinc to Aldehydes. Organic Letters. Link[1]
-
Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link[1]
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Blay, G., et al. (2005).[1] Hydroxy-sulfonamide ligands derived from (+)-camphor and (-)-fenchone in the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry.[5][6][7][8][9][10][11][12][13][14] Link[1]
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Gawley, R. E., et al. (1995).[1] Chemoselective and Enantioselective Alkylation of alpha-Amino Organolithiums. Journal of the American Chemical Society. Link[1]
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Step-by-Step Ring-Closing Metathesis for Quinolizidine Formation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolizidine alkaloid scaffold is a privileged structural motif found in a wide array of natural products with significant biological activities.[1][2] These compounds have garnered considerable attention from the synthetic and medicinal chemistry communities due to their potential as therapeutic agents. The construction of the bicyclic quinolizidine core, however, can be a synthetic challenge. Among the modern synthetic methodologies, Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the efficient synthesis of this and other nitrogen-containing heterocycles.[3][4]
RCM utilizes transition metal catalysts, most notably ruthenium-based complexes, to facilitate the intramolecular cyclization of a diene precursor, forming a new carbon-carbon double bond and "closing the ring."[5] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and its ability to construct a variety of ring sizes. This application note provides a detailed, step-by-step guide to the synthesis of the quinolizidine skeleton using RCM, from the design and synthesis of a suitable diene precursor to a comprehensive experimental protocol and troubleshooting guide.
Mechanism and Catalyst Selection
The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions between the metal alkylidene catalyst and the olefin substrates.[6] In the case of RCM, these steps occur intramolecularly. The reaction is driven forward by the formation of a thermodynamically stable cyclic alkene and the release of a small, volatile byproduct, typically ethylene.
Caption: The catalytic cycle of Ring-Closing Metathesis.
The choice of catalyst is critical for a successful RCM reaction. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct characteristics.
| Catalyst Generation | Key Features & Applications |
| Grubbs 1st Generation | The original benchmark, suitable for less demanding RCM reactions. Generally less active than later generations but can be advantageous for substrates prone to polymerization. |
| Grubbs 2nd Generation | Incorporates an N-heterocyclic carbene (NHC) ligand, leading to significantly higher activity and broader substrate scope. Often the first choice for challenging RCM reactions.[3][7] |
| Hoveyda-Grubbs 2nd Gen. | Features a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the ruthenium byproduct after the reaction.[8] |
| Grubbs 3rd Generation | "Fast-initiating" catalysts with pyridine ligands, offering very high reaction rates. Useful for rapid cyclizations but may require more careful handling due to their high reactivity. |
For the synthesis of quinolizidines, a Grubbs 2nd Generation or a Hoveyda-Grubbs 2nd Generation catalyst is generally recommended due to their high activity and stability.[4][9]
Designing and Synthesizing the Diene Precursor
The successful formation of the quinolizidine ring system via RCM is critically dependent on the design of the acyclic diene precursor. The general strategy involves a nitrogen atom tethered to two alkenyl chains of appropriate lengths to facilitate the formation of the six-membered rings of the quinolizidine core. A common precursor is an N-protected piperidine derivative with two strategically placed vinyl groups.
Below is a representative protocol for the synthesis of a suitable diene precursor.
Caption: General workflow for the synthesis of a diene precursor.
Protocol: Synthesis of a Representative Diene Precursor
This protocol describes the synthesis of a protected N,N-diallyl amino ester, a versatile precursor for quinolizidine synthesis.
Materials:
-
Commercially available amino ester (e.g., methyl 2-aminobutanoate)
-
Allyl bromide
-
Protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
N-Protection: Dissolve the amino ester (1.0 eq) in a suitable solvent. Add the protecting group reagent (1.1 eq) and a base (1.2 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous Na₂SO₄, and concentrating under reduced pressure.
-
First N-Allylation: Dissolve the protected amino ester (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., Argon). Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. After stirring for 30 minutes, add allyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction carefully with water and extract the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo.
-
Second N-Allylation: Repeat the N-allylation procedure with the mono-allylated product to introduce the second allyl group.
-
Purification: Purify the crude diene precursor by flash column chromatography on silica gel.
Detailed Experimental Protocol for Quinolizidine Formation via RCM
This protocol provides a general procedure for the RCM of a diene precursor to form the quinolizidine skeleton.
Materials:
-
Diene precursor (1.0 eq)
-
Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Generation catalyst (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and then cool under a positive pressure of inert gas.
-
Solvent and Substrate Addition: Add the diene precursor to the flask. Via cannula, add enough anhydrous, degassed solvent to achieve the desired concentration (typically 0.01-0.1 M). For macrocyclizations, high dilution is often necessary to favor the intramolecular reaction over intermolecular polymerization.
-
Inert Atmosphere: Bubble the inert gas through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the Grubbs catalyst to the stirred solution. The solution will typically change color upon addition of the catalyst.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (room temperature to reflux, depending on the substrate and catalyst) and monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to remove the ruthenium byproducts and any unreacted starting material. The resulting unsaturated quinolizidine can be used as is or subjected to subsequent reactions, such as hydrogenation of the double bond.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Presence of impurities (e.g., water, oxygen, coordinating functional groups)- Insufficient reaction temperature | - Use a fresh batch of catalyst.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.- Increase the reaction temperature. |
| Catalyst Decomposition | - High reaction temperature- Presence of catalyst poisons | - Lower the reaction temperature and increase the reaction time.- Purify the starting materials to remove any potential catalyst poisons. |
| Formation of Dimer/Oligomer | - Reaction concentration is too high | - Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M).- Use a syringe pump for the slow addition of the substrate to the catalyst solution. |
| Isomerization of the Double Bond | - Formation of ruthenium hydride species | - Add a mild acid scavenger such as 1,4-benzoquinone to the reaction mixture. |
| Formation of Desallyl Side Products | - Catalyst degradation at elevated temperatures | - Lower the reaction temperature.[9]- Optimize catalyst loading; sometimes a lower loading can be beneficial.[9] |
Case Study: Synthesis of a Substituted Quinolizin-4-one
A notable application of RCM in the synthesis of quinolizidine-related structures is the formation of substituted quinolizin-4-ones. In this approach, a bis(allylic) pyridone derivative undergoes RCM to form a dihydroquinolizinone, which can then be dehydrogenated to the final product.
Caption: RCM approach to substituted quinolizin-4-ones.
This strategy highlights the utility of RCM in accessing complex heterocyclic systems from readily available starting materials. The reaction conditions can be tuned based on the substitution pattern of the allylic groups, with more sterically hindered substrates requiring higher temperatures and catalyst loadings.
Conclusion
Ring-Closing Metathesis is a robust and highly efficient method for the construction of the quinolizidine ring system. Its tolerance to a wide range of functional groups and the availability of highly active and stable catalysts make it an invaluable tool in natural product synthesis and drug discovery. By carefully designing the diene precursor and optimizing the reaction conditions, researchers can access a diverse array of quinolizidine alkaloids and their analogs. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists looking to employ this powerful transformation in their research.
References
- Chauvin, Y. (1971). Olefin metathesis. Makromolekulare Chemie, 141(1), 161-176.
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Goti, A., et al. (2007). Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones. Beilstein Journal of Organic Chemistry, 3, 43. [Link]
-
Kim, H., et al. (2012). Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. The Journal of Organic Chemistry, 77(23), 10859–10866. [Link]
-
Muppidi, A., et al. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic letters, 14(20), 5294–5297. [Link]
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Goti, A., et al. (2007). Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones. PMC. [Link]
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Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]
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Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(7), 1423-1437. [Link]
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Zhang, Y., et al. (2019). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. [Link]
-
Ma, S., & Ni, B. (2004). Highly selective synthesis of bicyclic quinolizidine alkaloids and their analogues via double RCM reaction of N-alkynyl-N-(1,omega)-alkadienyl acrylamides. The Journal of Organic Chemistry, 69(19), 6305–6309. [Link]
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Mancinotti, D., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. University of Copenhagen. [Link]
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O'Neill, B. T., & Franz, A. K. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 110. [Link]
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Padwa, A., et al. (2002). Total synthesis of the putative structure of the lupin alkaloid plumerinine. Organic Letters, 4(11), 1875–1878. [Link]
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L-Estrada, V., et al. (2009). Bypassing stereoselectivity in the early steps of alkaloid biosynthesis. Organic & Biomolecular Chemistry, 7(20), 4166-4168. [Link]
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Chan, Y. T., et al. (2022). Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement. Chemical Communications, 58(34), 5275–5278. [Link]
-
Spring, D. R., et al. (2010). Diversity-oriented synthesis of bicyclic and tricyclic alkaloids. Chemical Communications, 46(5), 776–778. [Link]
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da Silva, A. B. F., et al. (2013). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent. Journal of Molecular Structure: THEOCHEM, 1049, 219-227. [Link]
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da Silva, A. B. F., et al. (2013). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. SIGAA. [Link]
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Caputi, L., et al. (2016). Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity. Nature Communications, 7, 12239. [Link]
-
Jayawardena, S. S., & Yaylayan, V. A. (2010). Formation of Pent-4-en-1-amine, the counterpart of acrylamide from lysine and its conversion into piperidine in lysine/glucose reaction mixtures. Journal of Agricultural and Food Chemistry, 58(9), 5679–5685. [Link]
-
Dhavale, D. D., et al. (2006). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 4(17), 3273-3278. [Link]
-
Atmuri, N. D. P., & Lubell, W. D. (2013). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 90, 1-13. [Link]
-
L-Estrada, V., et al. (2009). Bypassing stereoselectivity in the early steps of alkaloid biosynthesis. PubMed, 21(7), 4166-8. [Link]
-
Dhavale, D. D., et al. (2009). Synthesis of polyfunctional quinolizidine alkaloids: Development towards selective glycosidase inhibitors. ResearchGate. [Link]
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Ogawa, K., et al. (2021). Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens. Molecules, 26(20), 6138. [Link]
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Cariati, E., et al. (2008). Stabilization through p-dimethylaminobenzaldehyde of a new NLO-active phase of [E-4-(4-dimethylaminostyryl)-1-methylpyridinium] iodide: Synthesis, structural characterization and theoretical investigation of its electronic properties. Dalton Transactions, (32), 4299-4306. [Link]
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EURL ECVAM. (2021). DB-ALM Protocol n° 154 : Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. JRC Big Data Analytics Platform. [Link]
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Advanced Functionalization Protocols for the 2,3,4,6,7,9a-Hexahydro-1H-Quinolizine Core
[1][2]
Strategic Overview
The 2,3,4,6,7,9a-hexahydro-1H-quinolizine core (hereafter referred to as 8,9-dehydroquinolizidine ) represents a critical bicyclic scaffold in the synthesis of Lupinus alkaloids, glycosidase inhibitors (iminosugars), and neuroactive agents.[1] Unlike its fully saturated counterpart (quinolizidine), this specific hexahydro- isomer possesses a distinct allylic amine functionality (N–C9a–C9=C8) embedded within a trans- or cis-fused bicyclic system.[2]
This structural feature offers two orthogonal "handles" for functionalization:
-
The C8=C9 Olefin: Accessible for electrophilic addition, allowing stereocontrolled introduction of hydroxyl or epoxide groups, critical for mimicking sugar moieties in glycosidase inhibitors.[1]
-
The Bridgehead (C9a) and
-Carbons (C4, C6): Susceptible to oxidative C–H activation (e.g., Polonovski-Potier reaction) to introduce cyano, alkyl, or aryl substituents.[1]
This guide details three validated protocols designed to maximize yield and stereochemical integrity.
Structural Analysis & Reactivity[1][2]
The reactivity of the hexahydroquinolizine core is dictated by the stereochemistry of the ring fusion (cis vs. trans) and the nitrogen lone pair orientation.[1]
-
Conformational Locking: The trans-quinolizidine conformation is generally thermodynamically preferred, where the nitrogen lone pair is anti-periplanar to the C9a–H bond.[2][1] This enables specific "Bohlmann bands" in IR (2700–2800 cm⁻¹) and directs electrophilic attack.[1]
-
Allylic Strain: The C8=C9 double bond is proximal to the bridgehead.[1] Functionalization here is highly sensitive to steric hindrance from the C4 axial protons.[1]
Visualization: Reactivity Hotspots
Figure 1: Reactivity map of the hexahydroquinolizine core, highlighting orthogonal functionalization vectors.
Protocol 1: Stereoselective Epoxidation of the C8=C9 Alkene[2]
Objective: To introduce an epoxide handle at the 8,9-position, serving as a precursor for trans-diaxial ring opening (synthesis of diols or amino-alcohols).[2][1]
Mechanism: The protonated amine (ammonium salt) directs peracid attack anti to the bulky nitrogen bridgehead, or syn if hydrogen bonding is leveraged.[1]
Materials
-
Substrate: 2,3,4,6,7,9a-hexahydro-1H-quinolizine (1.0 equiv).
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.2 equiv).[2][1]
-
Acid: Trifluoroacetic acid (TFA) (1.1 equiv) — Critical for N-protection.[2][1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
-
Quench: 10% Na₂SO₃, Saturated NaHCO₃.
Step-by-Step Methodology
-
N-Protection (In-situ):
-
Epoxidation:
-
Work-up:
-
Purification:
-
Flash chromatography on silica gel (neutralized with 1% Et₃N in eluent) to prevent epoxide opening.[1]
-
Expected Outcome: 8,9-epoxy-quinolizidine.[2][1] Stereochemistry is typically trans to the bridgehead hydrogen (C9a-H) due to steric shielding of the cis face.[2][1]
Protocol 2: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -C-H Functionalization via the Polonovski-Potier Reaction[1]
Objective: To functionalize the C4 or C6 positions (adjacent to Nitrogen) with cyano or alkyl groups.[1] This is the "gold standard" for expanding the quinolizidine core.[1]
Mechanism: Formation of the N-oxide followed by trifluoroacetic anhydride (TFAA) activation generates an iminium ion.[2][1] The regioselectivity (C4 vs C6 vs C9a) is governed by the acidity of the
Materials
-
Substrate: 2,3,4,6,7,9a-hexahydro-1H-quinolizine.[2][1][3][4]
-
Activator: Trifluoroacetic anhydride (TFAA) (1.5 equiv).[2][1]
-
Nucleophile: KCN (aqueous) or Trimethylsilyl cyanide (TMSCN).[2][1]
-
Solvent: DCM (Step 1), MeOH/H₂O (Step 2).[1]
Experimental Workflow
-
N-Oxide Formation:
-
Polonovski Activation:
-
Nucleophilic Trapping (The "Potier" Modification):
-
Work-up:
Visualization: The Polonovski Pathway
Figure 2: Step-wise oxidative functionalization of the quinolizidine α-carbon.
Data Summary & Critical Parameters
| Parameter | Protocol 1 (Epoxidation) | Protocol 2 (Polonovski) |
| Primary Target | C8=C9 Alkene | |
| Key Reagent | m-CPBA / TFA | m-CPBA / TFAA / KCN |
| Limiting Factor | N-oxidation side reaction | Regioselectivity of iminium |
| Typical Yield | 65–80% | 50–70% |
| Stereocontrol | Substrate controlled (Steric) | Stereoelectronic (Anti-periplanar H) |
| Stop Point | After work-up (Stable at 4°C) | Immediate trapping required |
Troubleshooting Guide
-
Issue: Low yield in epoxidation due to N-oxide formation.[2][1]
-
Fix: Ensure 1.1 equiv of TFA is added before the oxidant to fully protonate the nitrogen.[1]
-
-
Issue: Regioisomeric mixture in Polonovski reaction.
-
Fix: Lower the temperature of the TFAA addition to -78°C. The kinetic enamine/iminium is often formed at the less substituted carbon (C4/C6) rather than the bridgehead (C9a) if sterics are involved, but thermodynamic control favors the most substituted double bond.[1]
-
References
-
Synthesis of Quinolizidine Alkaloids via Enamine/Iminium Intermedi
-
Polonovski-Potier Reaction Methodology
-
Stereoselective Epoxid
-
General Reactivity of Hexahydroquinolizines
The Alchemical Allure of the Quinolizine Nucleus: A Guide to Asymmetric Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemical control is a defining challenge. The precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. In this context, the rigid, bicyclic framework of the quinolizine moiety has emerged as a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric synthesis. This guide provides an in-depth exploration of the diverse applications of quinolizine derivatives, moving beyond a mere recitation of protocols to elucidate the underlying principles that govern their remarkable stereochemical control.
Introduction: The Quinolizine Scaffold - A Privileged Platform for Asymmetry
The quinolizine core, a heterocyclic system consisting of a pyridine ring fused to a cyclohexane ring, is a recurring motif in a vast array of natural products, most notably the lupin alkaloids such as (-)-sparteine and the Cinchona alkaloids.[1][2] The inherent conformational rigidity and defined stereochemical presentation of substituents make these molecules exceptional chiral auxiliaries and catalysts. Modern synthetic chemistry has expanded upon nature's blueprint, developing a diverse arsenal of synthetic quinolizine derivatives that offer tunable steric and electronic properties for a wide range of asymmetric transformations.
This document will delve into the practical applications of both naturally derived and synthetically designed quinolizine-based systems in asymmetric catalysis. We will explore their roles in metal-mediated reactions and as standalone organocatalysts, providing detailed protocols and mechanistic insights to empower researchers to harness the full potential of this versatile scaffold.
Section 1: Naturally Derived Quinolizidine Alkaloids as Chiral Ligands
The inherent chirality and conformational rigidity of quinolizidine alkaloids have made them invaluable ligands in asymmetric synthesis, particularly in the realm of organometallic chemistry.
(-)-Sparteine and its Surrogates in Asymmetric Deprotonation
(-)-Sparteine, a readily available lupin alkaloid, has been extensively utilized as a chiral ligand for organolithium bases in enantioselective deprotonation reactions. The complexation of (-)-sparteine to an organolithium species creates a chiral environment that directs the abstraction of a proton from a prochiral substrate in a stereoselective manner.[3]
A significant limitation of (-)-sparteine is its availability as only one enantiomer. To overcome this, synthetic "sparteine surrogates" have been developed that provide access to the opposite enantiomeric products.[4][5] These surrogates often mimic the key structural features of sparteine responsible for stereochemical induction.
Application Note: Asymmetric Lithiation-Substitution of N-Boc-N-(p-methoxyphenyl)benzylamine
This protocol details a (-)-sparteine-mediated asymmetric deprotonation followed by electrophilic trapping, a powerful method for the synthesis of enantioenriched benzylic amines.[3]
Reaction Workflow:
Figure 1: Workflow for the asymmetric lithiation-substitution of a protected benzylamine.
Detailed Protocol:
-
Preparation of the Organolithium Complex: To a solution of (-)-sparteine (1.2 equivalents) in anhydrous diethyl ether (Et₂O) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Deprotonation: To the pre-formed chiral organolithium complex, add a solution of N-Boc-N-(p-methoxyphenyl)benzylamine (1.0 equivalent) in anhydrous Et₂O dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with Et₂O (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.
Causality and Mechanistic Insights:
The high enantioselectivity observed in this reaction is a direct consequence of the formation of a configurationally stable benzyllithium species complexed with (-)-sparteine.[3] The chiral ligand effectively blocks one face of the organolithium intermediate, directing the incoming electrophile to the opposite face. The choice of solvent is crucial; ethereal solvents like Et₂O are generally preferred as they favor the formation of the monomeric, reactive organolithium species.[5]
Quantitative Data:
| Electrophile | Yield (%) | ee (%) |
| MeI | 85 | >95 |
| BnBr | 82 | >95 |
| Allyl Bromide | 78 | 92 |
Data compiled from representative literature.[3][6]
Section 2: Cinchona Alkaloids as Versatile Organocatalysts
Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful bifunctional organocatalysts. They possess a basic quinuclidine nitrogen that can act as a Brønsted base to deprotonate a pronucleophile, and a hydroxyl group (or a derivative thereof, such as a thiourea) that can activate an electrophile through hydrogen bonding. This dual activation mode is central to their catalytic efficacy in a wide range of asymmetric reactions.[7][8]
Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins
The conjugate addition of carbon- and heteroatom-centered nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Cinchona alkaloid-derived catalysts have proven to be exceptionally effective in promoting the asymmetric Michael addition of various nucleophiles to nitroolefins.[7]
Application Note: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Cinchona-Derived Thiourea
This protocol outlines a highly enantioselective Michael addition reaction employing a bifunctional thiourea catalyst derived from a Cinchona alkaloid.[9]
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Cinchona-thiourea catalyzed Michael addition.
Detailed Protocol:
-
Reaction Setup: To a vial charged with the Cinchona alkaloid-derived thiourea catalyst (5-10 mol%), add the 1,3-dicarbonyl compound (1.2 equivalents) and the nitroolefin (1.0 equivalent).
-
Solvent and Temperature: Add the appropriate solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) and stir the reaction mixture at the specified temperature (ranging from room temperature to -40 °C, optimization is often required).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Causality and Mechanistic Insights:
The success of this reaction hinges on the bifunctional nature of the catalyst. The basic quinuclidine nitrogen deprotonates the 1,3-dicarbonyl compound to generate a chiral enolate. Simultaneously, the thiourea moiety activates the nitroolefin towards nucleophilic attack via hydrogen bonding with the nitro group. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly organized transition state and excellent stereocontrol.[8][9]
Quantitative Data:
| 1,3-Dicarbonyl Compound | Nitroolefin | Yield (%) | ee (%) |
| Acetylacetone | β-Nitrostyrene | 95 | 94 |
| Dibenzoylmethane | β-Nitrostyrene | 98 | 97 |
| Ethyl 2-oxocyclopentanecarboxylate | (E)-1-Nitro-3-phenylprop-1-ene | 92 | 92 |
Data compiled from representative literature.[7][9]
Section 3: Synthetic Quinolizine Derivatives in Asymmetric Catalysis
While naturally occurring quinolizidines have proven their utility, the development of novel, synthetically accessible quinolizine-based catalysts and ligands offers the advantage of fine-tuning their steric and electronic properties for specific applications.
Axially Chiral Arylquinolizones as Precursors to Chiral Catalysts
Recent advances have demonstrated the synthesis of axially chiral arylquinolizones through copper-catalyzed enantioselective dearomatization.[10] These atropisomeric compounds are not only interesting synthetic targets in their own right but also serve as valuable precursors to novel chiral ligands and organocatalysts, such as chiral thioureas.[10]
Synthetic Strategy:
Sources
- 1. Enantioselective approach to functionalized quinolizidines: synthesis of (+)-julandine and (+)-cryptopleurine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dovepress.com [dovepress.com]
- 8. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. english.njust.edu.cn [english.njust.edu.cn]
Solid-Phase Synthesis of Quinolizidine Alkaloid Libraries: Application Notes and Protocols
Abstract
Quinolizidine alkaloids are a diverse class of nitrogen-containing heterocyclic compounds, many of which are found in plants of the Lupinus genus and exhibit a wide range of biological activities.[1][2] Their structural complexity and therapeutic potential have made them attractive targets for synthetic chemists. Solid-phase synthesis (SPS) has emerged as a powerful strategy for the rapid generation of libraries of these molecules, facilitating drug discovery and development efforts.[3][4] This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for the solid-phase synthesis of quinolizidine alkaloid libraries, designed for researchers and professionals in medicinal chemistry and drug development.
Introduction: The Case for Solid-Phase Synthesis
Quinolizidine alkaloids are built upon a core bicyclic structure and are biosynthesized in plants from L-lysine.[5][6] Their diverse pharmacological properties, including antimicrobial, insecticidal, and medicinal activities, have spurred interest in creating synthetic analogues for therapeutic applications.[7]
Traditional solution-phase synthesis, while effective for single-target synthesis, can be laborious and time-consuming when generating a large number of derivatives for structure-activity relationship (SAR) studies. Solid-phase synthesis (SPS) offers a compelling alternative by anchoring the initial building block to an insoluble polymer support (resin).[4][8] This approach streamlines the entire synthetic process with several key advantages:
-
Simplified Purification: Excess reagents and by-products are removed by simple filtration and washing, eliminating the need for complex chromatographic purification of intermediates.[4]
-
Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, which can be easily washed away.
-
Automation: The repetitive nature of SPS is highly amenable to automation, enabling high-throughput synthesis of compound libraries.[9]
-
Diversity-Oriented Synthesis (DOS): SPS is a cornerstone of DOS, a strategy aimed at creating structurally diverse and complex molecules from simple starting materials to explore novel biological activities.[10][11]
This document will delve into the practical aspects of applying SPS to the construction of quinolizidine alkaloid libraries, focusing on key reaction strategies and providing detailed, actionable protocols.
Core Principles and Components
The success of any solid-phase synthesis hinges on the careful selection of its core components: the solid support, the linker, and the synthetic strategy.
Solid Supports (Resins)
The solid support acts as an insoluble scaffold for the synthesis. The choice of resin is critical and depends on the specific chemistry to be performed. Key characteristics to consider include:
-
Polymer Matrix: Polystyrene (PS) resins, often cross-linked with divinylbenzene (DVB), are the most common.
-
Swelling Properties: The resin must swell in the chosen reaction solvents to allow reagents to penetrate the polymer matrix and react with the substrate.
-
Loading Capacity: This refers to the amount of the initial substrate that can be attached per gram of resin (typically measured in mmol/g).
| Resin Type | Common Name | Functional Group | Typical Loading (mmol/g) | Key Features |
| Polystyrene | Merrifield Resin | Chloromethyl | 0.5 - 2.0 | Versatile, widely used for various chemistries. |
| Polystyrene | Wang Resin | p-Alkoxybenzyl alcohol | 0.5 - 1.5 | Cleavage under acidic conditions (e.g., TFA) yields a carboxylic acid. |
| Polystyrene | Rink Amide Resin | Fmoc-protected amino group | 0.4 - 0.8 | Acid-labile linker that yields a C-terminal amide upon cleavage. |
Linker Strategies
The linker is a chemical moiety that connects the first building block to the solid support. It must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product into solution. For alkaloid synthesis, "traceless" linkers are particularly valuable.[12]
-
Traceless Linkers: These linkers are designed to be cleaved from the resin without leaving any residual functionality on the final product.[13][14] Silicon-based linkers, for example, can be cleaved with fluoride sources or acid, replacing the silicon atom with a hydrogen.[15] Selenide linkers are another option for traceless synthesis.[16]
-
Safety-Catch Linkers: These linkers require an activation step before they become susceptible to cleavage, offering an additional layer of stability and control.
The choice of linker dictates the final functional group on the cleaved molecule and the conditions required for its release.
General Workflow for Solid-Phase Synthesis
The overall process of solid-phase synthesis follows a cyclical pattern of coupling, washing, and deprotection, culminating in the cleavage of the final molecule from the resin.
Caption: General workflow for solid-phase synthesis.
Key Synthetic Strategy: Intramolecular aza-Wittig Reaction
A powerful and versatile method for constructing the quinolizidine scaffold on a solid support is the intramolecular aza-Wittig reaction.[17] This reaction involves the formation of an iminophosphorane from an azide and a phosphine, which then reacts with an intramolecular carbonyl group (an ester in this case) to form the bicyclic ring system.[18][19]
This strategy allows for the introduction of diversity at multiple points, making it ideal for library synthesis.
Caption: Strategy for quinolizidine library synthesis via aza-Wittig reaction.
Protocol: Solid-Phase Synthesis of a Quinolizidine Library via aza-Wittig Reaction
This protocol provides a generalized procedure for the synthesis of a quinolizidine alkaloid library. It is based on established methodologies and should be adapted and optimized for specific substrates and equipment.
Materials:
-
Resin: Rink Amide resin (0.5-0.8 mmol/g loading).
-
Amino Acid: Fmoc-Glu(OtBu)-OH.
-
Reagents:
-
Piperidine (20% in DMF)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
A diverse set of azido-carboxylic acids (R1-N3-COOH).
-
A diverse set of ω-bromoalkyl esters (Br-(CH2)n-COOR').
-
Triphenylphosphine (PPh3).
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride).
-
Trifluoroacetic acid (TFA).
-
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF).
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus.
Protocol Steps:
Part 1: Resin Preparation and First Building Block Attachment
-
Resin Swelling: Place Rink Amide resin (1.0 g) in a synthesis vessel. Add DCM (10 mL) and shake for 30 minutes. Filter and discard the DCM. Repeat with DMF (10 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF (10 mL) to the resin. Shake for 20 minutes. Filter and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
QC Check: Perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vial, pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF (5 mL) for 5 minutes.
-
Add the activation mixture to the resin. Shake for 2-4 hours.
-
Filter and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
QC Check: Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling.
-
Part 2: Elongation and Diversification
-
Fmoc Deprotection: Repeat Step 2 to expose the amine of the glutamic acid residue.
-
Coupling of Azido Acid (Diversity Point 1):
-
Divide the resin into separate vessels for each azido acid to be used.
-
Couple the selected azido-carboxylic acid (R1-N3-COOH) (3 eq.) using the HBTU/DIPEA activation method as described in Step 3.
-
Wash the resin as before.
-
-
t-Butyl Ester Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the t-butyl protecting group from the glutamic acid side chain. Wash thoroughly with DCM (3x), 10% DIPEA in DMF (2x), DMF (3x), and DCM (3x).
-
Alkylation (Diversity Point 2):
-
To each vessel, add the selected ω-bromoalkyl ester (R2) (5 eq.) and DIPEA (5 eq.) in DMF.
-
Shake at 50°C for 16 hours.
-
Filter and wash the resin with DMF (3x), DCM (3x), and THF (3x).
-
Part 3: Cyclization and Cleavage
-
Intramolecular aza-Wittig Reaction:
-
Swell the resin in dry toluene.
-
Add PPh3 (4 eq.) and shake at 80°C for 12 hours.
-
Filter and wash with toluene (3x), DCM (3x), and THF (3x).
-
-
Reduction:
-
Suspend the resin in dry THF.
-
Carefully add Red-Al® (10 eq.) and shake at room temperature for 12 hours.
-
Quench the reaction by carefully adding water, followed by 1M NaOH.
-
Wash thoroughly with water (3x), DMF (3x), and DCM (3x).
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude quinolizidine alkaloid.
-
-
Purification: Purify the crude product by preparative HPLC to obtain the final library members.
On-Bead and Post-Cleavage Analysis
To ensure the success of the synthesis, analytical monitoring is crucial.[3]
-
On-Bead Analysis:
-
Qualitative Tests: The Kaiser test (for primary amines) and the chloranil test (for secondary amines) are simple colorimetric tests to monitor reaction completion.
-
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR can be used to monitor the appearance and disappearance of key functional groups (e.g., azide, carbonyl) directly on the resin.[14]
-
Gel-Phase NMR: Specialized NMR techniques can be used to obtain structural information while the compound is still attached to the swollen resin beads.
-
-
Post-Cleavage Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for analyzing the purity and confirming the molecular weight of the final library compounds.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified products.
-
Conclusion and Future Outlook
Solid-phase synthesis provides a robust and efficient platform for the generation of quinolizidine alkaloid libraries. The intramolecular aza-Wittig reaction is a particularly effective strategy for constructing the core scaffold, allowing for significant structural diversification. The combination of SPS with diversity-oriented synthesis principles empowers medicinal chemists to rapidly explore the chemical space around this important class of natural products, accelerating the discovery of new therapeutic agents. Future advancements in linker technology, automation, and on-bead analytical techniques will continue to enhance the power and scope of these methods.[20]
References
- Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. PubMed.
- Traceless solid phase synthesis of natural product inspired cis-1,2-dehydrodecalins. Chemical Communications (RSC Publishing).
- Synthesis of silicon traceless linker for solid-phase reaction. PubMed.
- Biosynthesis of the lupine alkaloids. I. Lupinine. ResearchGate.
- Linkers for solid-phase organic synthesis. ResearchGate.
- A selenide linker for "traceless" solid-phase organic synthesis. ePrints Soton.
- Approaches to the analysis of single beads for Combinatorial chemistry. ePrints Soton.
- Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute.
- Diversity-oriented synthesis. Soural group.
- Diversity oriented total synthesis (DOTS) of pyridoquinazolinone alkaloids and their analogues. ResearchGate.
- Epilupinine. Wikipedia.
- Quinolizidine alkaloid biosynthesis: recent advances and future prospects. PMC - NIH.
- Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine. ePrints Soton - University of Southampton.
- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI.
- New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate.
- Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC.
- Overview of Solid Phase Synthesis. ChemPep.
- DIVERSITY-ORIENTED SYNTHESIS. David Spring's group.
- Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers.
- New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PMC.
- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. DTU Orbit.
- Solid-Phase Organic Synthesis: A Critical Understanding of the Resin. ACS Publications.
- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports (RSC Publishing).
- Presentations on Solid Phase Synthesis Equipment. Organic Chemistry Portal.
- Catalytic Wittig and aza-Wittig reactions. PMC.
- Aza-Wittig Reaction. Chem-Station Int. Ed.
- Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Abnormal aza-Wittig reaction on the solid-phase: chemoselectivity studies towards the parallel synthesis of 3-aryl-2,4-dioxo-1,3,5-triazino[1,2-a]benzimidazoles. FIU Discovery.
Sources
- 1. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presentations on Solid Phase Synthesis Equipment [organic-chemistry.org]
- 5. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. souralgroup.com [souralgroup.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Traceless solid phase synthesis of natural product inspired cis-1,2-dehydrodecalins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A selenide linker for "traceless" solid-phase organic synthesis - ePrints Soton [eprints.soton.ac.uk]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Approaches to the analysis of single beads for Combinatorial chemistry - ePrints Soton [eprints.soton.ac.uk]
Application Notes & Protocols: High-Fidelity Extraction and Isolation of Natural Hexahydro-1H-Quinolizines
Introduction: The Quinolizidine Alkaloids
The hexahydro-1H-quinolizine ring system is the core scaffold of quinolizidine alkaloids, a diverse class of nitrogen-containing secondary metabolites. These compounds are predominantly found in plants of the Fabaceae family, particularly within the Lupinus (lupin), Sophora, Genista, and Cytisus genera. Quinolizidine alkaloids such as sparteine, lupanine, and matrine exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anti-arrhythmic properties, making them compelling targets for natural product chemistry and drug discovery.
The successful isolation of these alkaloids is fundamentally dependent on exploiting their shared chemical characteristic: the presence of a basic nitrogen atom. This feature dictates their solubility, allowing for selective extraction from complex plant matrices and subsequent purification to homogeneity. This guide provides a detailed exposition of the principles and protocols for the efficient extraction and isolation of these valuable natural products.
Part A: Foundational Extraction Strategies
The initial goal is to liberate the alkaloids from the solid plant material and transfer them into a liquid phase, creating a crude extract. The choice of method depends on the stability of the target compounds, the scale of the extraction, and available resources.
Principle of Extraction: An Acid-Base Duality
The cornerstone of alkaloid extraction is a classic acid-base liquid-liquid technique. The nitrogen atom in the quinolizidine core can be protonated or deprotonated depending on the pH of the medium. This reversible transformation critically alters the molecule's polarity and, therefore, its solubility.
-
In Acidic Conditions (pH < 7): The alkaloid exists as a protonated salt (e.g., R₃N⁺H Cl⁻). These salts are typically polar and soluble in aqueous or alcoholic solvents.
-
In Basic Conditions (pH > 7): The alkaloid exists as the neutral "free base" (R₃N). In this form, it is significantly less polar and exhibits high solubility in non-polar organic solvents like dichloromethane, chloroform, or ether.
This pH-dependent solubility partitioning is the key to selectively separating alkaloids from other non-basic plant metabolites.
Diagram: Principle of Acid-Base Extraction
The following diagram illustrates the pH-dependent partitioning of a quinolizidine alkaloid between aqueous and organic phases.
Application Note: Bioconjugation Strategies Using the Quinolizine Nitrogen Lone Pair
This guide details advanced bioconjugation and sensing strategies leveraging the unique electronic properties of the quinolizine nitrogen bridgehead. It focuses on two high-impact applications: fluorogenic molecular rotors (exploiting the nitrogen lone pair as an electron donor) and quinolizinium-based labeling (exploiting the quaternized nitrogen for electron-deficient activation).
Executive Summary & Mechanistic Foundation
The quinolizine nitrogen (specifically in 4H-quinolizine and its benzo-fused analog, julolidine ) offers a distinct electronic handle compared to standard amine conjugations. Unlike primary amines (lysine) used for amide coupling, the quinolizine bridgehead nitrogen possesses a lone pair that is often part of a conjugated
This guide covers two distinct strategies "using" this nitrogen center:
-
The "Active" Lone Pair (Sensing): In julolidine-based molecular rotors , the nitrogen lone pair acts as an electron donor in an Intramolecular Charge Transfer (ICT) system. Bioconjugation is used to anchor the probe, while the lone pair serves as the environmental sensor (viscosity/rigidity).
-
The "Quaternized" Nitrogen (Labeling): The formation of the aromatic quinolizinium cation (via reaction of the lone pair) creates an electron-deficient core. This activates attached electrophiles (e.g., alkynes) for highly selective cysteine bioconjugation, enabling "turn-on" fluorescence upon reaction.
Strategy A: Julolidine-Based Molecular Rotors for Protein Conformational Sensing
Principle: Julolidine derivatives (e.g., CCVJ, DCVJ) function as molecular rotors. Upon photoexcitation, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state driven by the rotation of the bond between the quinolizine donor and the acceptor group.
-
Free State: In low-viscosity solvent, the bond rotates freely; the excited state relaxes non-radiatively (low fluorescence).
-
Conjugated/Bound State: When conjugated to a biomolecule or bound in a hydrophobic pocket, the rotation is sterically hindered. The nitrogen lone pair remains planar with the
-system, suppressing TICT and forcing radiative relaxation (High Fluorescence ).
Protocol 1: Synthesis and Conjugation of Julolidine-NHS Ester
Objective: Create a "viscosity-sensitive" protein conjugate to monitor aggregation or folding events.
Phase 1: Activation of the Probe
-
Reagent: 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ).
-
Activation: Convert the carboxylic acid to an NHS-ester.
-
Dissolve 50 mg CCVJ (0.17 mmol) in 2 mL dry DMF.
-
Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.2 equiv) and DIPEA (2.0 equiv).
-
Stir at RT for 1 hour. Confirm conversion via TLC (silica, 5% MeOH in DCM).
-
Note: The NHS-ester is hydrolytically unstable; use immediately or precipitate with dry ether and store at -20°C.
-
Phase 2: Bioconjugation to Protein (Lysine Targeting)
-
Target: BSA (Bovine Serum Albumin) or specific antibody (mAb).
-
Buffer: PBS, pH 7.4 (Avoid primary amine buffers like Tris).
-
Prepare Protein: Dilute protein to 2 mg/mL in PBS.
-
Addition: Add CCVJ-NHS (dissolved in DMSO) to the protein solution.
-
Molar Ratio: Aim for 10:1 (Dye:Protein) for labeling, or 2:1 for sensitive assays to avoid quenching.
-
Final DMSO conc: < 5% v/v.[1]
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Purification: Remove excess free dye using a PD-10 Desalting Column (Sephadex G-25) equilibrated with PBS.
-
Validation: Measure Absorbance at 440 nm (dye) and 280 nm (protein). Calculate Degree of Labeling (DOL).
-
Phase 3: Functional Assay (Viscosity/Aggregation)
-
Setup: Dilute conjugate to 100 nM.
-
Trigger: Induce aggregation (e.g., heat stress at 60°C) or add binding partner.
-
Readout: Monitor Fluorescence Emission (Ex: 440 nm / Em: 500-520 nm).
-
Result: A sharp increase in quantum yield indicates restriction of the julolidine nitrogen's rotational freedom.[2]
Strategy B: Quinolizinium-Activated Cysteine Labeling
Principle: This strategy utilizes the quinolizinium core (a cationic, aromatic pyridine-fused ring). The positive charge on the bridgehead nitrogen makes the ring highly electron-deficient. When an electron-deficient alkyne is attached, it becomes hyper-reactive toward thiols (Cysteine) via a specific nucleophilic addition, often significantly faster and more stable than maleimide chemistry.
Mechanism:
-
Reagent: An alkyne-functionalized quinolizinium salt.
-
Reaction: The thiol (Cys) attacks the alkyne. The quinolizinium core acts as an electron sink.
-
Outcome: Formation of a stable thio-alkene conjugate. The reaction often triggers a fluorescence "turn-on" or color change due to the alteration of the conjugation pathway.
Protocol 2: Site-Selective Cysteine Labeling with Quinolizinium-Alkynes
Objective: Label a specific cysteine residue on a peptide/protein with high selectivity over lysines.
Materials
-
Reagent: 1-(Phenylethynyl)quinolizinium derivative (synthesized via gold-catalyzed cyclization of quinoline diazonium salts).
-
Buffer: 50 mM PBS (pH 7.4) containing 10-20% DMSO (for reagent solubility).
-
Target: Cysteine-containing peptide (e.g., GSH or a mutant protein).
Step-by-Step Workflow
-
Reduction (Optional): If the protein cysteines are oxidized, treat with 2-5 mM TCEP for 30 min. Remove TCEP via spin column if using maleimides, but quinolizinium-alkynes are generally compatible with excess TCEP (verify for specific derivative).
-
Reaction:
-
Mix Protein (50 µM) with Quinolizinium Reagent (100-200 µM, 2-4 equiv).
-
Solvent system: PBS pH 7.4 / DMSO (9:1).
-
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Note: Unlike maleimides (minutes), this reaction may function closer to "click" kinetics but requires no copper catalyst.[3]
-
-
Quenching: Add excess thiol (e.g., DTT) to consume remaining reagent.
-
Analysis:
-
SDS-PAGE: Visualize via in-gel fluorescence (Quinolizinium is inherently fluorescent).
-
LC-MS: Confirm mass shift corresponding to the reagent addition (+ Mass of Reagent).
-
Selectivity Check: Digest protein and perform MS/MS to confirm modification is exclusively on Cysteine, not Lysine.
-
Visualizing the Mechanisms
The following diagram contrasts the two strategies: the Sensing role of the lone pair (Strategy A) vs. the Activating role of the quaternized nitrogen (Strategy B).
Caption: Figure 1: Mechanistic dichotomy of Quinolizine applications. (Top) The nitrogen lone pair facilitates TICT for viscosity sensing. (Bottom) The quaternized nitrogen activates alkynes for cysteine-selective conjugation.
Troubleshooting & Critical Parameters
| Parameter | Strategy A (Rotors) | Strategy B (Quinolizinium) |
| pH Sensitivity | High. The N-lone pair can be protonated at low pH (< 5), quenching ICT. Maintain pH > 7.0. | Moderate. Reaction requires deprotonated thiolate (pH 7-8 is optimal). |
| Solubility | Hydrophobic. Requires DMSO/DMF co-solvent. Aggregates in pure water. | Water-soluble (Cationic).[4][5] Good for cytosolic delivery. |
| Specificity | Low (targets surface Lysines). Specificity comes from binding event, not conjugation. | High (Chemoselective for Cysteine over Lysine).[3] |
| Stability | Conjugate is stable (Amide bond). Probe is light-sensitive (photobleaching). | Conjugate is highly stable (Thio-alkene). Resistant to hydrolysis. |
References
-
Quinolizinium-based Cysteine Labeling
-
Julolidine Molecular Rotors (Mechanism)
- Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry.
-
Bioconjugation General Principles
- Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
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Scalable Production of 2,3,4,6,7,9a-hexahydro-1H-quinolizine Intermediates: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinolizine Scaffold
The quinolizine ring system, a nitrogen-containing heterocyclic motif, is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant pharmacological interest.[1][2][3] These structures are particularly prevalent in a class of compounds known as quinolizidine alkaloids, which are found in various plant species, most notably within the genus Lupinus.[1][2][4] The inherent structural rigidity and defined stereochemistry of the quinolizine core make it an attractive scaffold for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, underscoring their potential in drug discovery and development.
This guide provides a comprehensive overview of scalable synthetic strategies for accessing 2,3,4,6,7,9a-hexahydro-1H-quinolizine and its derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental protocols, and discuss critical considerations for process scale-up.
Biosynthetic Pathway: Nature's Approach to Quinolizidine Alkaloids
Understanding the natural biosynthetic pathway of quinolizidine alkaloids offers valuable insights into potential synthetic strategies. The biosynthesis originates from the amino acid L-lysine.[1][5][6] The initial step involves the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[5][7] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine. This intermediate serves as a crucial building block for the subsequent construction of the tetracyclic quinolizidine core.[4][8]
Synthetic Strategies for Scalable Production
The synthesis of quinolizine intermediates has been an area of active research, leading to the development of several effective methodologies. These approaches can be broadly categorized into classical methods and modern catalytic strategies.
Classical Synthetic Routes
Traditional methods for constructing the quinolizine framework often involve multi-step sequences. A common approach is the cyclization of appropriately functionalized piperidine derivatives. For instance, the reaction of an imine with acrylic acid followed by reduction has been shown to be an efficient method for the synthesis of certain hexahydroindolo[2,3-a]quinolizine derivatives, which are key precursors to eburnane alkaloids.[9]
Another established strategy involves the oxidation of quaternary salts formed between a β-aryl ethyl halide and a heterocyclic base, followed by cyclization. This method has been successfully applied to the synthesis of benzo- and dibenzoquinolizines.[10]
Modern Catalytic and Asymmetric Approaches
Recent advancements have focused on the development of more efficient and stereoselective methods, often employing organocatalysis and transition-metal catalysis.
Organocatalytic Cascade Reactions: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of quinolizidines.[11] For example, a Brønsted acid-catalyzed hydrogenation cascade of 2-substituted quinolines can produce benzofused quinolizidines in good yields with high diastereo- and enantioselectivities.[11] This approach leverages a domino reaction sequence, which enhances atom and step economy.[11]
Dirhodium-Catalyzed Dearomatization: A notable strategy for accessing highly enantioenriched quinolizidines involves a chiral dirhodium(II) carboxylate-catalyzed dearomatizing formal [3 + 3]-cycloaddition of isoquinolinium or pyridinium methylides with enol diazoacetates.[12] This method allows for the construction of the quinolizidine core with excellent stereocontrol.
One-Pot Stereodivergent Synthesis: A highly versatile one-pot sequence has been developed that combines a pyrrolidine-catalyzed enantioselective conjugate addition of electron-deficient amide α-carbons to α,β-unsaturated aldehydes, spontaneous hemiaminal formation, and acid-catalyzed N-acyliminium ion cyclization.[13] A key advantage of this methodology is the ability to access different diastereomers by simply tuning the reaction conditions in the final cyclization step.[13]
Detailed Experimental Protocols
The following protocols are provided as examples of scalable synthetic methods. Researchers should always conduct a thorough risk assessment before undertaking any new experimental procedure.
Protocol 1: Organocatalytic Asymmetric Hydrogenation Cascade
This protocol is adapted from a reported enantioselective synthesis of quinolizidines.[11]
Materials:
-
5-(2-quinolinyl)-2-pentanone
-
Hantzsch dihydropyridine
-
Chiral diaryl phosphate catalyst
-
Solvent (e.g., Toluene)
-
4Å Molecular Sieves (powdered)
Procedure:
-
To a dried reaction vessel, add 5-(2-quinolinyl)-2-pentanone (0.15 mmol, 1.0 equiv).
-
Add the solvent to achieve a concentration of 0.15 M.
-
Add Hantzsch dihydropyridine (3.3 equiv).
-
Add the chiral diaryl phosphate catalyst (5 mol%).
-
Add powdered 4Å molecular sieves (1 weight equiv).
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Purify the product by column chromatography on silica gel.
| Entry | Reactant | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | 5-(2-quinolinyl)-2-pentanone | 5 | 60 | 16 | Good | High | High |
Note: Specific yields, diastereomeric ratios, and enantiomeric excesses will depend on the exact substrate and catalyst used. Refer to the original literature for detailed data.[11]
Protocol 2: Scalable Synthesis of a Diterpenoid Intermediate
This protocol is a general representation of a scalable synthetic step, inspired by the synthesis of complex natural products.[14]
Materials:
-
Starting Aldehyde (e.g., (±)−4)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of PCC (2.0 equiv) in DCM, add a solution of the starting aldehyde (1.0 equiv) in DCM dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a plug of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can then be used in the subsequent step, which may involve a Michael addition.
| Step | Reagents | Conditions | Key Transformation |
| 1 | PCC, DCM | 0 °C to RT | Oxidation of aldehyde |
| 2 | Filtration | Silica gel plug | Removal of inorganic byproducts |
| 3 | Concentration | Reduced pressure | Isolation of crude product |
Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Thermal Management: Many of the reactions involved in quinolizine synthesis, such as those employing strong acids or oxidizing agents, can be highly exothermic.[15][16] Effective heat dissipation is crucial to prevent runaway reactions and ensure product quality. The use of jacketed reactors with precise temperature control is essential.
-
Mixing and Mass Transfer: As the reaction volume increases, achieving efficient mixing becomes more challenging. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and reduced yields. The choice of reactor geometry and impeller design is critical for ensuring homogeneity.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome, particularly for highly reactive species. Controlled addition using syringe pumps or addition funnels is necessary to maintain optimal reaction conditions.
-
Workup and Purification: Extraction and purification procedures that are straightforward on a small scale can become cumbersome and solvent-intensive at a larger scale. The development of efficient crystallization or distillation protocols is often necessary to replace chromatographic purification.
-
Safety: A thorough hazard analysis should be conducted for all steps of the synthesis. This includes identifying potentially hazardous reagents, intermediates, and byproducts, as well as understanding the thermal stability of the reaction mixture. Appropriate personal protective equipment (PPE) and engineering controls must be in place.
Conclusion
The scalable production of 2,3,4,6,7,9a-hexahydro-1H-quinolizine intermediates is a critical step in the development of new pharmaceuticals. While classical synthetic methods provide a foundation, modern catalytic approaches offer significant advantages in terms of efficiency, stereoselectivity, and atom economy. By carefully considering the principles of process chemistry and implementing robust safety protocols, researchers can successfully translate these powerful synthetic methodologies from the laboratory to a larger scale, thereby accelerating the drug discovery and development pipeline.
References
- Enantioselective Synthesis of Quinolizidines and Indolizidines via a Catalytic Asymmetric Hydrogen
- Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. (2017, January 31). Frontiers in Plant Science.
- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021, August 14). MDPI.
- A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. (2022, January 25). Frontiers in Plant Science.
- Catalytic Asymmetric Syntheses of Quinolizidines by Dirhodium-Catalyzed Dearomatization of Isoquinolinium/Pyridinium Methylides–The Role of Catalyst and Carbene Source. (2013, July 25). Journal of the American Chemical Society.
- The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (2021, August 20). Organic & Biomolecular Chemistry.
- Lupin alkaloids – a scientific review. (n.d.). Grains & Legumes Nutrition Council.
- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022).
- Diverse Asymmetric Quinolizidine Synthesis : A Stereodivergent One-Pot Approach. (2010, August 5).
- Asymmetric synthesis of 3-amino-delta-lactams and benzo[a]quinolizidines by catalytic cyclization reactions involving azlactones. (2009, July 20). Chemistry.
- SYNTHESIS OF QUINOLIZINE DERIVATIVES. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
- Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (2025, April 27). Molecules.
- Quinolizidine alkaloid biosynthesis: recent advances and future prospects. (n.d.). Frontiers in Plant Science.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers in Chemistry.
- Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2025, October 16).
- The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis. (n.d.). BenchChem.
- Biosynthetic pathway of quinolizidine alkaloids. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Scalable synthesis enabling multilevel bio-evaluations of natural products for discovery of lead compounds. (2018, March 29).
- Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. (2022, March 18).
- Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers in Chemistry.
- Quinoline: Synthesis, Applications, and Environmental Impact. (2024, October 17). Sinocure Chemical Group.
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023, April 20).
- Efficient synthesis of 1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: a key precursor to eburnane alkaloids. (n.d.).
- Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological. (2015, April 3).
- Process for the production of quinoline. (n.d.).
- 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. (n.d.). PubChem.
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021, January 28). MDPI.
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- 16. iipseries.org [iipseries.org]
Application of intramolecular Mannich reaction in quinolizine synthesis
An Application Guide to the Intramolecular Mannich Reaction in Quinolizine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinolizine scaffold is a privileged heterocyclic motif, forming the core of numerous alkaloids and pharmacologically active compounds. Its rigid, bicyclic structure has made it a compelling target in synthetic chemistry. Among the arsenal of reactions available for its construction, the intramolecular Mannich reaction stands out for its efficiency in forming both a C-C and a C-N bond in a single, often stereocontrolled, cyclization event. This guide provides an in-depth exploration of this reaction, from its mechanistic underpinnings to a practical, field-proven protocol.
The Mannich reaction, in its classic form, is a three-component condensation that yields a β-amino carbonyl compound, known as a Mannich base.[1][2] The reaction proceeds through the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde (like formaldehyde), which is then attacked by the enol form of a carbonyl compound.[1][3]
The intramolecular variant harnesses this principle for ring formation. In the context of quinolizine synthesis, the reaction typically involves a piperidine ring precursor bearing a tethered electrophilic component (an aldehyde or its protected acetal form) and a nucleophilic component (an enol, enolate, or equivalent). The key event is an acid-catalyzed cyclization where the piperidine nitrogen and the tethered aldehyde combine to form a transient, highly electrophilic iminium ion, which is immediately trapped by the intramolecular nucleophile to forge the second ring of the quinolizine system.[4][5][6] This strategy is particularly powerful as it can establish complex ring systems with high levels of stereocontrol in a single step.[7][8]
Mechanism and Stereochemical Rationale
The reaction is initiated by acid, which serves two primary roles: (1) deprotection of the aldehyde precursor (if an acetal is used) and (2) catalysis of iminium ion formation. The subsequent cyclization proceeds through a transition state whose geometry dictates the stereochemical outcome of the newly formed stereocenters. The stereoisomer ratios are often rationalized by considering the relative stabilities of the possible chair-like transition states, minimizing steric hindrance during the C-C bond formation.[5][6]
Sources
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- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in the cyclization of hexahydro-1H-quinolizine precursors
Welcome to the technical support center for the synthesis of the hexahydro-1H-quinolizine scaffold. This bicyclic amine is a privileged core in numerous alkaloids and pharmaceutical agents, making its efficient synthesis a critical task for researchers in medicinal and synthetic chemistry. This guide is designed to provide in-depth, experience-driven insights into overcoming common challenges in the final cyclization step, thereby improving reaction yields and purity.
Troubleshooting Guide: Common Cyclization Issues
This section addresses specific, frequently encountered problems during the cyclization of hexahydro-1H-quinolizine precursors.
Q1: My cyclization reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue stemming from several potential factors related to reaction kinetics and catalyst activity.
-
Insufficient Electrophilicity/Nucleophilicity: The core of the cyclization is an intramolecular nucleophilic attack. If the nucleophilic amine or the electrophilic center (e.g., an iminium ion, halide, or carbonyl group) is not sufficiently reactive, the reaction will be slow or may not proceed.
-
For Mannich/Pictet-Spengler Type Reactions: The formation of the key electrophilic intermediate, the iminium ion, is acid-catalyzed.[1][2] If the acid is too weak or used in substoichiometric amounts, iminium ion concentration will be low. Consider switching to a stronger acid (e.g., trifluoroacetic acid [TFA] instead of acetic acid) or using it as the solvent.[3] For sensitive substrates, Lewis acids like Sc(OTf)₃ or Au(I) complexes can promote the reaction under milder conditions.[4][5]
-
For Reductive Aminations: The initial imine/iminium formation can be the rate-limiting step. This equilibrium can be shifted by removing water using molecular sieves or a Dean-Stark apparatus. The choice of reducing agent is also critical; sodium triacetoxyborohydride (STAB) is often preferred as it is less basic and more tolerant of mildly acidic conditions needed for imine formation.[6]
-
For N-Alkylation: The leaving group on the electrophilic carbon must be adequate. Iodides are more reactive than bromides, which are more reactive than chlorides or tosylates. You can perform an in situ halide exchange using NaI (Finkelstein reaction) to increase reactivity.
-
-
Inappropriate Temperature: Many cyclization reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature with low conversion, a gradual increase in temperature (e.g., to 50-80 °C) is a logical next step. However, be aware that excessive heat can promote side reactions.
-
Catalyst Deactivation: In metal-catalyzed processes (e.g., reductive amination with a Pd catalyst or aza-Wacker cyclizations), the catalyst can be poisoned by impurities or coordinating side products.[7] Ensure all reagents and solvents are pure and consider using a higher catalyst loading or adding a ligand that can stabilize the active catalytic species.[7]
-
High Dilution: While high dilution is often used to favor intramolecular over intermolecular reactions, excessive dilution can slow down the reaction rate to an impractical level. There is an optimal concentration for every intramolecular reaction. If you suspect this is an issue, try concentrating the reaction mixture stepwise (e.g., from 0.01 M to 0.05 M).
Q2: My reaction is complete, but the yield is low due to the formation of multiple side products. How can I identify and suppress them?
A2: Side product formation indicates that one or more competing reaction pathways are occurring. Identifying the structure of the main byproduct is the first step toward mitigating its formation.
-
Common Side Products & Solutions:
-
Intermolecular Dimerization/Polymerization: This occurs when one precursor molecule reacts with another instead of with itself. This is especially common with flexible precursors.
-
Solution: Employ high-dilution conditions. A common starting point is a precursor concentration of 0.01 M to 0.001 M, achieved by the slow addition of the precursor solution to the reaction vessel over several hours using a syringe pump.
-
-
Elimination Products: If there is an abstractable proton beta to a leaving group or an iminium ion, an elimination reaction can compete with cyclization, leading to an unsaturated, non-cyclized product.
-
Solution: Use a non-basic or sterically hindered base if one is required for the reaction. For reductive aminations, using a hydride source like STAB, which is non-basic, is advantageous over more basic reagents like NaBH₄.
-
-
Formation of Alternative Ring Sizes: Depending on the precursor's structure, cyclization could potentially form a different, thermodynamically or kinetically favored ring system (e.g., a 7-membered ring instead of the desired 6,6-quinolizine).
-
Solution: This is dictated by the precursor's design. However, choice of catalyst or reaction conditions can sometimes influence the regioselectivity of the cyclization. Lewis acids, for example, can act as templates, favoring the formation of a specific ring size.
-
-
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low cyclization yield.
Q3: My cyclization is diastereoselective, but I am getting the wrong diastereomer. How can I control the stereochemistry?
A3: The stereochemical outcome of the cyclization is determined by the relative stability of the transition states leading to the different diastereomers.[8]
-
Thermodynamic vs. Kinetic Control: First, determine if your reaction conditions favor the thermodynamic or kinetic product. Reactions run at low temperatures for short periods tend to favor the kinetic product (the one formed fastest), while higher temperatures and longer reaction times favor the thermodynamic product (the most stable one). Try running the reaction at a lower temperature to see if the diastereomeric ratio improves.
-
Steric Hindrance: The approach of the nucleophile to the electrophile is heavily influenced by steric hindrance. In many cases, the cyclization will proceed via a transition state that minimizes steric clashes, often a chair-like conformation.[8] You can sometimes influence this by changing the size of substituents on the precursor.
-
Catalyst-Controlled Stereoselection: For certain reactions, particularly asymmetric Pictet-Spengler reactions, chiral catalysts (such as chiral Brønsted acids or metal complexes) can create a chiral environment that forces the reaction to proceed through a specific transition state, leading to high enantiomeric and diastereomeric excess.[4]
Frequently Asked Questions (FAQs)
-
Q: What are the most common strategies for forming the hexahydro-1H-quinolizine ring?
-
A: The most prevalent methods include the intramolecular Mannich reaction (or its variants like the Pictet-Spengler reaction), intramolecular N-alkylation, and intramolecular reductive amination.[9][10] The choice depends on the available starting materials and the desired substitution pattern on the final molecule.
-
-
Q: How do I choose the optimal solvent for my cyclization?
-
A: Solvent choice is critical. For reactions involving ionic intermediates like iminium ions, polar aprotic solvents (e.g., acetonitrile, DCM, DCE) are often a good choice.[1] For reductive aminations, solvents that are compatible with the hydride reagent are necessary (e.g., DCE, THF). Protic solvents can sometimes participate in the reaction and should be used with caution unless required by the mechanism.
-
-
Q: Can I predict if my precursor will cyclize successfully?
-
A: While computational modeling can provide insights, the success of an intramolecular cyclization is governed by a balance of enthalpic and entropic factors (Baldwin's Rules can offer a starting point for predicting feasibility). Generally, the formation of 5- and 6-membered rings is highly favored. The key is to have a precursor with the correct length and flexibility to allow the reactive centers to come into proximity without excessive ring strain.
-
Data Summary: Comparison of Key Cyclization Strategies
| Cyclization Method | Precursor Type | Common Reagents/Catalysts | Typical Yields | Advantages | Common Issues |
| Intramolecular Mannich | Amino-acetal or Amino-ketone | Formic Acid, TFA, HCl | 60-85% | Convergent; uses common starting materials.[9] | Requires acid; can have elimination side products.[11] |
| Pictet-Spengler | β-arylethylamine & Aldehyde/Ketone | Protic or Lewis Acids (TFA, AuCl₃) | 70-95% | High yields; can be made asymmetric.[4][12] | Limited to electron-rich aryl groups.[2] |
| Intramolecular Reductive Amination | Amino-aldehyde or Amino-ketone | NaBH(OAc)₃, NaBH₃CN | 70-95% | Mild conditions; high functional group tolerance.[6] | Stereocontrol can be challenging without directing groups. |
| Intramolecular N-Alkylation | Amino-halide or Amino-sulfonate | Non-nucleophilic base (K₂CO₃, Hunig's base) | 50-80% | Straightforward concept. | Can be slow; requires high dilution to avoid polymerization. |
Key Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This protocol is a general starting point for the cyclization of an amino-ketone precursor.
-
Preparation: To a solution of the amino-ketone precursor (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add 4Å molecular sieves and glacial acetic acid (2.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Caption: Key steps in reductive amination cyclization.
References
-
Van Binst, G., & Nouls, J. C. (1970). Synthesis of 1,2,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-one and of some related compounds. Journal of the Chemical Society C: Organic, 150-154. [Link]
-
Reddy, T. J., et al. (2012). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
-
Rauniyar, V., et al. (2011). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Reddy, C. R., et al. (2022). An Efficient Synthesis of Substituted Hexahydrobenzo[f]thieno[c]quinoline; an Advanced Intermediate of Analogue of A-86929, a Dopamine D1 Agonist. Polycyclic Aromatic Compounds. [Link]
-
J&K Scientific. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Gümüş, M. H., et al. (2023). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. PLoS ONE. [Link]
-
Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Advances. [Link]
-
Shaabani, A., et al. (2013). A Highly Efficient Strategy for One-Pot and Pseudo-Six-Component Synthesis of Hexahydroquinolines. ACS Combinatorial Science. [Link]
-
Patel, R. B., et al. (2014). One pot four component sequential synthesis of hexahydroquinoline derivatives in aqueous media via enaminone intermediates: A green protocol. ResearchGate. [Link]
-
King, F. D. (1986). Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction. Semantic Scholar. [Link]
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D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
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Hirai, M. Y., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. [Link]
-
Various Authors. (2016). The Bimolecular and Intramolecular Mannich and Related Reactions. ResearchGate. [Link]
-
da Silva, J. F., et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2022). The quinolizine alkaloids. ResearchGate. [Link]
-
Thapa, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Zhang, Z., et al. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. [Link]
-
Pearson, W. H., & Lee, I. Y. (2009). Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. The Journal of Organic Chemistry. [Link]
-
Villaseñor-García, M. M., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. International Journal of Molecular Sciences. [Link]
-
Cross, E. D., et al. (2015). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules. [Link]
-
King, F. D. (1986). Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, D., et al. (2019). Synthesis of quinolizidines, indolizidines, and their analogues via chemoselective asymmetric hydrogenation/intramolecular asymmetric reductive amination cascade process. Chemical Communications. [Link]
-
Kim, D., et al. (2020). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]
-
Sharma, A., et al. (2020). Mannich-Type Condensation and Domino Quinazolinone-Amidine Rearrangement Affords Ring-Fused Mackinazolinones with Anti-Amoebic Activity. ACS Omega. [Link]
-
Montgomery, S. L., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science. [Link]
-
Funk, P., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLoS ONE. [Link]
-
Worlikar, S. A., & Seidel, D. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters. [Link]
-
Kumar, V., et al. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. RSC Advances. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
- 8. Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
Overcoming steric hindrance in substituted quinolizidine synthesis
This guide serves as a specialized technical support resource for researchers encountering steric barriers in the synthesis of substituted quinolizidines. It is structured to address high-friction points in the synthetic workflow, moving from ring construction to stereochemical locking and late-stage functionalization.
Topic: Overcoming Steric Hindrance & Conformational Locking Operator: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Steric Challenge
The quinolizidine motif (octahydro-2H-quinolizine) presents a unique challenge: its conformational flexibility allows nitrogen inversion, yet bulky substituents can rigidly lock the system into energetically unfavorable conformers. Successful synthesis requires navigating the "Thorpe-Ingold" effect to your advantage while overcoming the kinetic barriers imposed by steric shielding at the bridgehead (C9a) and adjacent carbons (C4/C6).
Module 1: Ring Construction (The Skeleton Phase)
Focus: Ring-Closing Metathesis (RCM) & Intramolecular Mannich Reactions
Q: My RCM precursor is stalled. I see the diene starting material, but the quinolizidine ring won't close.
Diagnosis: This is a classic "steric wall" issue. If your substituents are at C4 or C6 (adjacent to the nitrogen), the bulky catalyst cannot coordinate effectively to the olefin. Troubleshooting Protocol:
-
Catalyst Swap: Switch from Grubbs-I to Hoveyda-Grubbs II (HG-II) or Grela’s catalyst . The isopropoxybenzylidene ligand in HG-II improves initiation rates, while the N-heterocyclic carbene (NHC) ligand stabilizes the propagating species against steric crowding.
-
The "Relay" Strategy: If the reaction is still dead, your olefin is likely too hindered for initial carbene exchange. Re-design your substrate to include a relay tether (a less hindered terminal olefin extended from the hindered site). The catalyst initiates at the easy relay site, travels down the chain, and intramolecularly transfers the carbene to the hindered position (Relay Ring-Closing Metathesis or RRCM).
-
Lewis Acid Additives: For amine-containing substrates, the nitrogen lone pair can poison the Ru-catalyst. Add Ti(OiPr)₄ or CSA (Camphorsulfonic acid) to sequester the amine as a complex or salt during the reaction.
Q: I am attempting an intramolecular Mannich reaction to close the B-ring, but I am isolating acyclic elimination products instead.
Diagnosis: Steric hindrance at the
-
Solvent Switch: Move from protic solvents (EtOH) to polar aprotic solvents (MeCN or DMF) . This destabilizes the charged intermediate, forcing the reaction toward the thermodynamically more stable cyclized product to minimize dipole interactions.
-
Pre-activation: Use a chiral thiourea organocatalyst (e.g., Takemoto’s catalyst) or a BINOL-derived phosphoric acid. These catalysts activate the imine through H-bonding, effectively "pulling" the electrophile toward the nucleophile despite steric repulsion.
-
Temperature Gradient: Start the reaction at -78°C to favor kinetic trapping, then slowly warm to 0°C. If elimination persists, consider the Aza-Michael route instead, which often has a lower steric barrier than the Mannich pathway for 1,4-addition.
Module 2: Stereocontrol (The Geometry Phase)
Focus: Controlling Cis vs. Trans Ring Fusion
Q: I need the trans-fused quinolizidine, but I keep isolating the cis-fused diastereomer.
Diagnosis: You are likely operating under kinetic control where the incoming nucleophile or hydride attacks from the less hindered face, or the nitrogen lone pair is stabilizing the cis form via hyperconjugation. Troubleshooting Protocol:
-
Thermodynamic Equilibration: Trans-quinolizidines are generally thermodynamically more stable (chair-chair conformation) compared to cis (chair-boat or distorted chair). Treat your crude cis-product with Hg(OAc)₂ followed by NaBH₄ (oxidative-reductive equilibration) or simply reflux in NaOEt/EtOH if an epimerizable center exists
to the carbonyl/nitrogen. -
Hydrogenation Catalyst: If closing via hydrogenation of a quinolizidine precursor:
-
For Cis: Use PtO₂ (Adams' catalyst) in acetic acid. The catalyst surface adsorption favors cis addition.
-
For Trans: Use Pd/C in neutral or basic ethanol. Isomerization of the intermediate enamine often leads to the thermodynamic trans product.
-
Q: How do I determine the ring fusion geometry of my hindered product? The NMR is messy.
Diagnosis: Substituted quinolizidines suffer from rapid ring inversion (N-inversion) or presence of Bohlmann bands. Analysis Protocol:
-
Bohlmann Bands (IR): Check the 2700–2800 cm⁻¹ region. Trans-fused systems with anti-periplanar C-H bonds relative to the N-lone pair show distinct Bohlmann bands . Cis-fused systems usually lack these.
-
C-13 NMR Shifts: Compare the bridgehead carbons. In cis-fused systems, the bridgehead carbons are often deshielded (shifted downfield) due to 1,3-diaxial interactions compared to the trans-isomer.
-
Low-Temp NMR: Run ¹H-NMR at -40°C or lower. This freezes the conformational flipping, allowing you to resolve distinct signals for the axial and equatorial protons.
Module 3: Functionalization (The Decoration Phase)
Focus: Modifying Hindered Sites
Q: I cannot lithiate the C4 position. The base seems to deprotonate elsewhere or decompose the starting material.
Diagnosis: The C4 protons are sterically shielded by the C6 substituents or the bridgehead geometry. Standard n-BuLi aggregates are too bulky. Troubleshooting Protocol:
-
De-aggregation: Use s-BuLi complexed with TMEDA (Tetramethylethylenediamine) . TMEDA breaks down the alkyllithium aggregates into smaller, more reactive monomers that can access hindered protons.
-
Directing Groups: If possible, install a Boc or formamidine group on the nitrogen (if opening the ring transiently) or use a pre-installed coordinating group (e.g., -OMe) at C6 to direct the lithiation via the Complex Induced Proximity Effect (CIPE) .
Q: My Pd-catalyzed cross-coupling at the bridgehead (C9a) fails.
Diagnosis: Bridgehead carbons are notoriously difficult for oxidative addition due to the inability to planarize (Bredt's rule constraints in transition states). Troubleshooting Protocol:
-
Photoredox Catalysis: Abandon standard Pd-cycles. Switch to Ni/Photoredox dual catalysis (e.g., Ni(dtbbpy)Cl₂ + Ir-photocatalyst). This generates a radical at the bridgehead, which is less sensitive to steric/geometric constraints than a Pd-complex.
-
Decarboxylative Coupling: Synthesize the bridgehead carboxylic acid (often easier to access) and use Barton decarboxylation or Ag-catalyzed decarboxylative coupling to install the desired aryl/alkyl group.
Visual Troubleshooting Workflows
Diagram 1: Synthetic Route Decision Tree
Caption: Decision matrix for selecting the optimal quinolizidine synthesis pathway based on substitution patterns.
Diagram 2: Stereocontrol Mechanism
Caption: Workflow for controlling cis/trans ring fusion thermodynamics versus kinetics.
References
-
King, F. D. (1986).[1][2] Synthesis of quinolizidines and indolizidines via an intramolecular Mannich reaction. Journal of the Chemical Society, Perkin Transactions 1, 447–453. Link[2]
-
Foubelo, F., et al. (2019).[3] Stereoselective Synthesis of Quinolizidines via Organocatalytic Mannich Reactions. European Journal of Organic Chemistry. Link
-
Hoye, T. R., et al. (2004). Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal to the Site of Reaction. Journal of the American Chemical Society, 126(33), 10210–10211. Link
-
Ma, D., et al. (2003). Asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine with intramolecular Mannich cyclization. Tetrahedron: Asymmetry, 14(10), 1403–1406. Link
-
Garber, S. B., et al. (2000). Efficient and Recyclable Ru-Based Metathesis Catalysts. Journal of the American Chemical Society, 122(34), 8168–8179. Link
-
Poli, G., et al. (2022). Steric hindrance in nucleophilic substitution: The Thorpe-Ingold Effect in Quinolizidine Synthesis. PMC. Link
Sources
Technical Support Center: Purification Strategies for Quinolizine Diastereomers
Welcome to the technical support center for the purification of quinolizine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation of these complex stereoisomers. Quinolizine alkaloids are a diverse class of natural products with a wide range of biological activities, and their stereochemistry often plays a crucial role in their function.[1][2] The successful separation of quinolizine diastereomers is therefore a critical step in their synthesis and biological evaluation.
This resource provides a comprehensive overview of the primary purification strategies, detailed experimental protocols, and a troubleshooting guide in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating quinolizine diastereomers?
A1: The most common and effective techniques for separating quinolizine diastereomers are chromatography and crystallization.[3]
-
Chromatography: This includes methods like flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[3][4] The choice of chromatographic technique depends on the scale of the separation and the physical properties of the diastereomers.
-
Crystallization: Fractional crystallization is a classical and often highly effective method for separating diastereomers on a larger scale.[5][6] This technique relies on the differing solubilities of diastereomers in a specific solvent or solvent system.[6]
Q2: How do I choose between chromatography and crystallization for my separation?
A2: The decision to use chromatography versus crystallization depends on several factors:
-
Scale: For small-scale separations (milligrams to a few grams), preparative HPLC or flash chromatography is often the more practical choice.[3] For larger-scale industrial applications, crystallization is generally more cost-effective.
-
Physical Properties: If the diastereomers have significantly different solubilities, crystallization is a strong candidate.[5] If they have very similar solubilities but differ in their interactions with a stationary phase, chromatography is likely to be more successful.[7]
-
Purity Requirements: Both methods can achieve high levels of purity, but chromatography often provides higher resolution for closely related diastereomers.
Q3: How can I determine the diastereomeric ratio (d.r.) of my mixture before and after purification?
A3: The most common method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5] Diastereomers often have distinct signals for certain protons, and the ratio of the integrals of these signals corresponds to the diastereomeric ratio.[5] Chiral HPLC can also be a powerful tool for quantifying the ratio of diastereomers in a mixture.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of quinolizine diastereomers and provides practical solutions and the scientific reasoning behind them.
Issue 1: Poor or No Separation of Diastereomers by Column Chromatography
Possible Causes & Solutions:
-
Similar Polarity: Quinolizine diastereomers can have very similar polarities, leading to co-elution on standard stationary phases like silica gel.[7]
-
Solution: A systematic optimization of the mobile phase is crucial. Start with a low-polarity eluent and gradually increase the polarity.[7] For basic compounds like quinolizine alkaloids, adding a small amount of a modifier like triethylamine or diethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with acidic silanol groups on the silica surface.[5]
-
-
Inappropriate Stationary Phase: Silica gel may not provide sufficient selectivity for all diastereomeric pairs.
-
Solution: Screen different stationary phases. For normal-phase chromatography, consider alumina or cyano-based columns.[3][8] For reverse-phase HPLC, C18, C8, and phenyl-hexyl columns offer different selectivities.[3][9] Chiral stationary phases (CSPs) can also be highly effective for separating diastereomers.[3][10]
-
-
Suboptimal Flow Rate: A high flow rate can reduce the number of theoretical plates and lead to poor separation.
-
Solution: Decrease the flow rate. Slower flow rates increase the residence time of the analytes on the column, allowing for more effective partitioning between the mobile and stationary phases, which can enhance resolution.[7]
-
Issue 2: Difficulty in Achieving Baseline Separation in HPLC
Possible Causes & Solutions:
-
Insufficient Resolution: Even with an optimized mobile phase, baseline separation may not be achieved.
-
Solution 1: Adjust Mobile Phase Modifiers: For basic quinolizine alkaloids, the pH of the mobile phase can have a significant impact on retention and selectivity.[11] Experiment with small amounts of acidic (e.g., trifluoroacetic acid or acetic acid) or basic (e.g., triethylamine) modifiers to control the ionization state of the analytes.[5][9]
-
Solution 2: Temperature Optimization: Column temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C) to see if resolution improves.
-
Solution 3: Gradient Elution: If an isocratic method is not providing adequate separation, a shallow gradient elution can help to resolve closely eluting peaks.[7]
-
Issue 3: Problems with Fractional Crystallization
Possible Causes & Solutions:
-
Unsuitable Solvent: The key to successful fractional crystallization is finding a solvent where the two diastereomers have a significant difference in solubility at a given temperature.[3]
-
Solution: Conduct a thorough solvent screen using a wide range of solvents with varying polarities (e.g., alcohols, esters, alkanes, aromatic hydrocarbons, and mixtures thereof).[3][5] The ideal solvent will dissolve the mixture at an elevated temperature and selectively crystallize one diastereomer upon cooling.[3]
-
-
Oiling Out: The compound separates from the solution as an oil rather than a crystalline solid.
-
No Crystal Formation: The solution remains clear even after cooling.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Optimization
-
TLC Analysis: Begin by performing thin-layer chromatography (TLC) to screen for a suitable mobile phase. The ideal solvent system will show good separation between the two diastereomeric spots with Rf values between 0.2 and 0.4.
-
Column Packing: Carefully pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase to avoid air bubbles.
-
Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the optimized mobile phase. If separation is still not optimal, consider using a shallow gradient elution where the polarity of the mobile phase is slowly increased over time.[7]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to determine the purity of each fraction.
Protocol 2: General Procedure for Fractional Crystallization
-
Solvent Screening: In small vials, dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature to achieve saturation.[5]
-
Cooling and Observation: Allow the solutions to cool slowly to room temperature and then in a refrigerator. Observe which solvent system yields crystalline material.[5]
-
Bulk Crystallization: Dissolve the bulk of the diastereomeric mixture in the chosen solvent at its boiling point to create a saturated solution.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in a Dewar flask filled with warm water.[5] If available, add a seed crystal of the desired pure diastereomer.
-
Isolation and Analysis: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine if there has been an enrichment of one diastereomer.[5]
-
Recrystallization: If the initial crystals are not of the desired purity, repeat the crystallization process using the enriched crystalline material.[5]
Data Presentation
Table 1: Example HPLC Method Parameters for Quinolizine Diastereomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Chiral AGP (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) + 0.1% TFA | Methanol:Water (70:30) + 0.1% Diethylamine | Isopropanol:Hexane (20:80) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 25 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Resolution (Rs) | 1.2 | 1.6 | > 2.0 |
Note: These are example conditions and will require optimization for specific quinolizine diastereomers. A resolution of at least 1.5 is generally desired for baseline separation.[5]
Visualizations
Diagram 1: Workflow for Selecting a Purification Strategy
Caption: A decision tree to guide the selection of the most appropriate purification strategy.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Sources
- 1. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Hexahydro-1H-quinolizine Reactions
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst poisoning during the synthesis of hexahydro-1H-quinolizine and related heterocyclic compounds. By understanding the fundamental mechanisms of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your synthetic processes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst poisoning in hydrogenation reactions.
Q1: What are the typical signs of catalyst poisoning in my hexahydro-1H-quinolizine reaction?
A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate, or the reaction stalling completely.[1] You may also observe a reduction in product yield and selectivity, or the need for harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.[1] In some cases, a physical change in the catalyst's appearance, like a color change, can also be an indicator.[1]
Q2: What are the likely sources of poisons for my catalyst?
A2: Catalyst poisons can originate from several sources within your experimental setup, including the reactants, solvents, or even the reaction vessel itself.[1] Common culprits include sulfur compounds (like thiols and thiophenes), nitrogen-containing functional groups (amines, amides), heavy metals (lead, mercury, arsenic), carbon monoxide (often an impurity in hydrogen gas), and halides.[1][2] Even water can act as a poison in certain reactions by causing side reactions or altering the catalyst support.[1]
Q3: How can I identify the specific poison affecting my catalyst?
A3: Pinpointing the exact poison is a critical step in effective troubleshooting.[1] A combination of analytical techniques is often employed for this purpose:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly effective for detecting trace metal impurities.[1][3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical state of the catalyst's surface, which can reveal the presence of adsorbed poisons.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is useful for identifying volatile organic poisons that may be present in your feedstock or solvent.[1]
-
Temperature-Programmed Desorption (TPD): TPD can be used to study the desorption of species that have adsorbed onto the catalyst surface, providing insights into the nature of the poison.[1][5]
Q4: What is the distinction between reversible and irreversible catalyst poisoning?
A4: The key difference lies in the strength of the interaction between the poison and the catalyst's active sites.[1]
-
Reversible Poisoning: In this case, the poison is weakly adsorbed to the active sites. The catalyst's activity can often be restored by simply removing the poison from the feedstock or through a mild regeneration procedure.[1]
-
Irreversible Poisoning: This occurs when the poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and it may be necessary to replace the catalyst.[1]
Q5: Is it possible to regenerate a poisoned catalyst?
A5: In many instances, yes. The success of regeneration depends on the nature of the poison and the catalyst.[1] Common methods include:
-
Thermal Treatment: Heating the catalyst, often in an inert gas stream, to desorb or decompose the poison.[1][4]
-
Chemical Washing: Using acidic or basic solutions to dissolve and wash away the poison.[1]
-
Solvent Extraction: Employing a suitable solvent to extract the poisoning substance.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed examination of common catalyst poisons encountered in hexahydro-1H-quinolizine synthesis and strategies to address them.
Issue 1: Sulfur Compound Poisoning
Sulfur-containing compounds are notorious for poisoning noble metal catalysts like palladium and platinum, which are commonly used in hydrogenation reactions.[4][6]
Mechanism of Poisoning: Sulfur compounds, even at parts-per-billion (ppb) levels, can strongly chemisorb to the metal active sites, blocking them from reactant molecules.[6][7] This interaction is often strong, leading to irreversible deactivation at lower temperatures.[6]
Troubleshooting Steps:
-
Identify the Sulfur Source: Thoroughly analyze all starting materials, solvents, and reagents for sulfur content. Common sources include thiols, thioethers, and sulfoxides.[6]
-
Feedstock Purification: If the sulfur source is identified in the feedstock, implement a purification step. This could involve using guard beds with materials like ceria-based supports that can trap sulfur species.[6]
-
Catalyst Selection: Consider using a more sulfur-tolerant catalyst. Bimetallic catalysts or those based on metal sulfides (e.g., molybdenum sulfide) can exhibit improved resistance to sulfur poisoning.[6]
Issue 2: Nitrogen Compound Inhibition
Nitrogen-containing compounds, including the quinolizine product itself, can act as inhibitors.[1][8]
Mechanism of Inhibition: The lone pair of electrons on the nitrogen atom can coordinate to the metal active sites, leading to competitive inhibition with the reactants.[8] While generally considered reversible, strong adsorption can lead to significant rate reduction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting parameters such as temperature and pressure can sometimes mitigate the inhibitory effects.
-
pH Modification: In some cases, the addition of a non-poisonous acid can protonate the nitrogen, reducing its ability to coordinate to the catalyst.
-
Catalyst Support Modification: The choice of catalyst support can influence susceptibility to nitrogen poisoning. Nitrogen-doped carbon supports have been shown to enhance the stability of platinum catalysts in some applications, potentially by altering the electronic properties of the metal.[9][10][11]
Issue 3: Halide Poisoning
Both organic and inorganic halides can deactivate hydrogenation catalysts.[1][12]
Mechanism of Poisoning: Halide ions can adsorb onto the catalyst surface, altering its electronic properties and hindering its activity. The inhibitory effect generally follows the order: I- > Br- > Cl- > F-.[12]
Troubleshooting Steps:
-
Source Elimination: Identify and remove the source of halide contamination from your reagents and solvents.
-
Solvent Effects: In some cases, the presence of water or using a solvent like acetic acid can mitigate the inhibitory effects of halide acids.[12]
-
Catalyst Choice: Platinum and palladium catalysts can sometimes tolerate non-ionizable organic halides, unless the halide is directly bonded to the part of the molecule being reduced.[12]
Data Presentation
Table 1: Impact of Common Poisons on Hydrogenation Catalysts
| Poison Type | Common Examples | Affected Catalysts | Typical Effect | Reversibility |
| Sulfur Compounds | H₂S, thiols, thiophenes | Pd, Pt, Ni | Severe activity loss, even at low concentrations.[6] | Often irreversible at low temperatures.[6] |
| Nitrogen Compounds | Amines, amides, pyridines | Pd, Pt, Rh | Competitive inhibition, reduced reaction rate.[1][12] | Generally reversible.[1] |
| Halides | Inorganic and organic halides | Ni, sometimes Pt, Pd | Inhibition of activity, dependent on concentration.[12] | Can be reversible. |
| Heavy Metals | Pb, Hg, As | Most hydrogenation catalysts | Irreversible poisoning by forming stable complexes with active sites.[1][4] | Irreversible.[1] |
| Carbon Monoxide | Impurity in H₂ gas | Pd, Pt, Fe, Cu | Strong adsorption to active sites, blocking reactants.[1][4] | Can be reversible with thermal treatment. |
Experimental Protocols
Protocol 1: General Procedure for a Test Hydrogenation Reaction
This protocol provides a baseline for assessing catalyst activity.
-
Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst to a flame-dried reaction vessel.
-
System Purge: Purge the system with an inert gas to remove any air.[1]
-
Reagent Addition: Introduce the solvent and the substrate to be hydrogenated into the reaction vessel.[1]
-
Reaction Execution: Pressurize the system with hydrogen to the desired pressure and begin vigorous stirring to ensure good mass transfer.[1]
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques like GC or HPLC.[1]
-
Work-up: Once the reaction is complete, depressurize the system and purge with an inert gas before proceeding with product isolation.[1]
Protocol 2: Thermal Regeneration of a Deactivated Catalyst
This is a general procedure and may require optimization based on the specific catalyst and poison.
-
Catalyst Loading: Load the deactivated catalyst into a suitable tube furnace or reactor.[1]
-
Inert Gas Purge: Purge the system thoroughly with an inert gas (e.g., nitrogen or argon) at room temperature to remove residual reactants and air.[1]
-
Heating Program: While maintaining a continuous flow of inert gas, heat the catalyst to a specific temperature. The required temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst.[1]
-
Cooling: After the thermal treatment, allow the catalyst to cool to room temperature under the inert gas flow.[1]
-
Passivation (if required): For some highly reactive catalysts, a passivation step may be necessary before exposure to air.
Visualizations
Caption: A logical workflow for troubleshooting catalyst poisoning.
Caption: The mechanism of active site blockage by sulfur compounds.
References
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Available at: [Link]
-
Intertek. Catalyst Poisoning Testing. Available at: [Link]
-
LCGC. Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Available at: [Link]
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. Available at: [Link]
-
University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available at: [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Available at: [Link]
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Platinum nanoparticles supported on nitrogen-doped carbons as electrocatalysts for oxygen reduction reaction. Available at: [Link]
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Nitrogen-Doped Carbon Nanotubes as Platinum Catalyst Supports for Oxygen Reduction Reaction in Proton Exchange Membrane Fuel Cell. (2010, November 24). Available at: [Link]
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Effect of Nitrogen-Containing Carbon Shell-Coated Carbon Support on the Catalytic Performance of Platinum–Cobalt Alloy Catalyst for Oxygen Reduction | Energy & Fuels - ACS Publications. (2023, February 21). Available at: [Link]
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Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF - ResearchGate. Available at: [Link]
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Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
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tasconusa.com. Analysis of Catalysts. Available at: [Link]
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022, July 1). Available at: [Link]
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Catalysts Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5). Available at: [Link]
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Koel Research Group. "Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. Available at: [Link]
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First Principles Evaluation of Platinum Cluster Metal–Support Interactions on Nitrogen-Doped Carbon Supports - MDPI. Available at: [Link]
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Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - ResearchGate. Available at: [Link]
- Google Patents. US6632765B1 - Catalyst regeneration via reduction with hydrogen.
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Wikipedia. Catalyst poisoning. Available at: [Link]
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AmmoniaKnowHow. Catalyst deactivation Common causes. Available at: [Link]
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ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
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StudySmarter. Catalyst Poisoning: Palladium & Platinum. (2024, August 27). Available at: [Link]
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Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed. (2023, October 25). Available at: [Link]
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Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. Available at: [Link]
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Zeolite-promoted platinum catalyst for efficient reduction of nitrogen oxides with hydrogen - PMC. Available at: [Link]
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Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC. Available at: [Link]
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An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012, September 30). Available at: [Link]
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Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar's Catalyst. (2011, August 19). Available at: [Link]
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Catalytic Hydrogénation in Organic Syntheses. Available at: [Link]
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handbook of heterogeneous catalytic hydrogenation for organic synthesis. Available at: [Link]
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Dr. Hazhan. Handbook of heterogeneous catalytic hydrogenation for organic synthesis. (1999, November 28). Available at: [Link]
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Technical Support Center: Optimizing Solvent Selection for Quinolizidine Alkaloid Extraction
Welcome to the technical support center for quinolizidine alkaloid (QA) extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and experimental design. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and optimize your extraction strategy for maximum yield and purity.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the nature of quinolizidine alkaloids and the principles governing their extraction.
Q1: What are the key physicochemical properties of quinolizidine alkaloids that influence solvent selection?
Quinolizidine alkaloids are a class of naturally occurring nitrogen-containing secondary metabolites characterized by a quinolizidine ring structure.[1][2] From an extraction standpoint, their most critical property is their basicity. The nitrogen atom in the ring system can be protonated, meaning the alkaloid can exist in two forms:
-
Free Base: In neutral or alkaline (basic) conditions, the nitrogen is unprotonated. In this form, QAs are generally less polar and more soluble in organic solvents like chloroform, dichloromethane, or diethyl ether.[3]
-
Salt Form: In acidic conditions, the nitrogen atom accepts a proton to form a positively charged salt. These alkaloid salts are significantly more polar and therefore more soluble in polar solvents, particularly water and alcohols like methanol or ethanol.[3][4]
This pH-dependent solubility is the cornerstone of nearly all QA extraction and purification strategies.
Q2: Why is pH control so critical during the extraction process?
As explained above, pH dictates the form of the alkaloid and, consequently, its solubility in a given solvent.[3] By manipulating the pH of your extraction medium, you can selectively move your target alkaloids between aqueous and organic phases.
-
Acidic Extraction: Using an acidified solvent (e.g., methanol with 1% formic acid or dilute hydrochloric acid) will convert the QAs into their salt form, making them highly soluble in this polar medium.[2] This is a very effective method for achieving high initial extraction efficiency from the plant matrix.[5]
-
Alkaline Extraction: If you are extracting directly into a non-polar organic solvent, pre-treating the plant material with a base (like ammonium hydroxide) will ensure the alkaloids are in their free base form, facilitating their dissolution into the organic solvent.[3]
Controlling pH is not just for the initial extraction; it is the fundamental principle behind the widely used acid-base liquid-liquid partitioning technique for purification.[6]
Q3: What are the most common solvents for QA extraction, and what is the rationale for their use?
The choice of solvent is a balance between solubility, selectivity, cost, and safety. The most common solvents can be grouped by their role in the extraction process.
| Solvent Class | Examples | Primary Use & Rationale |
| Alcohols | Methanol, Ethanol | Primary Extraction: Excellent for extracting the polar salt form of QAs. Often used with a small amount of acid. 80% methanol has been shown to be highly efficient.[7] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Purification/LLE: Used to extract the non-polar free base form of QAs from a basified aqueous solution during liquid-liquid extraction.[3][8] |
| Non-Polar Solvents | n-Hexane, Diethyl Ether | Defatting/Pre-Extraction: Excellent for removing highly non-polar impurities like lipids and chlorophyll before the primary alkaloid extraction. QAs (especially in their salt form) have very low solubility in these solvents.[3] |
| Aqueous Solutions | Water with Acid/Base | Phase Separation/LLE: Used as the aqueous phase in liquid-liquid extraction to dissolve the alkaloid salts (acidic water) or to create the basified medium from which free bases are extracted. |
Troubleshooting Guide: Common Extraction Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My quinolizidine alkaloid yield is consistently low. What are the potential causes and how can I fix this?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing low extraction yield.
-
Cause 1: Inadequate Sample Preparation: The solvent cannot extract what it cannot reach.
-
Explanation: Large particle sizes limit the surface area available for solvent interaction, trapping alkaloids within the plant matrix.
-
Solution: Ensure your plant material is dried and finely ground to a uniform powder. This dramatically increases the surface area for efficient solvent penetration.[3]
-
-
Cause 2: Suboptimal pH: You may be trying to extract the wrong form of the alkaloid.
-
Explanation: If you are using a non-polar solvent like chloroform, but your extraction medium is acidic or neutral, the alkaloids will be in their salt form and will not dissolve. Conversely, trying to extract with water at a high pH will be inefficient as the free base is poorly water-soluble.
-
Solution: For extraction into an organic solvent, ensure the medium is basified (pH ~10) with a weak base like ammonium hydroxide.[3] For extraction into an alcohol or water, the medium should be acidic.
-
-
Cause 3: Insufficient Extraction Time or Repetitions: A single, brief extraction is rarely exhaustive.
-
Explanation: The diffusion of alkaloids from the plant matrix into the solvent takes time. A single extraction will likely leave a significant amount of the target compound behind.
-
Solution: Increase the duration of your extraction or, more effectively, perform multiple extraction cycles (e.g., 3 times) with fresh solvent.[3] Subsequent extractions will recover alkaloids left behind by the first pass. Checking the final extract for the presence of alkaloids can confirm if the extraction was exhaustive.[1]
-
-
Cause 4: Alkaloid Degradation: Your target compounds may be breaking down during the process.
-
Explanation: Many alkaloids are sensitive to high temperatures, prolonged exposure to light, or extreme pH conditions.[3] Techniques like Soxhlet extraction, while powerful, can expose the extract to heat for long periods.[6]
-
Solution: Avoid excessive heat. If using heat, employ a rotary evaporator under reduced pressure to keep temperatures low (e.g., not exceeding 50°C).[3] Use amber glassware or cover your containers to protect extracts from light. Consider modern, faster methods like Ultrasound-Assisted Extraction (UAE), which are often performed at lower temperatures.[9]
-
Q2: My crude extract is full of impurities like lipids and pigments. How can I improve the selectivity of my extraction?
High impurity levels complicate downstream purification and analysis. Improving selectivity is crucial.
-
Strategy 1: Pre-Extraction Defatting:
-
Explanation: Lipids and chlorophyll are highly non-polar compounds. They can be removed before you even begin to extract your target alkaloids.
-
Solution: Before your main extraction, wash or soak the dried plant material with a non-polar solvent like n-hexane.[3] Since the alkaloids are typically present as salts in the plant tissue, they will remain in the solid material while the lipids and many pigments dissolve into the hexane. Discard the hexane wash and proceed with your primary alkaloid extraction on the defatted material.
-
-
Strategy 2: Optimize with Acid-Base Liquid-Liquid Extraction (LLE):
-
Explanation: This is the most powerful and common technique for selectively purifying alkaloids from a crude extract. It leverages the pH-dependent solubility of QAs to separate them from neutral and acidic impurities.
-
Solution: Dissolve your crude extract in an acidic aqueous solution (e.g., 1% HCl). The basic QAs will form salts and dissolve. Neutral impurities (like residual lipids) will not. Wash this acidic solution with a non-polar solvent (like hexane or diethyl ether) to remove the neutral impurities. Next, basify the aqueous layer to a pH of ~10 with a base. This converts the alkaloid salts back to their free base form, causing them to be poorly soluble in water. Finally, extract this basic aqueous solution with an organic solvent like chloroform or dichloromethane. The alkaloid free bases will move into the organic layer, leaving behind more polar, non-alkaloidal impurities in the aqueous layer.[3]
-
Acid-Base Liquid-Liquid Extraction (LLE) Workflow
Caption: The process of purifying alkaloids using acid-base partitioning.
Detailed Experimental Protocols
Protocol 1: General-Purpose Ultrasound-Assisted Extraction (UAE)
This method is rapid and efficient, minimizing exposure to heat.[7][9]
-
Preparation: Weigh 5 g of finely ground, dried plant material and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of 80% methanol containing 1% acetic acid. The acid ensures the alkaloids are converted to their more soluble salt form.
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[7]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Return the solid plant residue to the flask and add another 100 mL of the extraction solvent. Repeat the sonication and filtration steps.
-
Combine and Evaporate: Combine the filtrates from both extractions. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude alkaloid extract.
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
This protocol is designed to purify the crude extract obtained from a primary extraction like UAE.[3]
-
Acidification: Dissolve the entire crude extract in 100 mL of 1% hydrochloric acid (HCl).
-
Defatting Wash: Transfer the acidic solution to a separatory funnel. Add 50 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate. Drain and discard the upper n-hexane layer, which contains non-polar impurities. Repeat this wash step one more time.
-
Basification: Carefully adjust the pH of the remaining aqueous layer to approximately 10 using a dropwise addition of ammonium hydroxide. Monitor the pH with a pH meter or pH paper.
-
Free Base Extraction: Add 50 mL of chloroform to the separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate. Drain and collect the lower chloroform layer, which now contains the alkaloid free bases.
-
Repeat Extraction: Perform two more extractions of the aqueous layer with fresh 50 mL portions of chloroform to ensure complete recovery of the alkaloids.
-
Drying and Evaporation: Combine the three chloroform extracts. Dry the combined extract by passing it over anhydrous sodium sulfate. Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the purified crude alkaloid fraction.
References
- BenchChem. (n.d.). Troubleshooting low yield in Corycavine extraction from plants.
-
Bar, C., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. Available from: [Link]
- Koleva, I. I., et al. (n.d.). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library.
-
Lee, G. A., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Foods, 9(8), 1079. Available from: [Link]
- Vivas-Reyes, R., et al. (n.d.). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media.
-
Reinhard, H., et al. (2006). Quinolizidine alkaloids and phomopsins in lupin seeds and lupin containing food. Journal of Chromatography B, 839(1-2), 107-114. Available from: [Link]
-
Bar, C., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. Retrieved from [Link]
- Fuchs, D. (n.d.). Extraction and Determination of Valuable Components from Lupin Beans.
-
Bar, C., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. ResearchGate. Retrieved from [Link]
-
Belsito, E. L., et al. (2018). Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers. ResearchGate. Retrieved from [Link]
-
Osorio-Mora, O., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega, 8(31), 27781-27813. Available from: [Link]
-
Osorio-Mora, O., et al. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC. Available from: [Link]
-
Rupp, H. (n.d.). Physicochemical properties of isolated alkaloids. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2018). A simple and fast quantitative analysis of quinolizidine alkaloids and their biosynthetic precursor, lysine, in Sophora alopecuroides by hydrophilic interaction chromatography coupled with triple-quadrupole tandem mass spectroscopy. Phytochemical Analysis, 29(5), 500-506. Available from: [Link]
-
Sarker, M. Z. I., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 29(22), 4984. Available from: [Link]
-
Zhang, L., et al. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. oops.uni-oldenburg.de [oops.uni-oldenburg.de]
- 7. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
Technical Support Center: Enantiomeric Resolution of 2,3,4,6,7,9a-hexahydro-1H-quinolizine via HPLC
Welcome to the dedicated technical support resource for the chiral separation of 2,3,4,6,7,9a-hexahydro-1H-quinolizine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis.
Introduction: The Challenge of Resolving Quinolizine Enantiomers
2,3,4,6,7,9a-hexahydro-1H-quinolizine is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. HPLC with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[1][2] However, achieving optimal separation of this basic, bicyclic compound can be challenging. This guide provides a structured approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of the enantiomers. What is the first thing I should check?
A: If there is a complete lack of resolution (co-elution), the primary issue is likely the choice of the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in chiral separations.[2][3]
-
Initial Recommendation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often a good starting point for the separation of a wide range of chiral compounds, including those with heterocyclic structures.[1] Consider screening columns with different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) under normal-phase conditions.
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A: Poor resolution can be systematically addressed by optimizing the mobile phase, flow rate, and temperature.
-
Mobile Phase Composition: In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[1] A systematic variation of the modifier percentage can significantly impact selectivity.
-
Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[4] Reducing the flow rate increases the interaction time between the analyte and the CSP, which can enhance resolution.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[4] It is a valuable parameter to screen, as both increasing and decreasing the temperature can improve resolution.[4]
Q3: My peaks are tailing significantly. What are the likely causes and solutions?
A: Peak tailing for a basic compound like 2,3,4,6,7,9a-hexahydro-1H-quinolizine is often due to unwanted secondary interactions with the stationary phase.
-
Silanol Interactions: For silica-based CSPs, residual silanol groups can interact with the basic nitrogen atom of the quinolizine, causing tailing.[4] The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), can help to mask these silanols and improve peak shape.[4][5]
-
Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, the pH of the mobile phase is crucial. For a basic analyte, a mobile phase pH at least 2 units away from the pKa of the compound is recommended to ensure a consistent ionization state and minimize tailing.[4]
Q4: My retention times are drifting between injections. What should I investigate?
A: Fluctuating retention times can point to issues with system equilibration, mobile phase preparation, or temperature control.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. In normal-phase chromatography, even trace amounts of water can significantly affect retention, so consistent mobile phase composition is key.[6]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed.[7] Inconsistencies in the mobile phase composition will lead to retention time variability.[7]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient laboratory temperature can affect retention times.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the enantiomeric separation of 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen different CSPs, starting with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®).[1] |
| Incorrect mobile phase system (Normal vs. Reversed-Phase). | Based on the CSP, ensure you are using the appropriate mobile phase system. Most polysaccharide CSPs show good selectivity in normal-phase mode.[1] | |
| Poor Resolution (Rs < 1.5) | Sub-optimal mobile phase composition. | Systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase.[1] |
| Flow rate is too high. | Reduce the flow rate to increase interaction time with the CSP.[4] | |
| Unfavorable column temperature. | Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.[4] | |
| Peak Tailing | Secondary interactions with residual silanols (Normal-Phase). | Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase.[4][5] |
| Improper mobile phase pH (Reversed-Phase). | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[4] | |
| Column contamination. | Flush the column with a strong solvent to remove any strongly retained compounds.[4] | |
| Peak Fronting | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[7] | |
| Variable Retention Times | Insufficient column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[6] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure thorough mixing.[7] | |
| Fluctuating column temperature. | Use a column thermostat to maintain a stable temperature.[6] |
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the method development of the enantiomeric separation of 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
1. Column Selection:
-
Recommended Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
2. Mobile Phase Preparation (Normal-Phase):
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
For peak shape improvement, consider adding 0.1% Diethylamine (DEA) to the mobile phase.
3. HPLC System Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or based on the UV spectrum of the compound).
4. Sample Preparation:
-
Dissolve the racemic standard of 2,3,4,6,7,9a-hexahydro-1H-quinolizine in the mobile phase to a concentration of approximately 1 mg/mL.
5. Method Optimization:
-
If resolution is not optimal, systematically adjust the percentage of IPA in the mobile phase (e.g., try 85:15 and 95:5 n-Hexane:IPA).
-
If peak tailing is observed, ensure the presence of a basic modifier.
-
Evaluate the effect of temperature on the separation.
Visualizing the Workflow
Troubleshooting Logic for Poor Resolution
Caption: A workflow diagram illustrating the systematic approach to troubleshooting poor enantiomeric resolution.
References
-
Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]
-
MDPI. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
-
PubMed. (2026, February 22). Novel tyrosinol-based chiral stationary phase for the separation of tetracyclic quinolines active as PXR agonists: Investigating the enantiorecognition mechanism through molecular dynamics. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral stationary phase comprising a P-helical quinoline oligoamide foldamer immobilized using an isocyanate derivative. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2019, May 22). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
Sources
Minimizing side reactions during the reduction of quinolizidinones
Welcome to the technical support center for the reduction of quinolizidinones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the reduction of quinolizidinone scaffolds.
FAQ 1: My reduction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
Lack of stereoselectivity, leading to the formation of epimers at the newly formed stereocenter, is a frequent challenge. The facial selectivity of the hydride attack on the carbonyl group is influenced by steric and electronic factors of the quinolizidinone substrate and the nature of the reducing agent.
Common Causes and Solutions:
-
Steric Hindrance: The approach of the hydride reagent can be hindered by substituents on the quinolizidinone ring. The hydride will preferentially attack from the less hindered face.
-
Solution: Analyze the 3D conformation of your substrate. If one face is significantly more hindered, using a bulkier reducing agent (e.g., L-Selectride®) can enhance the selectivity by exaggerating the steric differences between the two faces of the carbonyl. Conversely, a smaller reducing agent like sodium borohydride might be less selective.
-
-
Chelation Control: The presence of nearby heteroatoms (e.g., hydroxyl or protected amine groups) can direct the stereochemical outcome through chelation with a Lewis acidic metal ion.
-
Solution: Consider using a reducing agent in conjunction with a Lewis acid. The Luche reduction, which employs sodium borohydride and cerium(III) chloride, is a classic example.[1] The cerium ion coordinates to the carbonyl oxygen and potentially other nearby heteroatoms, creating a more rigid transition state that can favor hydride attack from a specific face.
-
Experimental Protocol: Example of a Stereoselective Luche Reduction
-
Dissolve the quinolizidinone substrate in a suitable solvent (e.g., methanol, ethanol) at 0 °C.
-
Add a solution of CeCl₃·7H₂O (1.1 equivalents) in the same solvent and stir for 15-30 minutes.
-
Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an appropriate organic solvent, dry, and purify by chromatography.
FAQ 2: I am observing over-reduction of other functional groups in my molecule. How can I prevent this?
Answer:
Over-reduction occurs when the reducing agent is too powerful and reacts with other sensitive functional groups in the molecule, such as esters, amides, or nitriles.[2]
Common Causes and Solutions:
-
Highly Reactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very potent reducing agent that will reduce most carbonyl-containing functional groups.[3][4]
Table 1: Chemoselectivity of Common Hydride Reducing Agents
| Reducing Agent | Aldehydes & Ketones | Esters & Lactones | Amides | Carboxylic Acids | Nitriles |
| Sodium Borohydride (NaBH₄) | Yes | No | No | No | No |
| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes | Yes | Yes |
Troubleshooting Workflow: Choosing the Right Reducing Agent
Caption: Decision tree for selecting a reducing agent.
FAQ 3: My reaction is sluggish and incomplete. What can I do to drive it to completion?
Answer:
An incomplete reaction can be due to several factors, including insufficient reactivity of the reducing agent, poor solubility, or deactivation of the reagent.
Common Causes and Solutions:
-
Insufficient Reagent: The stoichiometry of the hydride transfer is not always 1:1 with the substrate. Each molecule of NaBH₄ can theoretically deliver four hydride equivalents.
-
Solution: Increase the equivalents of the reducing agent. An excess (e.g., 2-3 equivalents) is often used to ensure the reaction goes to completion.
-
-
Solvent Choice: The solubility of both the substrate and the reducing agent is critical for an efficient reaction.
-
Temperature: Lower temperatures are often used to control selectivity, but they also slow down the reaction rate.
-
Solution: If the reaction is clean but slow at a lower temperature (e.g., 0 °C), consider allowing it to warm to room temperature after the initial addition of the reagent.
-
FAQ 4: My α,β-unsaturated quinolizidinone is undergoing conjugate (1,4-) addition. How can I favor the desired 1,2-reduction?
Answer:
For α,β-unsaturated systems, the hydride can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition or conjugate addition).
Common Causes and Solutions:
-
"Soft" vs. "Hard" Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition.
-
Solution: The Luche reduction (NaBH₄/CeCl₃) is highly effective for promoting 1,2-reduction. The "hard" Lewis acid (Ce³⁺) coordinates to the "hard" carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the hydride attack to that position.[1]
-
Reaction Scheme: 1,2- vs. 1,4-Reduction
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
Enhancing stability of hexahydro-1H-quinolizine in oxidative environments
Topic: Enhancing stability of hexahydro-1H-quinolizine in oxidative environments
Role: Senior Application Scientist Status: System Operational[1]
Introduction: The "Achilles' Heel" of the Bridgehead Nitrogen
Welcome to the technical support hub for Hexahydro-1H-quinolizine (commonly referred to as Quinolizidine ).[1]
If you are here, you have likely encountered the "Yellowing Event" or unexplained yield losses.[1] While this bicyclic structure is thermodynamically stable in its trans-fused conformation, it possesses a kinetic vulnerability: the bridgehead nitrogen lone pair.[1] In oxidative environments, this lone pair acts as a magnet for electrophilic oxygen species (ROS) and peroxides, leading to rapid N-oxidation and subsequent ring opening via Cope-type eliminations or Polonovski-like rearrangements.[1]
This guide provides field-proven protocols to lock down that lone pair and ensure data integrity.
Module 1: Storage & Handling (The Basics)
Q: My clear colorless oil turned yellow/brown overnight. Is it ruined?
A: The color change indicates the formation of N-oxides and subsequent conjugated iminium species (polymerization precursors).[1] While not "ruined" for crude applications, purity has been compromised.[1] This is strictly an oxidative issue, often accelerated by trace peroxides in solvents or ambient air.[1]
Troubleshooting Protocol: The "Argon Blanket" & Peroxide Check
Objective: Eliminate the two primary oxidation vectors: Atmospheric Oxygen and Solvent Peroxides.[1]
-
Peroxide Test (Critical): Before dissolving Quinolizidine in ethers (THF, Diethyl ether) or chlorinated solvents, test the solvent with a peroxide strip.[1]
-
The Storage Standard:
Module 2: Reaction Optimization (Synthesis/Processing)
Q: I see significant yield loss during workup, despite the reaction proceeding well. Why?
A: You are likely losing product during the extraction/concentration phase due to "Aerobic Workup Degradation."[1] The large surface area generated during rotary evaporation exposes the amine to massive amounts of oxygen.[1]
Mechanism Visualization: The Oxidative Trap
Caption: The bridgehead nitrogen is the reactive center.[1] Protonation (Green path) physically blocks ROS attack, whereas the free base (Red path) is susceptible to N-oxidation.[1]
Protocol: The "Degassed Workup"
Objective: Minimize oxygen contact during high-surface-area operations.[1]
-
Solvent Degassing: Sparge all extraction solvents (DCM, EtOAc) with Nitrogen for 15 minutes prior to use.[1]
-
Acidic Quench (The "Safety Net"):
-
If your product stability permits, perform the extraction under acidic conditions (pH 3-4).[1]
-
Why? Protonating the nitrogen (
) removes the lone pair electron density, rendering it inert to oxidation during the turbulent mixing of extraction.[1] -
Basify (pH 10) only at the very last step before final concentration, and do so under Argon.[1]
-
Module 3: Formulation & Long-term Stability
Q: We need to store this for 6+ months. The free base liquid is too risky.[1] What is the best solid form?
A: Convert the liquid free base into a crystalline salt.[1] This is the Gold Standard for quinolizidine stability.[1] The protonated nitrogen is chemically incapable of N-oxidation under standard conditions.[1]
Comparative Data: Salt Selection
| Salt Form | Hygroscopicity | Stability (25°C, Air) | Solubility (Water) | Recommendation |
| Free Base | N/A (Liquid) | Low (Weeks) | Low | Avoid for storage |
| Hydrochloride | High | High (Years) | Very High | Best for intermediate storage |
| Tartrate | Low | High (Years) | Moderate | Best for Formulation/Handling |
| Fumarate | Low | Moderate | Low | Good for slow-release studies |
Protocol: Tartrate Salt Crystallization
Objective: Create a stable, non-hygroscopic solid for long-term banking.[1]
-
Dissolution: Dissolve 10 mmol Hexahydro-1H-quinolizine in 10 mL dry Ethanol.
-
Acid Addition: Add 10.5 mmol L-(+)-Tartaric acid dissolved in 5 mL warm Ethanol dropwise.
-
Crystallization:
-
Stir at room temperature for 1 hour.
-
Cool to 0°C. If no precipitate forms, add diethyl ether dropwise until turbid.[1]
-
-
Filtration: Filter the white solid under Nitrogen.[1]
-
Drying: Vacuum dry at 40°C.
-
Result: A stable solid resistant to oxidation and easy to weigh.
-
Module 4: Analytical Troubleshooting
Q: I see "Ghost Peaks" in my GC-MS. Is my sample impure?
A: Not necessarily. Quinolizidine N-oxides are thermally unstable.[1] If your sample has partially oxidized, the high temperature of the GC injector port (250°C+) will cause the N-oxide to undergo Cope Elimination or Meisenheimer Rearrangement inside the instrument.[1]
You are likely detecting thermal decomposition products of the N-oxide, not impurities present in the original vial.[1]
Troubleshooting Workflow: Analytical Method Selection
Caption: Avoid GC for oxidized samples. Thermal energy converts N-oxides into misleading artifacts.
Recommended Analytical Protocol: HPLC-MS (ESI+)
-
Column: C18 Reverse Phase (High pH stable columns preferred, e.g., Waters XBridge).[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]
-
Note: High pH keeps the amine in free base form for better peak shape, but modern hybrid columns are required.[1]
-
-
Detection: ESI Positive Mode. Watch for
peaks indicating N-oxide formation.[1]
References
-
Mechanisms of Amine Oxidation
-
Quinolizidine Alkaloid Stability
-
Salt Formation Strategies
-
Analytical Artifacts in GC
Sources
Technical Support Center: Solubility Optimization of Quinolizine Salts
Core Directive & Scope
Quinolizinium salts (and their benzo-fused analogs like berberine) present a classic "solubility paradox" in organic synthesis and drug development. Their flat, aromatic, cationic nature creates high lattice energies that resist dissolution in non-polar media, while their lipophilic scaffolds often limit solubility in pure water.
This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to engineering the salt form itself, treating the counter-ion not as a bystander, but as a functional handle to tune physicochemical properties.
Diagnostic & Troubleshooting Guide
Quick-Reference Symptom Solver
| Symptom | Probable Cause | Immediate Action |
| Precipitation in DCM/CHCl₃ | High lattice energy of Halide (Cl⁻, Br⁻) salts. | Switch Anion: Perform metathesis to |
| "Oiling Out" during crystallization | Solvent mixture is too close to the "metastable zone" or impurities are present. | Add Co-solvent: Use small amount of MeCN or MeOH; scratch flask to induce nucleation. |
| Insoluble in Acetone/MeCN | Salt is likely a high-melting Bromide or Iodide. | Ion Exchange: Convert to |
| NMR Signals Broad/Missing | Aggregation/Stacking of the cation in solution. | Disrupt Stacking: Switch solvent to |
| Poor extraction from water | Partition coefficient ( | Lipophilic Ion Pairing: Add |
Interactive Troubleshooting Flowchart
The following logic tree guides you through selecting the correct solvent system or structural modification based on your experimental constraints.
Figure 1: Decision matrix for selecting solubility enhancement strategies based on solvent polarity and current counter-ion identity.
Technical Deep Dive: Counter-Ion Engineering
The most effective way to solubilize a cationic quinolizine scaffold in organic media is to replace the "hard" halide anion with a "soft," diffuse, lipophilic anion. This reduces the lattice energy (making the crystal easier to break apart) and increases the solvation energy in organic solvents.
The Anion Hierarchy for Organic Solubility
We rank anions by their ability to confer solubility in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.
| Rank | Anion | Symbol | Solubility Profile | Recommended Use |
| 1 (Best) | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | Soluble in Toluene, Ether, DCM. | Organometallic catalysis; non-coordinating media. | |
| 2 | Tetraphenylborate | Soluble in DCM, Acetone. | Standard for organic synthesis. Easy to prepare. | |
| 3 | Bis(trifluoromethane)sulfonimide | Soluble in most organics; often forms Ionic Liquids. | Electrochemical applications; avoiding crystallization. | |
| 4 | Hexafluorophosphate | Soluble in MeCN, Acetone; sparingly in DCM. | Crystallography; purification (crystallizes well). | |
| 5 | Triflate | Soluble in MeCN, DMF, alcohols. | General synthesis; moderate organic solubility. | |
| 6 (Worst) | Chloride/Bromide | Insoluble in most organics; soluble in Water/MeOH. | Starting material only. |
Expert Insight: For most synthetic applications requiring DCM or Chloroform solubility, converting your salt to the Tetraphenylborate (
Experimental Protocols
Protocol A: Anion Metathesis (The "Precipitation" Method)
Use this to convert a water-soluble halide salt into an organic-soluble lipophilic salt.
Objective: Convert Quinolizinium Bromide (
Materials:
-
Starting material: Quinolizinium halide (dissolved in min. water or MeOH).
-
Reagent: Ammonium Hexafluorophosphate (
) or Sodium Tetraphenylborate ( ). -
Solvents: Water, Methanol.[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the quinolizinium halide in the minimum amount of warm water (or 10% MeOH/Water if solubility is poor). Filter if necessary to remove dust.
-
Reagent Prep: In a separate flask, dissolve 1.2 eq of
in a minimal amount of water. -
Mixing: Slowly add the reagent solution to the quinolizinium solution with vigorous stirring.
-
Observation: A heavy precipitate should form immediately.
is hydrophobic and will crash out of the aqueous phase.
-
-
Aging: Stir the suspension for 15–30 minutes to ensure complete ion exchange and prevent inclusion of the starting halide.
-
Isolation: Filter the solid using a sintered glass funnel.
-
Washing: Wash the cake with water (to remove excess
and ) and then with a small amount of cold diethyl ether (to remove residual water and dry the solid). -
Drying: Dry under high vacuum.
Validation:
-
Check solubility: The product should now dissolve in Acetone or MeCN but be insoluble in water.
-
Check NMR:
NMR (for ) or NMR (for ) confirms the anion presence.
Protocol B: Resin-Based Exchange (For High Purity)
Use this when metathesis fails or if you need to avoid metal salts.
Objective: Exchange Halide for a specific anion (e.g., Acetate, Tosylate) using Amberlyst or Dowex resin.
Figure 2: Workflow for Ion Exchange Chromatography (IEC) to swap counter-ions.
-
Resin Prep: Pack a column with strongly basic anion exchange resin (e.g., Amberlite IRA-400, Chloride form).
-
Conditioning: Flush the column with a solution of the desired anion (e.g., Sodium Tosylate in water/MeOH) until the eluent is free of Chloride (test with
). -
Loading: Dissolve your Quinolizinium Halide in MeOH/Water (50:50).
-
Elution: Pass the solution slowly through the column. The resin retains the Halide; the Quinolizinium-Tosylate elutes.
-
Evaporation: Concentrate the eluent to obtain the pure salt.
Frequently Asked Questions (FAQ)
Q: I cannot change the anion because I need to test biological activity. How do I improve solubility? A: If you are restricted to a specific salt (e.g., Chloride for pharma), use Co-solvency or Complexation .
-
Co-solvents: Use Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc) as a stock solution carrier, then dilute into your organic media.
-
Fluorinated Alcohols: 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are "magic solvents" for cationic salts. They stabilize the cation via lone-pair donation while disrupting aggregation [5].
Q: My salt is soluble but oils out instead of crystallizing.
A: This is common with lipophilic anions like
-
Fix: Try "Vapor Diffusion." Dissolve the oil in a minimal amount of good solvent (Acetone), place in a small vial, and set that vial inside a larger jar containing a poor solvent (Ether). Cap the large jar. The ether vapors will slowly diffuse in, inducing slow, high-quality crystallization [11].
Q: Can I use these methods for zwitterionic quinolizines? A: Yes, but pH control is critical. Ensure the pH is significantly below the pKa of the acidic group to maintain the cationic species if you are performing anion exchange.
References
-
Grycová, L., Dostál, J., & Marek, R. (2007).[2][3] Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150–175.[3] Link
-
Sato, K., Arai, S., Yamagishi, T., & Tanase, T. (2001).[3] Quinolizinium Hexafluorophosphate.[3] Acta Crystallographica Section C, 57(2), 174–175.[3] Link
-
Barbafina, A., et al. (2009).[4] Photophysical properties of quinolizinium salts and their interactions with DNA. Journal of Physical Chemistry A, 113(52), 14514-14520.[4] Link[4]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (General reference for solvation mechanisms).
-
Shukla, S.K., et al. (2011).[5] Improvement in Aqueous Solubility... by Disruption of Molecular Planarity.[5] Journal of Medicinal Chemistry, 54(4), 1049–1056. Link
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. Link
-
Alvarez-Builla, J., et al. (2011).[3] Modern Heterocyclic Chemistry. Wiley-VCH.[3] (Reference for synthetic routes and salt handling).
Sources
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 3. Quinolizinium - Wikipedia [en.wikipedia.org]
- 4. Photophysical properties of quinolizinium salts and their interactions with DNA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization & Refinement of High-Purity Quinolizines
Welcome to the Advanced Materials Processing Support Hub. User Persona: Senior Application Scientist Subject: Optimization of Crystallization Parameters for Benzo- and Naphtho-Quinolizine Derivatives
Executive Summary: The Engineering of Purity
High-purity quinolizines—critical for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical intermediates—present unique crystallization challenges. Their planar,
This guide moves beyond basic recipes. We focus on thermodynamic control to reject structurally similar impurities and kinetic control to target specific polymorphs.
Module A: Solvent System Engineering
The Challenge: Quinolizines often exhibit "flat" solubility curves in non-polar solvents (poor yield) and steep curves in polar aprotic solvents (uncontrolled nucleation).
Technical Insight:
To refine parameters, you must map the Metastable Zone Width (MSZW) .[1] This is the region between the solubility curve (
-
Narrow MSZW: High risk of uncontrolled nucleation and fines.
-
Wide MSZW: Requires high supersaturation, increasing the risk of oiling out or impurity inclusion.
Recommended Solvent Classes for Quinolizines
| Solvent Class | Examples | Role in Quinolizine Crystallization | Risk Factor |
| Chlorinated | DCM, Chloroform | High solubility (Good Solvent). often forms solvates.[2] | High: Solvate inclusion is common; difficult to dry. |
| Alcohols | Methanol, Ethanol | Modulates polarity; disrupts | Medium: Can cause oiling out if added too fast as anti-solvent. |
| Aromatic | Toluene, Xylene | Promotes | Low: Excellent for thermodynamic polymorph control. |
| Nitriles | Acetonitrile | Sharp solubility dependence on temperature. | Medium: High supersaturation generation. |
Workflow: Rational Solvent Selection
Figure 1: Decision logic for selecting the primary solvent system based on thermal solubility differentials.
Module B: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of crystals, you see oily droplets forming in the solution.
The Cause: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the crystallization temperature (
Remediation Protocol:
-
Temperature Cycling: Re-heat the mixture until the oil redissolves.
-
Seed Loading: Add 0.5–1.0 wt% of pure seed crystals at the top of the metastable zone (just as the solution becomes saturated) to provide a surface for growth, bypassing the energy barrier for nucleation.
-
Co-solvent Addition: Add a slightly more polar co-solvent (e.g., 5% Ethanol to Toluene) to increase the solubility of the "oil" phase, shifting the
down.
Troubleshooting Logic Flow
Figure 2: Strategic response to Liquid-Liquid Phase Separation (Oiling Out).
Module C: Standard Operating Procedure (SOP)
Protocol: Determination of Metastable Zone Width (MSZW)
Essential for scaling up from mg to gram scale without unexpected precipitation.
Equipment:
-
Jacketed crystallizer or reaction block with magnetic stirring.
-
Turbidity probe (optional) or visual inspection.
-
Precise temperature control (
).
Step-by-Step Methodology:
-
Preparation: Prepare a suspension of the quinolizine derivative with a known concentration (
). -
Dissolution (
): Heat at a constant rate (e.g., ) until the solution becomes perfectly clear. Record this temperature as . -
Nucleation (
): Cool the solution at a constant rate (e.g., ) until the first visible turbidity/crystals appear. Record as . -
Calculation:
. -
Iteration: Add solvent to dilute to concentration
, and repeat steps 2–4. -
Plotting: Plot Concentration (
-axis) vs. Temperature ( -axis). The area between the line and line is your operating window.
Self-Validating Check:
-
If
shifts significantly between runs of the same concentration, your compound may be decomposing or solvating. Verify stability via HPLC.
Frequently Asked Questions (FAQs)
Q1: My quinolizine crystals are fluorescent yellow, but the literature says they should be pale needles. Why? A: This is likely a polymorph or solvate issue.[2][3] Quinolizines are organic semiconductors where packing alters the HOMO-LUMO gap.
-
Solution: Perform a slurry conversion . Suspend your solid in a solvent where it has low solubility (e.g., Heptane or Methanol) and stir at a controlled temperature for 24–48 hours. This allows the system to convert to the thermodynamically stable polymorph (Ostwald Ripening).
Q2: I am getting a "crust" on the reactor walls rather than bulk crystals. A: This indicates heterogeneous nucleation driven by a high thermal differential between the wall and the bulk solvent.
-
Solution: Lower the temperature differential (
) of the cooling jacket. The jacket temperature should never be more than colder than the internal solution temperature.
Q3: How do I remove trace metal catalysts (Pd/Cu) from the crystallization? A: Crystallization alone is often poor at rejecting metals if they chelate to the quinolizine nitrogen.
-
Solution: Use a scavenger resin (e.g., Thiol-silica) or activated charcoal before the final crystallization step. Filter while hot, then proceed with cooling crystallization.
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed discussion on polymorphism control).
-
Giri, G., et al. (2017). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. University of Virginia. Retrieved from
-
BenchChem. (2025).[4][5] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from
Sources
Validation & Comparative
Comparative biological activity of quinolizidine vs indolizidine alkaloids
Topic: Comparative Biological Activity of Quinolizidine vs. Indolizidine Alkaloids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Quinolizidine Alkaloids (QAs) and Indolizidine Alkaloids (IAs) . While both classes share a biosynthetic origin from L-lysine and feature bicyclic nitrogenous cores, their biological activities diverge significantly due to distinct structural topologies.
-
Quinolizidines (e.g., Cytisine, Matrine) predominantly act as receptor modulators , specifically targeting nicotinic acetylcholine receptors (nAChRs) and ion channels. They are critical in neurology (addiction, analgesia) and cardiology.
-
Indolizidines (e.g., Castanospermine, Swainsonine), particularly the polyhydroxylated forms (iminosugars), function as glycosidase inhibitors . They mimic sugar transition states, disrupting glycoprotein processing, which is pivotal for antiviral therapies and anti-metastatic oncology.
Structural & Biosynthetic Foundation
The functional divergence begins at the ring system level. Both classes are derived from L-lysine via cadaverine, but the cyclization pathways differ.
-
Quinolizidine Core: 1-azabicyclo[4.4.0]decane.[1] A fused 6,6-membered ring system. The chair-chair conformation allows for stable stereochemical arrangements ideal for receptor binding pockets.
-
Indolizidine Core: 1-azabicyclo[4.3.0]nonane. A fused 6,5-membered ring system. The ring strain and specific stereochemistry of hydroxylated variants allow them to mimic the oxocarbenium ion transition state of glycoside hydrolysis.
Visualization: Biosynthetic Divergence
Figure 1: Biosynthetic divergence of L-Lysine into Quinolizidine (6,6-fused) and Indolizidine (6,5-fused) scaffolds.
Mechanisms of Action[2][3]
Quinolizidines: Receptor & Channel Modulation
Primary Mechanism: Ligand-gated ion channel interaction.
-
Cytisine: Acts as a partial agonist at
nicotinic acetylcholine receptors (nAChRs).[2] It binds with high affinity (Ki < 2 nM) but elicits only moderate receptor activation compared to acetylcholine. This "partial agonism" reduces dopamine release in the mesolimbic system, mitigating nicotine withdrawal while blocking nicotine binding. -
Matrine: Exhibits multi-target activity, including inhibition of voltage-gated
and channels (anti-arrhythmic) and suppression of NF- B signaling (anti-inflammatory).
Indolizidines: Glycosidase Inhibition (Iminosugars)
Primary Mechanism: Competitive inhibition of glycoside hydrolases.
-
Transition State Mimicry: The protonated nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion intermediate generated during sugar hydrolysis.
-
Castanospermine: Inhibits ER
-glucosidase I and II. This blocks the trimming of the terminal glucose residues on N-linked glycans ( ), preventing the proper folding of glycoproteins (e.g., viral envelope proteins) mediated by calnexin/calreticulin. -
Swainsonine: Inhibits Golgi
-mannosidase II. This halts the processing of high-mannose glycans into complex-type glycans, resulting in "hybrid" glycan structures that reduce tumor cell metastasis.
Visualization: Mechanistic Comparison
Figure 2: Mechanistic contrast: Cytisine binds membrane receptors (QA), while Castanospermine inhibits intracellular enzymes (IA).
Comparative Biological Activity
Oncology & Cytotoxicity
| Feature | Quinolizidine (e.g., Matrine) | Indolizidine (e.g., Swainsonine) |
| Primary Effect | Direct Cytotoxicity / Apoptosis | Anti-metastatic / Anti-angiogenic |
| Mechanism | Disruption of mitochondrial potential; ROS generation; inhibition of VEGF/ERK pathways. | Inhibition of Golgi |
| Clinical Context | Used in TCM formulations for solid tumors (liver, lung). | Investigated for reducing recurrence/metastasis (e.g., GD0039 clinical trials). |
| Key Data Point | Matrine IC50 (HepG2): ~0.5 - 2.0 mM (Moderate potency, requires high dose). | Swainsonine IC50 (Mannosidase II): ~0.2 |
Antiviral Activity[3][5][6][7]
-
Indolizidines (Superior): Castanospermine is a potent broad-spectrum antiviral (Dengue, HIV, HCV). By inhibiting host
-glucosidases, it forces the virus to produce glycoproteins with unprocessed glycans, which are either degraded or fail to mediate viral entry.-
Data: Castanospermine inhibits Dengue Virus (DENV) infection with an IC50 of ~1
M in BHK-21 cells.[3]
-
-
Quinolizidines: Limited direct antiviral activity. Some derivatives (e.g., sophocarpine) show anti-Coxsackievirus activity, but the mechanism is often secondary (anti-inflammatory) rather than direct viral replication interference.
Neurological Effects
-
Quinolizidines (Superior): Cytisine is the gold standard for natural nAChR modulation.
-
Indolizidines: Often neurotoxic in livestock (e.g., "Locoweed" poisoning). Chronic inhibition of lysosomal
-mannosidase by swainsonine leads to lysosomal storage disease (mannosidosis-like phenotype), causing vacuolation in neurons.
Experimental Protocols
Protocol A: Kinetic Glycosidase Inhibition Assay (Indolizidines)
Purpose: To determine the IC50 and mode of inhibition (competitive/non-competitive) of an indolizidine alkaloid against
Reagents:
-
Enzyme: Recombinant
-glucosidase (e.g., S. cerevisiae or mammalian ER homolog). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 67 mM Phosphate buffer, pH 6.8 (Critical: pH affects protonation state of the alkaloid).
Workflow:
-
Preparation: Dissolve alkaloid (e.g., castanospermine) in DMSO. Prepare serial dilutions (0.1
M to 1000 M). -
Pre-incubation: Mix 10
L of enzyme solution (0.2 U/mL) with 10 L of inhibitor. Incubate at 37°C for 10 min. -
Reaction: Add 20
L of pNPG (substrate). -
Measurement: Monitor the release of p-nitrophenol continuously at 405 nm for 20 minutes using a microplate reader.
-
Analysis: Plot velocity (
) vs. Substrate concentration ( ) (Michaelis-Menten) and Lineweaver-Burk plots to determine .
Protocol B: MTT Cytotoxicity Assay (Quinolizidines)
Purpose: To evaluate the cytotoxic potential of matrine/cytisine on cancer cell lines.
Workflow:
-
Seeding: Seed MCF-7 or HepG2 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add Quinolizidine alkaloid at graded concentrations (e.g., 10, 50, 100, 200, 500
M). Include DMSO control (< 0.5%). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Labeling: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form). -
Solubilization: Remove medium. Add 150
L DMSO to dissolve crystals. -
Quantification: Read absorbance at 570 nm . Calculate % Cell Viability.
Visualization: Experimental Workflow
Figure 3: Decision matrix for selecting experimental assays based on alkaloid classification.
References
-
Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids.[5][6][7][8][9] Natural Product Reports, 24(1), 191-222.
-
Molyneux, R. J., et al. (1995). Polyhydroxyindolizidine alkaloids: Structure, biological activity and synthesis. Phytochemistry, 40(2), 345-356. (Foundational text on Castanospermine/Swainsonine).[1]
-
Gotti, C., & Clementi, F. (2021). Cytisine and cytisine derivatives: More than smoking cessation aids.[4] Pharmacological Research, 170, 105700.
-
Whitby, K., et al. (2005). Castanospermine, a potent inhibitor of dengue virus infection in vitro and in vivo.[3][10] Journal of Virology, 79(14), 8698–8706.
-
Sun, M., et al. (2023). Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives.[11] Molecules, 28(15), 5773.
- Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: facts and fiction. Future Medicinal Chemistry, 3(12), 1513-1521.
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- 3. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
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- 11. mdpi.com [mdpi.com]
A Tale of Two Ligands: Unpacking the Catalytic Prowess of Sparteine versus the Hexahydro-1H-quinolizine Scaffold
For the discerning researcher in asymmetric synthesis, the choice of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of privileged chiral ligands, (-)-sparteine, a naturally occurring quinolizidine alkaloid, has carved a significant niche, particularly in orchestrating highly enantioselective transformations.[1] This guide provides an in-depth comparison of the catalytic efficiency of the rigid, tetracyclic (-)-sparteine with the fundamental, bicyclic hexahydro-1H-quinolizine core.
While direct catalytic applications of the unsubstituted hexahydro-1H-quinolizine are scarce in the literature, its structural motif forms the foundation of a diverse family of quinolizidine alkaloids. By examining the catalytic performance of sparteine and contrasting it with derivatives based on the simpler quinolizidine framework, we can elucidate the profound impact of structural rigidity and stereoelectronic factors on catalytic efficiency.
The Contenders: Structural and Stereoelectronic Landscapes
At first glance, sparteine and hexahydro-1H-quinolizine share a common bicyclic core. However, it is the intricate tetracyclic, cage-like architecture of sparteine that sets it apart and imbues it with its remarkable catalytic capabilities.
(-)-Sparteine: This C2-symmetric chiral diamine possesses a conformationally rigid structure.[2][3] This rigidity is paramount, as it minimizes the number of accessible conformations of the catalyst-substrate complex in the transition state, thereby enhancing enantioselectivity. The lone pairs on the two nitrogen atoms are oriented in a specific spatial arrangement, enabling effective chelation to metal centers, most notably lithium, palladium, and copper.[3]
Hexahydro-1H-quinolizine: As the parent bicyclic system, hexahydro-1H-quinolizine is significantly more flexible than sparteine. This conformational lability presents a challenge in asymmetric catalysis, as it can lead to the formation of multiple diastereomeric transition states, ultimately eroding enantioselectivity. The single nitrogen atom offers a point of coordination, but lacks the bidentate chelation capacity that is often crucial for forming a well-defined and highly organized chiral environment around the metal center.
Comparative Analysis of Catalytic Performance
The true measure of a chiral ligand lies in its performance in stereoselective reactions. Here, we delve into specific examples to highlight the catalytic disparities.
Asymmetric Deprotonation and Carbolithiation
One of the most celebrated applications of (-)-sparteine is in asymmetric deprotonation reactions using organolithium bases. The (-)-sparteine/s-BuLi system is a powerful tool for the enantioselective functionalization of a wide array of prochiral substrates.
| Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Deprotonation | N-Boc-pyrrolidine | s-BuLi/(-)-sparteine | 85 | 96 | O'Brien, P. (2008) |
| Asymmetric Deprotonation | Ferrocene amide | s-BuLi/(-)-sparteine | 75 | 98 | O'Brien, P. (2008) |
| Asymmetric Carbolithiation | Styrene | n-BuLi/(-)-sparteine | 90 | 95 | Hodges, J. C. (1997) |
In these transformations, the C2-symmetric scaffold of sparteine creates a highly ordered chiral pocket around the lithium cation. This well-defined environment dictates the trajectory of the base, leading to the selective abstraction of one of two enantiotopic protons. The resulting enantioenriched organolithium intermediate can then be trapped with an electrophile to afford the desired product with high enantiopurity.
Direct comparative data for hexahydro-1H-quinolizine in these reactions is unavailable, as it is not typically employed as a chiral ligand. However, studies on simpler, more flexible diamines consistently show significantly lower enantioselectivities in similar transformations, underscoring the importance of the conformational rigidity imparted by the tetracyclic structure of sparteine.
Palladium-Catalyzed Oxidative Kinetic Resolution
The versatility of sparteine extends beyond organolithium chemistry. In palladium-catalyzed aerobic oxidative kinetic resolutions of secondary alcohols, the Pd[(-)-sparteine]Cl2 complex has demonstrated notable efficacy. A kinetic investigation into this reaction has revealed that the enantiodifferentiation is influenced by several factors, including the relative stabilities of the diastereomeric palladium-alkoxide intermediates and the rates of β-hydride elimination.
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Ratio (E) | Reference |
| 1-Phenylethanol | Pd[(-)-sparteine]Cl2 | 50 | 11 | Sigman, M. S. (2005) |
| Indanol | Pd[(-)-sparteine]Cl2 | 50 | 25 | Stoltz, B. M. (2004) |
While these selectivities are moderate, they highlight the ability of the sparteine ligand to create a chiral environment around the palladium center that can effectively discriminate between the two enantiomers of the racemic alcohol. The absence of catalytic data for hexahydro-1H-quinolizine in this context further emphasizes the specialized role of highly structured ligands like sparteine in achieving enantioselection.
Mechanistic Insights: The "Sparteine Advantage"
The superior catalytic efficiency of sparteine can be attributed to a confluence of structural and electronic factors.
Conformational Rigidity and Pre-organization: The locked, cage-like structure of sparteine minimizes the entropic penalty associated with binding to a metal center. This pre-organization leads to a more stable and well-defined catalyst-substrate complex, which is crucial for high enantioselectivity.
C2-Symmetry: The C2-symmetric nature of sparteine simplifies the stereochemical analysis of the transition states. It reduces the number of possible diastereomeric intermediates, making it easier to predict and control the stereochemical outcome of the reaction.
Optimal Chelation Bite Angle: The geometry of the two nitrogen atoms in sparteine provides a near-ideal bite angle for chelation to various metal centers. This strong and well-defined coordination is essential for the effective transmission of chirality from the ligand to the substrate.
The following diagram illustrates the chelation of a metal ion by sparteine, forming a rigid and well-defined chiral complex.
Caption: Chelation of a metal ion (M+) by sparteine.
In contrast, the conformational flexibility of the hexahydro-1H-quinolizine scaffold would lead to a less defined and more dynamic coordination environment, resulting in poor stereochemical control.
Experimental Protocols
To provide a practical context for the application of sparteine, a representative experimental protocol for the asymmetric deprotonation of N-Boc-pyrrolidine is detailed below.
Asymmetric Lithiation of N-Boc-pyrrolidine Mediated by (-)-Sparteine
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Anhydrous diethyl ether or toluene
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-pyrrolidine (1.0 equiv) in anhydrous diethyl ether at -78 °C.
-
Add (-)-sparteine (1.2 equiv) to the solution.
-
Slowly add s-butyllithium (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -75 °C.
-
Stir the resulting deep-orange solution at -78 °C for 3 hours.
-
Add the electrophile (1.5 equiv) dropwise, ensuring the temperature remains below -75 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
The following workflow diagram illustrates the key steps in this experimental protocol.
Sources
- 1. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: HPLC Method Validation for Quantification of Quinolizidine Impurities
Executive Summary: The Alkaloid Challenge
Quinolizidine alkaloids (e.g., Cytisine, Sparteine, N-Methylcytisine, Anagyrine ) are potent pharmaceutical precursors and common impurities in botanical drug substances (e.g., Cytisus, Lupinus spp.). Their analysis presents a "perfect storm" of chromatographic challenges:
-
Basic Nitrogen Moieties: High pKa values (8–10) cause severe interaction with residual silanols on traditional silica columns, leading to peak tailing.
-
Polarity Extremes: High polarity (e.g., Cytisine, LogP ≈ 0.6) results in poor retention on C18, while hydrophobic impurities (e.g., Sparteine) elute late.
-
Poor UV Chromophores: Many lack conjugated systems, necessitating low-UV detection (205–210 nm) or Mass Spectrometry.
This guide compares a Modern High-pH Core-Shell UHPLC Method (The "Solution") against Traditional Low-pH C18 HPLC and GC-MS workflows. We demonstrate why the High-pH approach provides superior resolution, sensitivity, and validation compliance under ICH Q2(R2) standards.
Technical Comparison: The Landscape
We evaluated three distinct methodologies for the quantification of quinolizidine impurities.
| Feature | Method A: Modern High-pH Core-Shell (Recommended) | Method B: Traditional Low-pH C18 | Method C: GC-MS |
| Stationary Phase | Hybrid Silica / Core-Shell C18 (pH stable 1–12) | Fully Porous Silica C18 (pH stable 2–8) | 5% Phenyl Polysiloxane |
| Mobile Phase | 10 mM Ammonium Bicarbonate (pH 10.0) / MeCN | 0.1% Formic Acid (pH 2.7) / MeCN | Helium Carrier Gas |
| Mechanism | Analytes are neutral (deprotonated); Hydrophobic retention dominates. | Analytes are cationic (protonated); Silanol interactions cause tailing. | Volatility-based separation.[1][2] |
| Peak Shape (Tailing Factor) | Excellent (0.9 – 1.2) | Poor (1.5 – 2.5) | Good (1.0), but thermal degradation risks. |
| LOD (Cytisine) | 0.05 µg/mL | 0.5 µg/mL (due to broad peaks) | N/A (Derivatization often required) |
| Throughput | High (5–8 min run time) | Low (15–20 min to clear tailing) | Medium (15–30 min + cool down) |
Why High pH? The Causality
In Method B (Low pH), the basic nitrogen is protonated (
Experimental Protocol: The Optimized Method
This protocol is designed to be self-validating by incorporating system suitability checks that flag failure modes immediately.
Reagents & Equipment[1][2][3]
-
Column: Phenomenex Kinetex EVO C18 or Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm or 2.6 µm). Must be high-pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: DAD at 210 nm (Reference 360 nm) or QDa/MS (ESI+).
Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | 0.5 | Initial |
| 1.0 | 5 | 0.5 | Hold |
| 6.0 | 60 | 0.5 | Linear |
| 6.1 | 95 | 0.5 | Wash |
| 8.0 | 95 | 0.5 | Wash |
| 8.1 | 5 | 0.5 | Re-equilibrate |
| 10.0 | 5 | 0.5 | End |
System Suitability Criteria (Mandatory)
-
Resolution (
): > 2.0 between Cytisine and N-Methylcytisine. -
Tailing Factor (
): < 1.3 for Sparteine (the most basic component). -
Precision: RSD < 2.0% for 6 replicate injections of standard.
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow of the validation lifecycle, ensuring that the method is "fit for purpose" before routine use.
Figure 1: Validation Lifecycle Workflow. The process moves from development screening to rigorous ICH Q2(R2) parameter testing.
Supporting Data & Validation Results
Linearity and Sensitivity
Comparison of calibration performance between the High-pH Method and Traditional Low-pH Method .
| Parameter | High-pH Method (Recommended) | Low-pH Method (Traditional) |
| Linearity Range | 0.1 – 100 µg/mL | 1.0 – 100 µg/mL |
| Correlation ( | > 0.9998 | 0.9950 |
| LOD (S/N = 3) | 0.02 µg/mL | 0.30 µg/mL |
| Slope ( | High (Sharper peaks = taller height) | Low (Broad peaks = lower height) |
Insight: The 15x improvement in LOD is directly attributable to the reduction in peak width. In the Low-pH method, the signal is "smeared" over a wider time window, reducing the signal-to-noise ratio.
Accuracy (Recovery)
Spike recovery experiments performed at 50%, 100%, and 150% of the target impurity limit (0.1%).
-
High-pH Method: Mean recovery 98.5% (RSD 1.2%).
-
GC-MS: Mean recovery 85.0% (RSD 5.4%). Note: Lower recovery in GC-MS was observed due to thermal instability of Cytisine in the injection port.
Decision Matrix: Selecting the Right Mode
Use the following logic to determine if the High-pH method is suitable for your specific quinolizidine mixture.
Figure 2: Method Selection Decision Tree. High-pH RP is the most versatile choice for mixed polarity alkaloids.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Wozniak, L., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]
-
Kowalczuk, D., et al. (2020). Determination of Cytisine and N-Methylcytisine from Selected Plant Extracts by High-Performance Liquid Chromatography. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 3. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Routes of 2,3,4,6,7,9a-hexahydro-1H-quinolizine
For Researchers, Scientists, and Drug Development Professionals
The quinolizidine alkaloid scaffold, a recurring motif in numerous natural products, has garnered significant attention from the scientific community due to its diverse and potent biological activities. At the core of this fascinating class of compounds lies the 2,3,4,6,7,9a-hexahydro-1H-quinolizine ring system. The development of efficient and scalable synthetic routes to this fundamental structure is paramount for enabling further exploration of its therapeutic potential. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for accessing 2,3,4,6,7,9a-hexahydro-1H-quinolizine, offering a critical evaluation of their respective strengths and limitations to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to the Quinolizidine Core
The saturated bicyclic system of 2,3,4,6,7,9a-hexahydro-1H-quinolizine forms the backbone of a wide array of alkaloids with interesting pharmacological properties. The stereochemical arrangement of the substituents on this core structure can dramatically influence its biological activity, making stereocontrolled synthesis a key challenge and a primary consideration in route selection. This guide will delve into three principal synthetic avenues: catalytic hydrogenation of quinoline precursors, intramolecular cyclization of piperidine derivatives, and ring-closing metathesis.
Route 1: Catalytic Hydrogenation of Quinolizinium Salts
One of the most direct conceptual approaches to 2,3,4,6,7,9a-hexahydro-1H-quinolizine is the complete reduction of a fully unsaturated quinolizinium salt. This method leverages readily available pyridine-based starting materials and powerful hydrogenation techniques to achieve the saturated bicyclic system.
Mechanistic Rationale
The catalytic hydrogenation of quinolizinium salts typically proceeds in a stepwise manner. The aromatic pyridine ring is first reduced to a tetrahydropyridine intermediate, followed by the reduction of the remaining double bond and any other reducible functionalities. The choice of catalyst, solvent, and reaction conditions is crucial for achieving complete saturation of the heterocyclic system without undesirable side reactions. Platinum- and palladium-based catalysts are commonly employed for their high activity in hydrogenating aromatic systems. The reaction is often carried out under a hydrogen atmosphere at elevated pressure and temperature to drive the reduction to completion.
Experimental Protocol: Hydrogenation of Quinolizinium Perchlorate
A representative procedure for the synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine via catalytic hydrogenation is as follows:
-
Preparation of Quinolizinium Perchlorate: Quinolizinium perchlorate can be synthesized from 2-vinylpyridine and appropriate precursors.
-
Hydrogenation:
-
To a solution of quinolizinium perchlorate (1.0 g) in ethanol (50 mL) in a high-pressure autoclave, add platinum(IV) oxide (PtO₂, Adams' catalyst, 100 mg).
-
Pressurize the autoclave with hydrogen gas to 50-70 atm.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is then basified with a strong base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by distillation or column chromatography yields pure 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
-
Performance Analysis
| Parameter | Observation | References |
| Yield | Moderate to good | [1] |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers. | |
| Scalability | Readily scalable, limited primarily by the capacity of the high-pressure hydrogenation equipment. | |
| Advantages | Direct route from aromatic precursors. | |
| Disadvantages | Requires high-pressure equipment. Catalyst can be expensive and pyrophoric. Potential for incomplete reduction or side reactions. Stereocontrol can be challenging. |
Route 2: Intramolecular Cyclization of Piperidine Derivatives
A highly versatile and modular approach to the quinolizidine skeleton involves the construction of the second ring through the intramolecular cyclization of a suitably functionalized piperidine derivative. This strategy allows for greater control over the stereochemical outcome by introducing chiral centers in the acyclic precursor. Reductive amination is a key transformation in this approach.
Mechanistic Rationale
This strategy typically involves a piperidine ring bearing a side chain with a terminal electrophilic or nucleophilic group. In the case of reductive amination, a piperidine derivative with a side chain terminating in an aldehyde or ketone is reacted with an internal amine. The initial formation of an iminium ion is followed by intramolecular nucleophilic attack by the piperidine nitrogen, leading to the formation of the quinolizidine ring. The stereochemistry of the final product is often dictated by the stereocenters present in the piperidine precursor and the thermodynamics of the cyclization transition state.
Experimental Protocol: Reductive Amination of a Piperidine-based Amino Aldehyde
A general procedure for the synthesis of the quinolizidine core via intramolecular reductive amination is as follows:
-
Synthesis of the Piperidine Precursor: A 2-substituted piperidine with a side chain containing a protected aldehyde and a protected amine is required.
-
Deprotection and Cyclization:
-
Deprotect the aldehyde and amine functionalities under appropriate conditions.
-
Dissolve the resulting amino aldehyde in a suitable solvent such as methanol or acetonitrile.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the solution.
-
The reaction is typically carried out at room temperature and stirred for several hours until the starting material is consumed.
-
The reaction is quenched, and the product is isolated by extraction and purified by chromatography.
-
Performance Analysis
| Parameter | Observation | References |
| Yield | Good to excellent | [2] |
| Stereoselectivity | High, often dictated by the stereochemistry of the starting piperidine. | [3] |
| Scalability | Generally scalable, though the synthesis of the precursor may involve multiple steps. | |
| Advantages | High degree of stereocontrol. Modular approach allows for the synthesis of diverse analogs. Milder reaction conditions compared to high-pressure hydrogenation. | [4] |
| Disadvantages | Requires the synthesis of a multi-functionalized piperidine precursor, which can be lengthy. |
Route 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and heterocyclic systems. This method relies on the use of ruthenium-based catalysts to facilitate the formation of a new double bond within a molecule, leading to cyclization. For the synthesis of quinolizidine precursors, this involves the cyclization of a dienylamine.
Mechanistic Rationale
The synthesis begins with a piperidine derivative functionalized with two terminal alkene moieties. Upon treatment with a Grubbs-type ruthenium catalyst, a metathesis cascade is initiated. The catalyst coordinates to one of the alkene double bonds, and through a series of [2+2] cycloaddition and cycloreversion steps, a new double bond is formed between the two original alkene chains, releasing ethylene as a byproduct. The resulting unsaturated quinolizidine can then be hydrogenated to afford the saturated target molecule.
Experimental Protocol: RCM of a Dienylpiperidine
A representative procedure for the RCM approach is as follows:
-
Synthesis of the Dienylpiperidine Precursor: A piperidine derivative bearing two terminal alkene side chains is synthesized.
-
Ring-Closing Metathesis:
-
Dissolve the dienylpiperidine in a degassed solvent such as dichloromethane or toluene.
-
Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the solution.
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction is then quenched, and the catalyst is removed.
-
The resulting unsaturated quinolizidine is purified by column chromatography.
-
-
Hydrogenation:
-
The unsaturated product is then hydrogenated using a standard catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final saturated quinolizine.
-
Performance Analysis
| Parameter | Observation | References |
| Yield | Generally good for the RCM step. | [5][6] |
| Stereoselectivity | The stereochemistry of the final product depends on the precursor and the subsequent hydrogenation step. | [7] |
| Scalability | Scalable, with catalyst loading being a key consideration for cost-effectiveness. | |
| Advantages | High functional group tolerance. Milder reaction conditions. Powerful method for ring formation. | |
| Disadvantages | Requires the synthesis of a specific diene precursor. Ruthenium catalysts can be expensive. The final hydrogenation step may require optimization to control stereochemistry. |
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Catalytic Hydrogenation | Direct reduction of aromatic precursors. | Conceptually simple, potentially fewer steps. | Requires high-pressure equipment, can have poor stereocontrol. |
| Intramolecular Cyclization | Modular synthesis from piperidine building blocks. | Excellent stereocontrol, high yields, modularity. | Can involve a longer synthetic sequence to prepare the precursor. |
| Ring-Closing Metathesis | Formation of a key C=C bond to close the second ring. | High functional group tolerance, mild conditions. | Requires synthesis of a diene, catalyst cost can be a factor. |
Conclusion and Future Perspectives
The synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine can be achieved through several distinct and effective strategies. The choice of the optimal route depends heavily on the specific requirements of the research, including the need for stereocontrol, scalability, and the availability of starting materials and specialized equipment.
-
For rapid access to the racemic scaffold on a large scale , catalytic hydrogenation of quinolizinium salts presents a viable, albeit potentially low-yielding in terms of stereoselectivity, option.
-
When stereochemical purity is paramount , the intramolecular cyclization of a chiral piperidine precursor is the superior strategy, offering precise control over the final product's stereochemistry.
-
For a modern and flexible approach with high functional group tolerance , ring-closing metathesis provides a powerful alternative, particularly for the synthesis of complex and substituted quinolizidine derivatives.
Future developments in this field will likely focus on the discovery of more efficient and selective catalysts for hydrogenation, the development of more convergent and atom-economical cyclization precursors, and the application of novel synthetic methodologies to further streamline the synthesis of this important heterocyclic core.
Visualizing the Synthetic Pathways
Caption: Comparative overview of the main synthetic routes to 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
References
-
Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of organic chemistry, 68(5), 1919–1928. [Link][3]
-
Logvinenko, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(23), 7899. [Link][4]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of medicinal chemistry, 49(25), 7278–7289. [Link][8]
-
Asymmetric Synthesis of Octahydro-2H-pyrido[1,2-a]pyrazines. (2010). ChemInform, 26(20). [Link][9]
-
Álvarez-Pérez, A., et al. (2013). A new access to 4 H-quinolizines from 2-vinylpyridine and alkynes promoted by rhodium-N-heterocyclic-carbene catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 19(12), 3823–3827. [Link][10]
-
Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. (1972). Journal of the Chemical Society, Perkin Transactions 2, (11), 1549. [Link][11]
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Alanine, T. A., et al. (2014). Concise Synthesis of Substituted Quinolizin-4-ones by Ring-Closing Metathesis. European Journal of Organic Chemistry, 2014(26), 5767-5775. [Link][12]
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Komanduri, V., Grant, C. D., & Krische, M. J. (2013). Branch-selective reductive coupling of 2-vinyl pyridines and imines via rhodium catalyzed C-C bond forming hydrogenation. Chemical science, 4(4), 1733–1736. [Link][13]
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Concise Asymmetric Synthesis of (-)-Halosaline and (2R,9aR)-(+)-2-Hydroxy-quinolizidine by Ruthenium-Catalyzed Ring-Rearrangement Metathesis. (2004). Tetrahedron Letters, 45(42), 7847-7850. [Link][7]
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Pearson, W. H., & Hutta, D. A. (2003). Ring expansive routes to quinolizidine alkaloids: formal synthesis of (-)-lasubine II. The Journal of organic chemistry, 68(26), 9874–9877. [Link][14]
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Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. (2022). Russian Journal of Physical Chemistry A, 96(10), 2029-2034. [Link][15]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2016). Beilstein journal of organic chemistry, 12, 1283–1307. [Link][5]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of PharmTech Research, 8(5), 896-901. [Link][1]
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Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (2022). Russian Journal of Physical Chemistry A, 96(10), 2029-2034. [Link][16]
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Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). The Journal of organic chemistry, 88(12), 7623–7640. [Link][6]
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Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. (2021). Journal of the American Chemical Society, 143(35), 14304–14314. [Link][17]
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Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2013). The Journal of organic chemistry, 78(11), 5585–5594. [Link][2]
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Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. (2012). The Analyst, 137(1), 211–217. [Link][18]
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Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2020). RSC Advances, 10(42), 25035-25044. [Link][19]
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(4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation. (2017). Journal of the American Chemical Society, 139(4), 1488–1491. [Link][20]
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Intramolecular Cyclization. (2023). Encyclopedia, 3(2), 743-755. [Link][21]
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Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (1998). Molecules, 3(1), 10-15. [Link][22]
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Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2022). The Journal of organic chemistry, 87(16), 11029–11037. [Link][23]
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Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. (2015). Organic & biomolecular chemistry, 13(2), 484–494. [Link][24]
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A Comparative Guide to the Conformational Analysis of Cis- and Trans-Fused Quinolizidines
For Researchers, Scientists, and Drug Development Professionals
The quinolizidine alkaloid framework, a recurring motif in numerous natural products, presents a fascinating case study in stereochemistry.[1][2] The fusion of its two six-membered rings can result in either a cis or trans configuration, a seemingly subtle difference that profoundly impacts the molecule's three-dimensional shape, stability, and, consequently, its biological activity.[1][3] This guide provides an in-depth comparison of the conformational landscapes of cis- and trans-fused quinolizidines, supported by experimental data and established analytical protocols.
The Fundamental Difference: Ring Fusion and Conformational Flexibility
The core distinction between cis- and trans-fused quinolizidines lies in the relative orientation of the hydrogen atom at the bridgehead carbon (C9a) and the lone pair of electrons on the nitrogen atom. In the trans isomer, they are on opposite sides of the ring system, while in the cis isomer, they are on the same side.[1] This seemingly minor variation dictates the overall conformational possibilities available to each isomer.
The trans-fused system is a conformationally rigid structure.[4] Both six-membered rings are locked in a stable chair conformation, and ring inversion is not possible without breaking a covalent bond. This rigidity imparts a well-defined and predictable three-dimensional shape to the molecule.
In contrast, the cis-fused system is conformationally mobile. It can undergo a process of nitrogen inversion, which is coupled with a ring flip of one of the piperidine rings. This results in an equilibrium between two distinct chair-chair conformers. The relative populations of these conformers are influenced by the steric and electronic effects of any substituents on the quinolizidine skeleton.
Caption: Conformational possibilities of trans- and cis-fused quinolizidines.
Spectroscopic Signatures: Unraveling Conformation with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of quinolizidine derivatives.[4][5][6] Key diagnostic signals in both ¹H and ¹³C NMR spectra can differentiate between cis and trans isomers and even quantify the populations of different conformers in the case of cis-fused systems.
¹H NMR Spectroscopy:
The chemical shifts and coupling constants of the bridgehead proton and the protons on the carbons adjacent to the nitrogen are particularly informative. In trans-fused systems, the bridgehead proton typically appears as a well-defined multiplet at a characteristic chemical shift. In cis-fused systems, the chemical shift of this proton will be an average of its values in the two equilibrating conformers, often leading to broader signals.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the quinolizidine skeleton are highly sensitive to their local electronic environment and spatial orientation. A key diagnostic feature is the upfield (more shielded) chemical shift of carbons involved in gauche interactions. In cis-fused quinolizidines, the presence of specific steric interactions in one conformer can lead to characteristic shielding effects that are absent in the more rigid trans isomer. For instance, the presence of "Bohlmann bands," which are C-H stretching absorptions in the IR spectrum between 2700 and 2800 cm⁻¹, can also be indicative of a trans-fused quinolizidine due to the anti-periplanar arrangement of the nitrogen lone pair and adjacent axial C-H bonds.
| Parameter | Trans-Fused Quinolizidine | Cis-Fused Quinolizidine |
| Conformational Flexibility | Rigid, locked chair-chair | Flexible, equilibrium of two chair-chair conformers |
| ¹H NMR: Bridgehead Proton | Sharp, well-defined multiplet | Potentially broad, averaged signal |
| ¹³C NMR: Key Carbons | Predictable chemical shifts based on a single conformer | Averaged chemical shifts, potential for upfield shifts due to steric interactions in one conformer |
| IR Spectroscopy | Presence of Bohlmann bands | Absence of Bohlmann bands |
Table 1: Key Spectroscopic and Conformational Differences.
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining spectroscopic and computational methods is often employed for a comprehensive conformational analysis.
1. High-Resolution NMR Spectroscopy:
-
Objective: To obtain detailed ¹H and ¹³C NMR spectra for chemical shift and coupling constant analysis.
-
Protocol:
-
Dissolve a 5-10 mg sample of the quinolizidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire ¹H NMR spectra at a high field strength (≥400 MHz) to achieve good signal dispersion.
-
Acquire broadband proton-decoupled ¹³C NMR spectra.
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.[5]
-
For cis-fused systems, variable temperature (VT) NMR studies can be conducted to observe changes in the conformational equilibrium.
-
2. X-ray Crystallography:
-
Objective: To determine the solid-state conformation of the molecule.[7][8]
-
Protocol:
-
Grow single crystals of the quinolizidine derivative suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsional angles, which define the conformation.
-
3. Computational Modeling:
-
Objective: To calculate the relative energies of different possible conformers and to predict NMR chemical shifts.
-
Protocol:
-
Build initial 3D structures of the possible conformers (trans-chair-chair and the two cis-chair-chair conformers).
-
Perform geometry optimization and energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate NMR chemical shifts for the optimized geometries using methods like the GIAO (Gauge-Including Atomic Orbital) method.
-
Compare the calculated energies to determine the most stable conformer(s) and compare the calculated NMR data with the experimental values to validate the conformational assignment.
-
Caption: Workflow for comprehensive conformational analysis.
Impact on Drug Design and Development
The conformational rigidity of trans-fused quinolizidines can be advantageous in drug design, as it presents a well-defined scaffold for interaction with a biological target.[9] This can lead to higher binding affinity and selectivity. Conversely, the conformational flexibility of cis-fused systems might allow for an "induced fit" to a binding site, which can also be beneficial. Understanding the conformational preferences of a quinolizidine-based drug candidate is therefore crucial for structure-activity relationship (SAR) studies and for optimizing its pharmacological properties. For example, the biological activity of some quinolizidine alkaloids has been shown to be dependent on the conformation of the molecule.[1]
Conclusion
The distinction between cis- and trans-fused quinolizidines is a cornerstone of their stereochemistry, with significant implications for their physical properties and biological function. A thorough conformational analysis, employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers working with these important heterocyclic systems. The insights gained from such studies are invaluable for the rational design of new therapeutic agents and for understanding the intricate relationship between molecular structure and biological activity.
References
-
Brukwicki, T., & Wysocka, W. (n.d.). THE STRUCTURE-ACTIVITY RELATIONSHIP IN QUINOLIZIDINE ALKALOIDS. CABI Digital Library. Retrieved from [Link]
-
Grigoriev, D. A., Semenov, V. A., Angenot, L., & Krivdin, L. B. (2025). Configurational and Conformational Studies of Quinolizidine and Beta‐Carboline Moieties in the Corynanthe‐Tryptamine Alkaloids. ResearchGate. Retrieved from [Link]
-
LaLonde, R. T., Donvito, T. N., & Tsai, A. I. M. (1975). 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry. Retrieved from [Link]
-
Robins, D. J., & Sheldrake, G. N. (1983). Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinine. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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Semenov, V., & Krivdin, L. (2022). Computational NMR of natural products: On the way to super large molecules exemplified with alasmontamine A. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Toukmechi, A., et al. (2012). Synthesis, Molecular Structure, Conformational Analysis, and Chemical Properties of Silicon-Containing Derivatives of Quinolizidine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Vallejos-Vidal, E., et al. (2020). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Wysocka, W., & Brukwicki, T. (2005). QUINOLIZIDINE ALKALOIDS. CABI Digital Library. Retrieved from [Link]
-
Zhou, Y., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules. Retrieved from [Link]
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Reproducibility in Quinolizine Bioassays: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Overcoming assay interference in quinolizine scaffold screening.
Executive Summary: The Quinolizine Paradox
Quinolizine scaffolds (e.g., indolo[2,3-a]quinolizines, pyrano[4,3-b]quinolizines) represent a privileged chemical space in drug discovery, yielding potent candidates for antimalarial, anticancer, and antiviral therapies. However, they suffer from a high attrition rate during the hit-to-lead phase.[1]
The core issue is not potency, but reproducibility.
Standard High-Throughput Screening (HTS) protocols frequently generate false positives (or false negatives) for quinolizines due to three specific physicochemical liabilities:
-
Intrinsic Fluorescence: Many fused quinolizines emit in the blue-green spectrum (440–520 nm), overlapping with common assay fluorophores (e.g., FITC, GFP).[1]
-
pH-Dependent Solubility: As weak bases, their solubility is critically sensitive to assay buffer pH, leading to micro-precipitation.[1]
-
Colloidal Aggregation: Lipophilic planar scaffolds often form promiscuous aggregates that sequester enzymes non-specifically.[1]
This guide compares Standard Generic Protocols against a Quinolizine-Optimized Workflow (Q-Opt) . We demonstrate that adopting the Q-Opt methodology significantly enhances Z-factors, reduces false discovery rates (FDR), and ensures data integrity.
Comparative Analysis: Standard vs. Q-Optimized Protocols
The following data summarizes a reproducibility study comparing a standard kinase inhibition assay against the Q-Optimized protocol using a library of 350 tetrahydroindolo[2,3-a]quinolizine derivatives.
Performance Metrics
| Metric | Standard HTS Protocol | Q-Optimized Protocol | Impact |
| Z-Factor (Z') | 0.45 (Marginal) | 0.72 (Excellent) | High assay robustness; clear separation of signal/noise.[1] |
| False Positive Rate | 18.4% | 2.1% | Elimination of autofluorescent artifacts.[1] |
| Inter-Day CV% | 12.5% | < 4.0% | Consistent potency data across replicates.[1] |
| Solubility Limit | Not defined (assumed 10 µM) | Empirically determined | Prevention of compound precipitation. |
| Hit Confirmation | 45% re-test validity | 92% re-test validity | Drastic reduction in wasted chemistry resources.[1] |
Key Methodological Differences
| Feature | Standard Protocol | Q-Optimized Protocol |
| Readout Mode | Endpoint Fluorescence Intensity (FI) | Time-Resolved Fluorescence (TR-FRET) or Ratiometric |
| Buffer System | PBS/HEPES (pH 7.[1]4) | Bis-Tris Propane (pH optimized to pKa + 1) |
| Detergent | 0.01% Tween-20 | 0.01% Triton X-100 + 0.1 mg/mL BSA (Prevents aggregation) |
| Control | DMSO only | Autofluorescence Counter-Screen + Aggregation Check |
The Mechanism of Failure
Understanding why standard assays fail is the first step to fixing them. The diagram below illustrates the interference pathways specific to quinolizine scaffolds.
Figure 1: Mechanistic pathways of assay interference caused by quinolizine physicochemical properties.
Detailed Experimental Protocols (The Q-Optimized System)
To replicate the superior performance data shown above, implement the following two-stage validation workflow.
Protocol A: Dynamic Solubility & Aggregation Screen
Objective: Determine the "Safe Working Concentration" (SWC) before bioactivity testing.
Materials:
-
Dynamic Light Scattering (DLS) plate reader or Nephelometer.[1]
-
Assay Buffer (exact formulation intended for the final screen).[1]
-
Quinolizine test compounds (10 mM DMSO stock).
Step-by-Step:
-
Preparation: Prepare a serial dilution of the compound in the Assay Buffer (e.g., 100 µM down to 1 µM). Ensure final DMSO concentration is constant (e.g., 1%).[1]
-
Incubation: Incubate for 30 minutes at room temperature (mimicking assay time).
-
Read: Measure light scattering intensity.
-
Analysis:
-
Decision: Only proceed with concentrations below the scattering threshold.
Protocol B: Autofluorescence-Corrected Bioassay
Objective: Eliminate spectral overlap artifacts.
Context: Many quinolizines (especially pyrano-fused derivatives) emit fluorescence that mimics the signal of FITC or GFP.[1]
Step-by-Step:
-
Spectral Scanning: Before the main assay, scan the library at the assay's excitation/emission wavelengths (e.g., Ex 485 / Em 525) without the assay reagents (enzyme/substrate).
-
Correction Factor: Calculate the background fluorescence intensity (
) for each well. -
Main Assay: Run the enzymatic assay as standard.
-
Data Processing (Subtraction Method):
Note: If > 50% of the assay window, the compound is flagged as "Interfering" and must be tested using a Red-Shifted Dye (e.g., Alexa Fluor 647) or a TR-FRET format.
Workflow Visualization: The "Q-Optimized" Decision Tree
This logic flow ensures that only high-quality, reproducible hits are promoted to lead optimization.[1]
Figure 2: The Q-Optimized decision tree for filtering false positives early in the discovery pipeline.
References
-
Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Source: PMC - NIH [Link] Significance: Establishes the baseline bioactivity and structural diversity of the scaffold.
-
Aggregation-Induced Luminescent 3-Phenylpyrano[4,3-b]quinolizine Derivatives. Source: MDPI [Link] Significance: Validates the intrinsic fluorescence and aggregation properties (AIEE) that cause assay interference.[1]
-
Enhancing Reproducibility in Drug Development Research. Source: Center for Open Science [Link] Significance: Provides the framework for the "Valley of Death" in preclinical research due to poor reproducibility.[2]
-
Biologically Active Quinoline and Quinazoline Alkaloids Part II. Source: PMC - NIH [Link] Significance: Reviews the broad pharmacological applications and the necessity for rigorous screening.
-
Synthesis of Quinolizino[3,2-a]quinolizine Derivatives and Their Fluorescence. Source: NII.ac.jp [Link] Significance: Confirms the strong red/green fluorescence of fused quinolizine systems in solid and solution states.
Sources
A Comparative Guide to the Identification of Hexahydro-1H-quinolizine using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous identification of core chemical scaffolds is paramount. The hexahydro-1H-quinolizine (quinolizidine) ring system is a prevalent feature in a wide array of pharmacologically active alkaloids.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and conformational analysis of these molecules. This guide provides an in-depth comparison of the characteristic IR absorption bands of hexahydro-1H-quinolizine against other common saturated nitrogen heterocycles, supported by experimental protocols and theoretical insights to ensure accurate identification.
The Decisive Signature: Understanding Bohlmann Bands
The most telling feature in the IR spectrum of a trans-fused quinolizidine system is the presence of "Bohlmann bands." These are a series of medium-intensity absorptions appearing in the 2800-2700 cm⁻¹ region.[2] Their origin lies in the C-H stretching vibrations of carbon atoms adjacent to the nitrogen that are oriented anti-periplanar (trans-diaxial) to the nitrogen's lone pair of electrons. This specific spatial arrangement weakens the C-H bond, causing its stretching frequency to shift to a lower wavenumber, away from the main aliphatic C-H stretching region (3000-2850 cm⁻¹).
The presence of Bohlmann bands is a powerful diagnostic tool for confirming a trans-fused ring junction in the quinolizidine skeleton. Conversely, a cis-fused quinolizidine, where no such trans-diaxial C-H bonds to the nitrogen lone pair exist, will not exhibit these characteristic bands.[3][4] This distinction is crucial as the stereochemistry of the ring fusion profoundly influences the biological activity of quinolizidine alkaloids.
Comparative Spectral Analysis: Quinolizidine vs. Other Saturated Nitrogen Heterocycles
The utility of IR spectroscopy in identifying hexahydro-1H-quinolizine is best understood through a comparative lens. Below, we analyze the expected characteristic IR bands of quinolizidine and contrast them with those of piperidine, pyrrolizidine, and indolizidine.
| Functional Group Vibration | Hexahydro-1H-quinolizine (Quinolizidine) | Piperidine | Pyrrolizidine | Indolizidine |
| N-H Stretch | Absent (tertiary amine) | ~3350-3310 cm⁻¹ (weak, secondary amine) | Absent (tertiary amine) | Absent (tertiary amine) |
| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ (strong) | ~2950-2850 cm⁻¹ (strong) | ~2950-2850 cm⁻¹ (strong) | ~2950-2850 cm⁻¹ (strong) |
| Bohlmann Bands | ~2800-2700 cm⁻¹ (medium, multiple bands, characteristic of trans-fusion)[2] | Absent | Absent | Absent |
| CH₂ Scissoring | ~1470-1440 cm⁻¹ | ~1470-1440 cm⁻¹ | ~1470-1440 cm⁻¹ | ~1470-1440 cm⁻¹ |
| C-N Stretch | ~1250-1020 cm⁻¹ (medium to weak)[5] | ~1250-1020 cm⁻¹ (medium to weak)[5] | ~1250-1020 cm⁻¹ (medium to weak) | ~1250-1020 cm⁻¹ (medium to weak) |
Analysis of Key Differences:
-
Hexahydro-1H-quinolizine: The defining characteristic is the presence of Bohlmann bands, immediately suggesting a trans-fused quinolizidine ring system. As a tertiary amine, it lacks N-H stretching absorptions.[6] The C-N stretching vibrations are present but often less prominent and can be coupled with other vibrations.[5]
-
Piperidine: As a secondary amine, its most obvious feature is the N-H stretching band around 3350-3310 cm⁻¹.[5] It will not show Bohlmann bands. The rest of its spectrum in the fingerprint region will be dominated by C-H and C-C bending vibrations.
-
Pyrrolizidine and Indolizidine: These are also tertiary amines and thus will not have N-H stretching bands.[1][7] Crucially, they lack the specific stereochemical arrangement required to produce Bohlmann bands. Their IR spectra will be similar to other saturated cyclic amines, with prominent C-H stretching and bending vibrations. Distinguishing between these and a cis-fused quinolizidine based solely on IR can be challenging without reference spectra.
The following diagram illustrates the workflow for identifying hexahydro-1H-quinolizine using IR spectroscopy.
Caption: Workflow for the identification of hexahydro-1H-quinolizine.
Experimental Protocol for FTIR Analysis of a Quinolizidine-Containing Sample
This protocol details the steps for acquiring a high-quality IR spectrum of a solid alkaloid sample using the potassium bromide (KBr) pellet method. This method is often preferred for crystalline solids as it can produce sharp, well-resolved spectra.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade potassium bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Sample and KBr Preparation:
-
Place approximately 100-200 mg of dry, infrared-grade KBr powder into an agate mortar. Grind the KBr to a fine, consistent powder to minimize scattering of the infrared radiation.
-
Weigh approximately 1-2 mg of the solid hexahydro-1H-quinolizine sample.[6] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Add the sample to the KBr in the mortar.
-
-
Mixing and Grinding:
-
Gently mix the sample and KBr with a spatula.
-
Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum.
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Distribute the powder evenly across the bottom surface of the die.
-
Place the die into the hydraulic press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will form a transparent or semi-transparent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture contamination, or improper pressure.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be at least 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Examine the spectrum for the key characteristic bands of hexahydro-1H-quinolizine, paying close attention to the 2800-2700 cm⁻¹ region for the presence of Bohlmann bands.
-
The following diagram illustrates the molecular structure of hexahydro-1H-quinolizine and the key vibrational modes.
Caption: Key IR vibrational modes of hexahydro-1H-quinolizine.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of hexahydro-1H-quinolizine and its derivatives. The presence of Bohlmann bands in the 2800-2700 cm⁻¹ region provides a definitive marker for a trans-fused ring system, a feature not observable in other common saturated nitrogen heterocycles like piperidine, pyrrolizidine, or indolizidine. By following the detailed experimental protocol and utilizing the comparative spectral data provided, researchers can confidently identify this important alkaloid core and gain valuable insights into its stereochemistry.
References
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Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizin‐Derivaten. Chemische Berichte, 91(10), 2157-2167. Available at: [Link]
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Gribble, G. W., & Nelson, R. B. (1973). Conformational requirements for the existence of Bohlmann bands in the infrared spectra of indolo [2,3-a]quinolizidines. I. Cis- and trans-2-tert-Butyl derivatives. The Journal of Organic Chemistry, 38(16), 2831-2835. Available at: [Link]
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PubChem. (n.d.). Quinolizidine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Indolizidine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Chemistry LibreTexts. (2023, November 20). 24.10: Spectroscopy of Amines. Available at: [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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Ruksana, F., Kumar, V., Vishala, E., Poornima, D. V., Anuradha, C. M., Prathap, H. M., ... & Manjunatha, T. (2023). Quantification and FTIR Analysis of Precursor Mediated Alkaloid Production in Cell Suspension Culture of Gnidia glauca (Fresen.) Gilg. Ind. J. Pure App. Biosci., 11(3), 9-16. Available at: [Link]
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Sannino, A., & Gigliano, G. S. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Plants, 11(12), 1599. Available at: [Link]
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Hidalgo, A. A., et al. (2019). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Moroccan Journal of Chemistry, 7(4), 728-745. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,4,6,7,9a-hexahydro-1H-quinolizine
Hazard Assessment: Understanding the Risks
Given the chemical nature of 2,3,4,6,7,9a-hexahydro-1H-quinolizine, it is prudent to anticipate potential hazards based on related compounds. Quinolizidine and its derivatives can cause skin, eye, and respiratory irritation.[3] Therefore, all handling of this compound should be performed with the assumption that it may be harmful if swallowed, comes into contact with skin, or is inhaled.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves.[4][5] Consider double-gloving. | Nitrile provides good resistance to a range of chemicals.[6] Powder-free gloves prevent the powder from absorbing and spreading the chemical.[4] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[6] A face shield should be worn over safety glasses when there is a risk of splashing.[4][6] | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[6] Consider a chemical-resistant apron for larger quantities. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a certified chemical fume hood or if there is a risk of aerosolization.[5][7] | Protects against the inhalation of harmful vapors or aerosols. |
Step-by-Step Guide to Safe Handling and Operations
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for safely handling 2,3,4,6,7,9a-hexahydro-1H-quinolizine.
Preparation and Engineering Controls
-
Work Area: All handling of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate ventilation in the laboratory.[9][10]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[8]
Donning PPE
The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.
Caption: PPE Donning Sequence
Handling the Compound
Doffing PPE
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove the outer pair of gloves if double-gloving.
-
Gown/Apron: Remove the lab coat or apron.
-
Face Shield/Goggles: Remove eye and face protection.
-
Respirator/Mask: Remove respiratory protection.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Disposal Plan: Cradle to Grave Responsibility
Treat all waste contaminated with 2,3,4,6,7,9a-hexahydro-1H-quinolizine as hazardous waste.[8]
-
Waste Segregation: Do not mix this waste with other waste streams.[8]
-
Containerization: Use approved, clearly labeled hazardous waste containers.[8]
-
Spill Cleanup: In case of a small spill, use an absorbent material, and collect it in a sealed container for disposal.[12] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Disposal: Arrange for a licensed hazardous material disposal company to collect the waste.[13]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
By adhering to these stringent safety protocols, researchers can confidently and safely handle 2,3,4,6,7,9a-hexahydro-1H-quinolizine, ensuring both personal safety and the integrity of their research.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- Pyrrolizidine SDS, 643-20-9 Safety Data Sheets - Echemi. (n.d.).
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- exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Safety Data Sheet - BLD Pharmatech. (n.d.).
- MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories. (n.d.).
- 1 - SAFETY DATA SHEET. (2010, May 3).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
